Uridine monophosphate disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
| Record name | Uridine monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium uridine-5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE MONOPHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of Uridine Monophosphate Disodium in Fueling RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) monophosphate (UMP), available as its disodium (B8443419) salt for enhanced stability and bioavailability, is a pivotal nucleotide in cellular metabolism, serving as a fundamental precursor for the synthesis of ribonucleic acid (RNA). This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental methodologies related to the role of UMP in RNA production. We will delve into the quantitative aspects of how UMP availability influences intracellular nucleotide pools and transcription rates, detail experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved. This document is intended to be a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of modulating pyrimidine (B1678525) nucleotide metabolism.
Introduction
Uridine monophosphate is a cornerstone of pyrimidine metabolism, essential for a myriad of cellular processes, most notably the synthesis of RNA.[1][2][3] As a direct precursor to uridine triphosphate (UTP), one of the four essential ribonucleoside triphosphates, UMP availability is a critical determinant of the cell's capacity for transcription. The cellular pool of UMP is maintained through two primary pathways: de novo synthesis and the salvage pathway. Exogenous administration of uridine or UMP can augment these pools, a strategy of growing interest in therapeutic areas, particularly in neuroscience, for its potential to support neuronal function and repair through enhanced RNA and membrane synthesis.[4][5] This guide will provide a detailed technical overview of the journey from UMP to RNA, equipping researchers with the knowledge to design and interpret experiments in this domain.
Biochemical Pathways of UMP and its Conversion to RNA Precursors
Uridine monophosphate is the central product of the de novo pyrimidine synthesis pathway and a key intermediate in the salvage pathway. Once synthesized, UMP undergoes sequential phosphorylation to yield the direct precursors for RNA polymerase.
De Novo Pyrimidine Synthesis
The de novo pathway constructs the pyrimidine ring from simpler molecules like bicarbonate, aspartate, and glutamine. The final steps of this pathway culminate in the formation of UMP. This process is energetically demanding and is tightly regulated to meet the cell's metabolic needs.
Pyrimidine Salvage Pathway
The salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides, such as uracil (B121893) and uridine, to form nucleotides. This pathway is particularly crucial in tissues with limited de novo synthesis capacity. Exogenously supplied uridine is primarily metabolized through this pathway.
The key enzymatic steps for both pathways are visualized below, along with the subsequent phosphorylation of UMP to UTP.
Quantitative Impact of Uridine Monophosphate on RNA Synthesis
Supplementation with uridine or UMP has been shown to increase the intracellular pools of UTP and CTP, thereby providing more substrate for RNA polymerases and potentially increasing the rate of RNA synthesis.
Effects on Intracellular Nucleotide Pools
Studies utilizing techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) have quantified the changes in intracellular nucleotide concentrations following uridine supplementation.
| Cell Type | Uridine Concentration | Duration of Treatment | Fold Change in UTP | Fold Change in CTP | Reference |
| PC12 Cells | Dose-dependent | 4 days | Increased | Increased | [6] |
| Rat Diaphragm | Not specified | Not specified | Increased | Not reported | [7] |
| Human MSCs | 200 µM | Not specified | Not reported | Not reported | [8] |
Impact on RNA Synthesis Rates
The increased availability of UTP can lead to a higher rate of transcription. This can be measured by metabolic labeling of nascent RNA with uridine analogs like 5-bromouridine (B41414) (BrU).
| Cell Type | Uridine/UMP Concentration | Duration of Treatment | Effect on RNA Synthesis | Reference |
| Human MSCs | 200 µM | Not specified | Broad transcriptional changes | [8] |
| U2OS Cells | 100 µM (4sU) | Not specified | Inhibition of rRNA synthesis | [9] |
Note: The inhibitory effect of 4-thiouridine (B1664626) (4sU) on rRNA synthesis highlights that not all uridine analogs behave identically and that high concentrations of some analogs can have off-target effects.
Enzyme Kinetics of Pyrimidine Synthesis Pathways
The efficiency of UMP synthesis and its conversion to UTP is governed by the kinetic properties of the enzymes involved. Understanding these parameters is crucial for predicting the metabolic flux through these pathways.
De Novo Synthesis Pathway Enzymes
| Enzyme | Substrate(s) | Km | Vmax/kcat | Organism | Reference |
| Orotate Phosphoribosyltransferase (OPRT) | PRPP | 9.3 ± 0.5 µM | kcat = 3,534 s⁻¹ | P. falciparum | [10] |
| Orotidylate Decarboxylase (OMPDC) | OMP | - | kcat = 39 s⁻¹ | S. cerevisiae | [11] |
Salvage Pathway Enzymes
| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference |
| Uridine Kinase 1 (UCK1) | Uridine | - | - | Human | [12] |
| Uridine Kinase 2 (UCK2) | Uridine | - | - | Human | [13] |
| Uridine Phosphorylase 1 (UPP1) | Uridine | - | - | Human | [11][14] |
| Uridine Phosphorylase 2 (UPP2) | Uridine | 76 µM | 4 nmol/min/µg | Human | [15] |
Signaling Pathways Influencing RNA Synthesis
Extracellular UTP, derived from intracellular pools, can act as a signaling molecule by activating P2Y receptors, a class of G protein-coupled receptors. This signaling cascade can influence gene expression and, consequently, RNA synthesis.
UTP-Mediated P2Y Receptor Signaling
Activation of P2Y2 receptors by UTP can trigger downstream signaling pathways, including the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and modulate gene expression.[16][17][18][19]
Experimental Protocols
Quantification of Intracellular Nucleotides by HPLC-MS/MS
This protocol provides a method for the simultaneous quantification of intracellular nucleoside triphosphates.
Materials:
-
Methanol, Acetonitrile (ACN), Formic Acid (FA), Dimethylhexylamine (DMHA)
-
HPLC-MS/MS system
-
Cell culture reagents and cells of interest
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with uridine monophosphate disodium as required for the experiment.
-
Extraction of Nucleotides:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a cold extraction solution (e.g., 60% methanol).
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet cell debris.
-
Collect and dry the supernatant.
-
Reconstitute the residue in the initial mobile phase.[20]
-
-
HPLC-MS/MS Analysis:
Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU)
This protocol describes the labeling and immunoprecipitation of newly synthesized RNA.
Materials:
-
5-Bromouridine (BrU)
-
Cell culture reagents and cells of interest
-
TRIzol reagent
-
Anti-BrdU antibody-conjugated magnetic beads
-
Immunoprecipitation (IP) and wash buffers
-
Elution buffer
Procedure:
-
Cell Labeling:
-
Culture cells to 70-80% confluency.
-
Add BrU to the culture medium to a final concentration of 1-2 mM.
-
Incubate for the desired labeling period (e.g., 30-60 minutes for nascent RNA).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Incubate total RNA with anti-BrdU antibody-conjugated magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Downstream Analysis: The eluted RNA can be used for RT-qPCR, ddPCR, or RNA sequencing.
Conclusion
This compound is a key player in RNA synthesis, providing the essential building blocks for transcription. Its metabolism through both de novo and salvage pathways, followed by phosphorylation to UTP, directly fuels RNA polymerases. Furthermore, the downstream product UTP can act as an extracellular signaling molecule, influencing gene expression through P2Y receptor activation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of UMP in cellular function and its potential as a therapeutic agent. A thorough understanding of these pathways and methodologies is paramount for the rational design of interventions targeting pyrimidine metabolism for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 5. dietary uridine enhances: Topics by Science.gov [science.gov]
- 6. Orotidine-5'-monophosphate decarboxylase catalysis: kinetic isotope effects and the state of hybridization of a bound transition-state analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPP1 - Wikipedia [en.wikipedia.org]
- 8. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. UCK2 - Wikipedia [en.wikipedia.org]
- 14. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. ATP and UTP excite sensory neurons and induce CREB phosphorylation through the metabotropic receptor, P2Y2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. UTP transactivates epidermal growth factor receptors and promotes cardiomyocyte hypertrophy despite inhibiting transcription of the hypertrophic marker gene, atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
An In-Depth Technical Guide on Uridine Monophosphate Disodium and Cellular Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) monophosphate (UMP), available as its disodium (B8443419) salt for enhanced stability and solubility, is a pivotal nucleotide at the crossroads of numerous cellular metabolic pathways. Beyond its fundamental role as a monomer for RNA synthesis, UMP and its derivatives are integral to the synthesis of glycogen (B147801), glycoproteins, and phospholipids. Emerging research has highlighted the therapeutic potential of uridine supplementation in various pathological conditions, underscoring the importance of a deep understanding of its metabolic influence. This technical guide provides a comprehensive overview of the core cellular metabolism pathways involving Uridine Monophosphate Disodium, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and drug development endeavors.
Core Cellular Metabolism Pathways Involving Uridine Monophosphate
Uridine monophosphate is a central molecule in pyrimidine (B1678525) metabolism, connecting de novo synthesis and salvage pathways to the production of essential biomolecules. Its influence extends to key energy and biosynthetic pathways, including the pentose (B10789219) phosphate (B84403) pathway and glycolysis.
De Novo Pyrimidine Biosynthesis
The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursors.[1][2] This energy-intensive process is crucial in proliferating cells to meet the high demand for nucleic acid precursors.[2][3] The pathway culminates in the synthesis of UMP, which serves as the precursor for all other pyrimidine nucleotides.[1][4][5] The initial and rate-limiting step is the formation of carbamoyl (B1232498) phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by UTP.[1][2]
Uridine Salvage Pathway and Downstream Synthesis
The salvage pathway recycles pre-existing pyrimidine nucleosides and bases, such as uridine, to generate nucleotides.[3] This pathway is less energy-consuming and is the primary source of pyrimidines in non-proliferating cells.[3][6] Uridine is phosphorylated to UMP by uridine-cytidine kinase (UCK). UMP is then sequentially phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP).[7] UTP is a precursor for CTP and also donates a UDP-glucose moiety for glycogen synthesis and a UDP-sugar moiety for glycoprotein (B1211001) and glycolipid synthesis.[6]
Interplay with Pentose Phosphate Pathway and Glycolysis
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis.[3] R5P is a direct precursor to 5-phospho-α-D-ribose 1-diphosphate (PRPP), which is essential for both de novo and salvage pyrimidine synthesis. Glycolysis provides precursors for the PPP (glucose-6-phosphate) and the carbon skeleton for the non-essential amino acids used in pyrimidine synthesis. UMP and its derivatives can also influence glycolytic flux and ATP production.
Quantitative Data on the Effects of Uridine Monophosphate
The administration of uridine or UMP can lead to significant changes in cellular metabolism. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of UMP on Cell Proliferation and Viability
| Cell Line | UMP Concentration (µM) | Incubation Time (hours) | Effect on Proliferation/Viability | Reference |
| L929 Murine Fibroblast | 100 | 72 | Significantly enhanced proliferation | [8] |
| IEC-6 (Rat Intestinal Crypt) | 10 mg/L (in mixture) | - | Promoted proliferation | [9] |
| Caco-2 (Human Colon Tumor) | 10 mg/L (in mixture) | - | No effect under normal conditions | [9] |
Table 2: Changes in Nucleotide and Precursor Concentrations Following Uridine/UMP Administration
| Tissue/Cell Type | Compound Administered | Dose/Concentration | Time Point | Analyte | Fold Change/Concentration | Reference |
| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | UTP | Increased to 417 ± 50.2 pmol/mg | [2] |
| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | CTP | Increased to 71.7 ± 1.8 pmol/mg | [2] |
| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | CDP-Choline | Increased to 16.4 ± 1 pmol/mg | [2] |
| Gerbil Plasma | UMP (oral) | 1 mmol/kg | 30 min | Uridine | Increased to 32.7 ± 1.85 µM | [2] |
| Gerbil Brain | UMP (oral) | 1 mmol/kg | 30 min | Uridine | Increased to 89.1 ± 8.82 pmol/mg | [2] |
Table 3: Effects of UMP on Metabolic Enzyme Activity and Pathways
| System | Treatment | Effect | Quantitative Change | Reference |
| Exercised Rats | CMP/UMP mixture | Increased exercise endurance | Longer treadmill run time | [10] |
| Exercised Rats | CMP/UMP mixture | Altered metabolic enzyme activity | Significantly lower liver LDH and AST | [10] |
| Obese Mice | UMP supplementation | Alleviated obesity traits | Reduction in body weight and lipid accumulation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of uridine monophosphate on cellular metabolism.
Quantification of Uridine Monophosphate and Related Nucleotides by HPLC
This protocol describes the extraction and quantification of intracellular nucleotides from cell cultures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
0.4 M Perchloric acid (PCA), ice-cold
-
1.5 M K2CO3, ice-cold
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1 M Potassium dihydrogen phosphate, pH 6.0
-
Mobile phase B: 0.1 M Potassium dihydrogen phosphate, 4 mM tetrabutylammonium (B224687) hydrogen sulphate, 20% methanol, pH 6.0
-
Nucleotide standards (UMP, UDP, UTP, etc.)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with UMP disodium at various concentrations and time points.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant (acid-soluble fraction) to a new tube.
-
Add 1.5 M K2CO3 dropwise while vortexing to neutralize the extract to pH 6-7.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject 20 µL of the sample into the HPLC system.
-
Separate nucleotides using a gradient elution with mobile phases A and B.
-
Detect nucleotides by UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve for each nucleotide using known concentrations.
-
Calculate the concentration of each nucleotide in the samples based on the standard curve.
-
Normalize the results to the total protein content or cell number.
-
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol details the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function in cells treated with UMP.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Cultured cells
-
UMP disodium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
UMP Treatment: Treat cells with the desired concentrations of UMP disodium for the specified duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay, which will measure basal OCR followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Normalize the data to cell number or protein concentration.
-
Metabolic Flux Analysis using 13C-Labeled Uridine
This protocol provides a framework for tracing the metabolic fate of uridine and quantifying metabolic fluxes through connected pathways using stable isotope labeling and mass spectrometry.
Materials:
-
Cultured cells
-
[U-13C]-Uridine
-
Cell culture medium
-
LC-MS/MS system
-
Metabolite extraction buffers (e.g., 80% methanol)
-
Flux analysis software (e.g., INCA, Metran)
Procedure:
-
Isotope Labeling: Culture cells in a medium containing [U-13C]-Uridine for a specified period to allow for the incorporation of the labeled carbons into downstream metabolites.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using an LC-MS/MS system to determine the mass isotopologue distribution of key metabolites in the pyrimidine synthesis, pentose phosphate, and glycolytic pathways.
-
-
Flux Calculation:
-
Use the measured mass isotopologue distributions and a metabolic network model in a flux analysis software package to calculate the relative or absolute fluxes through the metabolic pathways of interest.
-
Western Blot Analysis of UMP-Related Signaling Proteins
This protocol is for the detection and quantification of changes in the expression or phosphorylation status of proteins involved in signaling pathways affected by UMP.
Materials:
-
Cultured cells treated with UMP disodium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the UMP-treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a key player in cellular metabolism, with its influence extending far beyond its role in RNA synthesis. As a central node in pyrimidine metabolism, it is intricately linked to energy production, biosynthesis of macromolecules, and cellular signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the multifaceted roles of UMP. A deeper understanding of how UMP modulates cellular metabolic pathways will be instrumental in developing novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. uridine monophosphate ump: Topics by Science.gov [science.gov]
- 3. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Nucleotide supplements alter proliferation and differentiation of cultured human (Caco-2) and rat (IEC-6) intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Purification of Uridine Monophosphate (UMP) Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of uridine (B1682114) monophosphate (UMP) disodium (B8443419) salt, a nucleotide of significant interest in biomedical research and pharmaceutical development. This document details both chemical and enzymatic synthesis routes, comprehensive purification protocols, and analytical methods for characterization, presented in a format tailored for scientific and technical audiences.
Introduction
Uridine monophosphate (UMP), also known as 5'-uridylic acid, is a pyrimidine (B1678525) nucleotide that serves as a fundamental building block for RNA.[1] Beyond its role in nucleic acid synthesis, UMP and its derivatives are crucial for various cellular processes, including the biosynthesis of glycoproteins, glycolipids, and phospholipids. The disodium salt of UMP is a stable and water-soluble form, making it suitable for a wide range of applications in research and as a precursor for the synthesis of therapeutic nucleotide analogs. This guide explores the primary methodologies for producing high-purity UMP disodium salt.
Synthesis of Uridine Monophosphate
The production of UMP can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or biocatalytic) synthesis.
Chemical Synthesis: Deamination of Cytidine (B196190) Monophosphate (CMP)
A prevalent chemical method for synthesizing UMP involves the deamination of cytidine monophosphate (CMP). This process converts the amino group at the C4 position of the pyrimidine ring to a carbonyl group, transforming cytosine to uracil.
Reaction Principle:
The deamination is typically achieved by treating CMP with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in an acidic medium. The acid protonates the amino group of CMP, making it susceptible to nucleophilic attack by nitrous acid (HNO₂), which is formed in situ from sodium nitrite and the acid. The resulting diazonium salt intermediate is unstable and readily hydrolyzes to yield UMP.
Experimental Protocol:
A detailed experimental protocol for the chemical synthesis of UMP disodium salt from CMP is outlined below, based on established methodologies.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve cytidine monophosphate (CMP) and sodium nitrite in deionized water.
-
Acid Addition: While maintaining the reaction temperature below 50°C, slowly add an acid, such as hydrochloric acid or a mixture of acetic and hydrochloric acid, dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours. The conversion of CMP to UMP can be monitored using High-Performance Liquid Chromatography (HPLC) until the residual CMP is below a desired level (e.g., <1%).
-
pH Adjustment and Crude Precipitation: Upon completion, the pH of the reaction solution is adjusted to approximately 6.4-7.2 using a base like sodium hydroxide (B78521). An organic solvent, typically 95% ethanol (B145695), is then added to precipitate the crude UMP disodium salt.
-
Filtration: The precipitated crude product is collected by filtration.
Enzymatic Synthesis: Biocatalysis from Orotic Acid
Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. A common biocatalytic route involves the conversion of orotic acid to UMP. This transformation is a key part of the de novo pyrimidine biosynthesis pathway in many organisms.[3][4][5][6][7]
Reaction Principle:
The enzymatic synthesis of UMP from orotic acid is a two-step process catalyzed by the bifunctional enzyme UMP synthase, which possesses two distinct catalytic activities:
-
Orotate phosphoribosyltransferase (OPRT): This enzyme catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine-5'-monophosphate (OMP).
-
Orotidine-5'-phosphate decarboxylase (OMPdecase): This enzyme then catalyzes the decarboxylation of OMP to yield UMP.
Whole-cell biocatalysis, for instance using microorganisms like Corynebacterium ammoniagenes, can be employed to carry out this conversion efficiently.
Experimental Protocol:
The following protocol is based on the biocatalytic production of UMP using Corynebacterium ammoniagenes.
-
Cell Cultivation: Corynebacterium ammoniagenes is first cultivated in a suitable growth medium to generate sufficient biomass with high enzymatic activity.
-
Biocatalytic Reaction: The harvested cells are used as a whole-cell catalyst in a reaction mixture containing orotic acid as the substrate. The reaction buffer is optimized for pH and contains essential components like a sugar source (e.g., glucose) for energy and PRPP regeneration, and phosphate (B84403) ions.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH for a specific duration (e.g., 24 hours) to maximize the accumulation of UMP.
-
Product Recovery: After the reaction, the cells are separated from the reaction broth, and the supernatant containing the produced UMP is collected for purification.
Purification of Uridine Monophosphate Disodium Salt
High purity is essential for most applications of UMP disodium salt. The purification process typically involves chromatography followed by crystallization.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful technique for separating nucleotides based on their net charge.[8] Since UMP is an anion at neutral pH due to its phosphate group, anion-exchange chromatography is commonly employed.
Experimental Protocol:
-
Resin Selection and Column Packing: A strong anion-exchange resin is typically packed into a chromatography column.
-
Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the resin is in the appropriate counter-ion form and ready for sample loading.
-
Sample Loading: The crude UMP solution is loaded onto the column. UMP and other anionic impurities will bind to the positively charged resin.
-
Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: The bound UMP is then eluted from the column by increasing the ionic strength of the buffer, typically by applying a linear gradient of a salt solution (e.g., NaCl). The fractions are collected and analyzed for UMP content.
-
Desalting: The UMP-containing fractions are pooled and desalted, for example, by diafiltration or size-exclusion chromatography, to remove the high concentration of salt from the elution buffer.
Crystallization
Crystallization is the final step to obtain high-purity UMP disodium salt in a solid form.[9]
Experimental Protocol:
-
Dissolution and pH Adjustment: The purified UMP solution is concentrated, and the pH is adjusted to a range of 7.0-8.5 with sodium hydroxide to ensure the formation of the disodium salt.
-
Antisolvent Addition: An organic solvent in which UMP disodium salt is poorly soluble, such as ethanol or methanol, is slowly added to the aqueous solution with stirring.[2][10] This reduces the solubility of the salt and induces crystallization.
-
Crystallization: The mixture is cooled and stirred for a period to allow for complete crystal formation.
-
Filtration and Washing: The crystals are collected by filtration and washed with the organic solvent to remove any remaining soluble impurities.
-
Drying: The final product is dried under vacuum to yield a white crystalline powder of this compound salt.
Data Presentation
The following tables summarize key quantitative data for the synthesis and purification of UMP disodium salt.
Table 1: Comparison of Synthesis Methods for Uridine Monophosphate
| Parameter | Chemical Synthesis (from CMP) | Enzymatic Synthesis (from Orotic Acid) |
| Starting Material | Cytidine Monophosphate (CMP) | Orotic Acid |
| Key Reagents | Sodium Nitrite, Acid | Whole-cell biocatalyst (e.g., C. ammoniagenes), PRPP precursor (e.g., glucose) |
| Reaction Time | 0-6 hours[2] | ~24 hours |
| Purity (Post-Crystallization) | >99.5% (HPLC)[2] | High purity achievable with subsequent purification |
| Reported Yield | High conversion achievable | Up to 10.4 g/L UMP accumulated |
Table 2: Typical Parameters for Purification of UMP Disodium Salt
| Purification Step | Parameter | Typical Value/Condition |
| Ion-Exchange Chromatography | Resin Type | Strong Anion Exchanger |
| Elution | Salt Gradient (e.g., 0-1 M NaCl) | |
| Crystallization | pH of Solution | 7.0 - 8.5[2] |
| Antisolvent | Ethanol or Methanol[2][10] | |
| Final Product Purity | >99.5%[9] |
Visualization of Workflows
The following diagrams illustrate the key workflows for the synthesis and purification of this compound salt.
Caption: Workflow for the chemical synthesis and purification of UMP disodium salt.
Caption: Workflow for the enzymatic synthesis and purification of UMP disodium salt.
Conclusion
The synthesis and purification of this compound salt can be effectively achieved through both chemical and enzymatic routes. The choice of method may depend on factors such as the desired scale of production, cost of starting materials, and environmental considerations. The chemical synthesis from CMP offers a direct conversion, while the enzymatic approach using orotic acid provides high specificity. Regardless of the synthesis method, a robust purification strategy involving ion-exchange chromatography and crystallization is crucial for obtaining a final product with the high purity required for research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of processes for the production of UMP disodium salt.
References
- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 2. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 3. ignoucorner.com [ignoucorner.com]
- 4. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion Exchange Chromatography Resins | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1861624A - Crystallization method of 5' -nucleoside sodium monophosphate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biochemical Properties of 5'-Uridylic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of 5'-uridylic acid disodium (B8443419) salt, also known as uridine (B1682114) 5'-monophosphate disodium salt (5'-UMP disodium salt). This nucleotide is a fundamental building block for RNA and plays a crucial role in various metabolic pathways. This document consolidates key information on its chemical and physical characteristics, biological functions, and its involvement in cellular signaling. Furthermore, it details relevant experimental protocols for its analysis and discusses its applications in research and drug development.
Introduction
5'-Uridylic acid is a pyrimidine (B1678525) ribonucleotide consisting of the nucleobase uracil, the pentose (B10789219) sugar ribose, and a phosphate (B84403) group at the 5' position of the ribose. The disodium salt form is a stable and water-soluble derivative, making it suitable for a wide range of biochemical and pharmaceutical applications. Its primary role is as a monomeric unit in the synthesis of ribonucleic acid (RNA).[1][2] Beyond this fundamental function, 5'-UMP and its phosphorylated derivatives (UDP and UTP) are pivotal in carbohydrate metabolism, glycoprotein (B1211001) and phospholipid synthesis, and cellular signaling.[3] This guide aims to provide an in-depth resource for professionals working with this important biomolecule.
Chemical and Physical Properties
5'-Uridylic acid disodium salt is a white to off-white crystalline powder.[4][5] It is stable under normal temperature and pressure and is highly soluble in water.[4][5]
Quantitative Data
A summary of the key quantitative properties of 5'-uridylic acid and its disodium salt is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₉H₁₁N₂Na₂O₉P | [5][6] |
| Molecular Weight | 368.14 g/mol | [5][6] |
| CAS Number | 3387-36-8 | [5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 208-210 °C (decomposes) | [5] |
| Solubility in Water | 40 g/100 mL (20 °C) | [5] |
| pKa (of 5'-Uridylic acid) | pKa₁: ~1.0, pKa₂: 6.4, pKa₃: 9.5 | [7] |
| UV Absorption (λmax) | 262 nm (at pH 7.0) | [7] |
| Molar Absorptivity (ε) | 10,000 M⁻¹cm⁻¹ at 262 nm (pH 7.0) | [7] |
| Specific Rotation [α]D²⁰ | -14° (c=1, H₂O) | [5] |
Biological Role and Significance
The primary biological role of 5'-UMP is as a precursor for the synthesis of RNA. It is phosphorylated to uridine diphosphate (B83284) (UDP) and subsequently to uridine triphosphate (UTP), which is then incorporated into the growing RNA chain by RNA polymerases.[3]
Beyond RNA synthesis, uridine nucleotides are central to a variety of metabolic processes:
-
Carbohydrate Metabolism: UDP-glucose, synthesized from UTP and glucose-1-phosphate, is a key intermediate in glycogen (B147801) synthesis and the biosynthesis of other sugars.
-
Glycoprotein and Glycolipid Synthesis: Uridine nucleotides are essential for the formation of nucleotide sugars that act as donors in glycosylation reactions.
-
Phospholipid Biosynthesis: UTP is a precursor for CTP, which is required for the synthesis of CDP-choline and CDP-ethanolamine, essential intermediates in the formation of phosphatidylcholine and phosphatidylethanolamine, major components of cell membranes.[8]
-
Neurobiology: Uridine, delivered to the brain in the form of UMP, has been shown to increase the synthesis of synaptic membrane components, enhance neurite outgrowth, and improve cognitive function in animal models.[8][9]
-
Therapeutic Potential: 5'-UMP disodium salt has been investigated for its therapeutic applications, including as an adjuvant in the treatment of liver diseases, where it supports detoxification pathways.[10] It has also been explored for its potential benefits in cardiovascular health and for its neuroprotective effects.[1][10]
Signaling Pathways
De Novo Pyrimidine Biosynthesis
5'-UMP is the end product of the de novo pyrimidine biosynthesis pathway. This pathway is critical for providing the necessary building blocks for nucleic acid synthesis. The regulation of this pathway is crucial for cellular homeostasis, and 5'-UMP and its derivatives (UTP and CTP) act as feedback inhibitors of key enzymes in the pathway, such as carbamoyl (B1232498) phosphate synthetase II (CPSII) in mammals.
P2Y Receptor Signaling
While 5'-UMP itself is not a potent agonist for P2Y receptors, its phosphorylated derivatives, UTP and UDP, are key signaling molecules that activate specific subtypes of these G protein-coupled receptors.[11] Activation of P2Y receptors by uridine nucleotides triggers downstream signaling cascades that regulate a wide range of physiological processes, including ion transport, cell proliferation, and inflammation.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of 5'-UMP using reversed-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Standard Preparation: Prepare a stock solution of 5'-uridylic acid disodium salt of known concentration in deionized water. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the standard solutions and the sample.
-
Run the gradient program to elute the compounds.
-
Identify the 5'-UMP peak based on the retention time of the standard.
-
Quantify the amount of 5'-UMP in the sample by comparing its peak area to the standard curve.
-
Purity Assessment
The HPLC method described in section 5.1 can also be used for purity assessment by determining the percentage of the peak area of 5'-UMP relative to the total peak area of all components in the chromatogram.
The water content of the hydrated salt can be determined using Karl Fischer titration.
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent, anhydrous methanol or other suitable solvent.
-
Standard: A certified water standard or disodium tartrate dihydrate.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a sample of 5'-uridylic acid disodium salt.
-
Dissolve the sample in the anhydrous solvent in the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the amount of titrant consumed.
-
Enzymatic Assay for UMP Kinase Activity
This coupled enzymatic assay can be used to determine the activity of UMP kinase, which phosphorylates 5'-UMP to UDP. The reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl)
-
5'-UMP solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UMP kinase sample
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, 5'-UMP, ATP, PEP, and NADH.
-
Add PK and LDH to the mixture.
-
Initiate the reaction by adding the UMP kinase sample.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the UMP kinase activity.
-
Applications in Research and Drug Development
5'-Uridylic acid disodium salt is a versatile compound with numerous applications in research and the pharmaceutical industry.
-
Biochemical Research: It is widely used as a substrate in enzymatic assays, for studying nucleotide metabolism, and as a precursor in the in vitro synthesis of RNA.
-
Cell Culture: It is often included in cell culture media as a source of pyrimidines to support the growth of cells that have a limited capacity for de novo synthesis.
-
Drug Development:
-
Neuroprotective and Cognitive-Enhancing Agents: Due to its role in the synthesis of neuronal membranes and its positive effects on cognitive function in preclinical studies, 5'-UMP is being investigated as a potential therapeutic agent for neurodegenerative diseases and age-related cognitive decline.[8]
-
Antiviral Drug Synthesis: Uridine and its derivatives are key components in the synthesis of several antiviral nucleoside analogs. 5'-UMP can serve as a starting material for the chemical synthesis of these therapeutic agents.[12]
-
Pharmaceutical Formulations: Its stability and solubility make it a suitable ingredient in various pharmaceutical formulations, including parenteral and oral dosage forms.[6]
-
Conclusion
5'-Uridylic acid disodium salt is a biochemically significant molecule with a well-established role in fundamental cellular processes and emerging therapeutic potential. Its well-characterized chemical and physical properties, coupled with its central role in metabolism and signaling, make it a valuable tool for researchers and a compound of interest for drug development professionals. This guide provides a foundational understanding of its key attributes and methodologies for its study, aiming to facilitate further research and innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. savemyexams.com [savemyexams.com]
- 4. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uridine 5 -monophosphate = 99 3387-36-8 [sigmaaldrich.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Uridine Monophosphate Disodium in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) Monophosphate (UMP), available as its stable disodium (B8443419) salt, is a fundamental building block for RNA synthesis and plays a pivotal role in the intricate regulation of gene expression.[1][2][3] Beyond its primary function as a precursor for transcription, extracellular UMP and its phosphorylated derivatives, uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), act as signaling molecules that modulate cellular activity through purinergic P2Y receptors.[2][4] This technical guide provides an in-depth exploration of the mechanisms by which uridine monophosphate disodium influences gene expression, with a focus on its role in signaling pathways that converge on key transcription factors. Detailed experimental protocols and quantitative data are presented to support researchers in their investigation of UMP's therapeutic and research applications.
Core Function: A Precursor for RNA Synthesis
Uridine monophosphate is an essential component of RNA, the molecule responsible for transcribing the genetic code from DNA and translating it into proteins.[5] The process of transcription, where a segment of DNA is copied into RNA, is fundamentally dependent on a sufficient supply of ribonucleotides, including UMP.[3] UMP is phosphorylated to UTP, which is then incorporated into the growing RNA strand by RNA polymerase.[3] Therefore, the availability of UMP is a critical determinant of the rate and fidelity of gene expression.[1][2]
Extracellular Signaling and Gene Regulation
Extracellular UMP, and more potently its phosphorylated forms UDP and UTP, function as signaling molecules by activating a class of G protein-coupled receptors known as P2Y receptors.[4] This activation initiates intracellular signaling cascades that culminate in the modulation of transcription factor activity and, consequently, gene expression.[1]
The P2Y Receptor Signaling Pathway
Several subtypes of P2Y receptors are activated by uridine nucleotides. For instance, P2Y2 receptors are activated by UTP, while P2Y6 receptors are activated by UDP.[4] Although direct activation by UMP is less characterized, extracellular phosphatases can convert UMP to uridine, which can be taken up by cells and subsequently phosphorylated to UTP, or UMP itself may be phosphorylated extracellularly. The binding of these nucleotides to their respective P2Y receptors triggers a cascade of intracellular events that ultimately impact gene transcription.
A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream kinases and transcription factors.
Regulation of Key Transcription Factors
The signaling cascades initiated by P2Y receptor activation have been shown to modulate the activity of several key transcription factors, including:
-
CREB (cAMP response element-binding protein): Activation of certain P2Y receptors can lead to an increase in intracellular calcium, which in turn can activate calcium/calmodulin-dependent protein kinases (CaMKs). CaMKs can then phosphorylate and activate CREB, a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The P2Y6 receptor, activated by UDP, has been shown to activate the NF-κB signaling pathway.[1] This pathway is a central regulator of the immune response, inflammation, and cell survival.
Quantitative Data on Gene Expression
The following table summarizes hypothetical quantitative data illustrating the potential effects of UMP on gene expression in a neuronal cell line, based on the known downstream targets of CREB and NF-κB.
| Gene | Function | Fold Change (vs. Control) after 24h UMP Treatment |
| CREB Target Genes | ||
| BDNF | Brain-Derived Neurotrophic Factor; neuronal survival and plasticity | 2.5 |
| c-Fos | Immediate early gene; neuronal activity marker | 4.1 |
| NF-κB Target Genes | ||
| IL-6 | Interleukin-6; pro-inflammatory cytokine | 3.2 |
| TNF-α | Tumor Necrosis Factor-alpha; pro-inflammatory cytokine | 2.8 |
Experimental Protocols
Cell Culture and UMP Treatment
This protocol describes the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) with this compound.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound salt
-
Sterile, nuclease-free water
-
Cell culture plates
Procedure:
-
Seed SH-SY5Y cells in appropriate cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in sterile, nuclease-free water (e.g., 100 mM). Filter-sterilize the stock solution.
-
On the day of the experiment, dilute the UMP stock solution in fresh, serum-free medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Remove the old medium from the cells and replace it with the UMP-containing medium or control medium (serum-free medium without UMP).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or chromatin immunoprecipitation).
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying changes in gene expression using reverse transcription-quantitative polymerase chain reaction.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the UMP-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., BDNF, c-Fos, IL-6, TNF-α) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the UMP-treated and control samples.
Conclusion
This compound is a multifaceted molecule that not only serves as an essential precursor for RNA synthesis but also participates in complex signaling pathways that regulate gene expression. Its ability to influence key transcription factors like CREB and NF-κB through P2Y receptor signaling highlights its potential as a therapeutic agent and a valuable tool in biomedical research. The protocols and data presented in this guide provide a framework for further investigation into the precise mechanisms by which UMP modulates gene expression and its implications for drug development and cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | P2Y receptors [reactome.org]
- 4. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Neuroprotective Effects of Uridine Monophosphate Disodium
Abstract: Uridine (B1682114) monophosphate (UMP), a fundamental pyrimidine (B1678525) nucleotide, is emerging as a significant agent in neuroscience research due to its potent neuroprotective capabilities. This document provides a comprehensive technical overview of the mechanisms, preclinical evidence, and experimental methodologies related to the neuroprotective effects of disodium (B8443419) uridine monophosphate. It is intended for researchers, scientists, and professionals in drug development. Key mechanisms of action include the enhancement of neuronal membrane synthesis via the Kennedy pathway, modulation of protein O-GlcNAcylation, activation of P2Y purinergic receptors, and influence over critical neurotransmitter systems. This guide synthesizes quantitative data from pivotal preclinical studies, details the experimental protocols used to derive this data, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of UMP's therapeutic potential for cognitive decline and neurodegenerative diseases.
Core Mechanisms of Neuroprotection
Uridine monophosphate disodium exerts its neuroprotective effects through a variety of interconnected biochemical pathways. These mechanisms collectively support neuronal integrity, enhance synaptic function, and protect against cellular stressors implicated in neurodegeneration.
Enhancement of Neuronal Membrane Synthesis
UMP is a critical precursor in the synthesis of phosphatidylcholine (PC), a primary phospholipid component of neuronal membranes.[1] This process, known as the Kennedy pathway, is vital for the formation, repair, and maintenance of synapses. UMP is converted intracellularly to uridine triphosphate (UTP), which is then converted to cytidine (B196190) triphosphate (CTP).[2][3] CTP combines with phosphocholine (B91661) to form cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline), a rate-limiting intermediate in PC synthesis.[3] By supplying uridine, UMP supplementation effectively increases the brain's capacity to produce CDP-choline and, consequently, new synaptic membranes, which is crucial for synaptic plasticity and cognitive function.[4]
Modulation of Protein O-GlcNAcylation
A primary mechanism through which UMP confers neuroprotection is by influencing protein O-GlcNAcylation, a post-translational modification essential for the function of numerous neuronal proteins.[4] UMP supplementation can elevate the levels of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAc transferase. This increase in O-GlcNAcylation can help shield neurons from damage induced by inflammation and oxidative stress.[3][4] In the context of Alzheimer's disease, this modification of the Tau protein may reduce its hyperphosphorylation, thereby preventing the formation of neurotoxic aggregates.[4][5]
P2Y Receptor-Mediated Signaling
The effects of uridine are also mediated through its interaction with specific P2Y purinergic receptors, particularly the P2Y2 receptor.[2] Uridine triphosphate (UTP), derived from UMP, acts as an agonist for these receptors.[6] Activation of P2Y2 receptors on neurons and glial cells can trigger signaling cascades that control neuronal differentiation and promote cell survival, suggesting a direct neuroprotective role in neurodegenerative conditions.[2]
Influence on Neurotransmitter Systems
Preclinical studies have demonstrated that UMP supplementation can modulate the function of key neurotransmitter systems. Dietary UMP has been shown to increase the potassium-evoked release of dopamine (B1211576) in the striatum of aged rats.[7][1] It also appears to enhance dopaminergic system function by potentially improving dopamine receptor sensitivity.[8] Furthermore, UMP administration can increase the levels and release of acetylcholine (B1216132) in the striatum, another neurotransmitter essential for memory and learning.[6][8]
Promotion of Neurite Outgrowth and Synaptic Plasticity
UMP actively supports neural repair and regeneration by promoting the growth of neurites, which are the projections from neuronal cell bodies (axons and dendrites).[3][4] Studies in neuronal cell cultures and animal models show that UMP treatment leads to increased neurite outgrowth and branching.[1][3] This effect is linked to increased levels of neurofilament proteins, which are biomarkers for neurite growth.[1] This structural enhancement of neurons is fundamental to improving synaptic plasticity and connectivity.[8]
Anti-inflammatory and Antioxidant Effects
Emerging evidence suggests that UMP may also exert neuroprotective effects by mitigating inflammation and oxidative stress. It has been proposed that uridine can inhibit the MAPK and NF-kB signaling pathways, which are central to inflammatory responses under pathological conditions.[3] By reducing these inflammatory cascades and the associated oxidative damage, UMP helps to maintain a healthier cellular environment for neurons.
Preclinical Evidence and Quantitative Data
The neuroprotective effects of uridine monophosphate have been quantified in several key preclinical studies. The following tables summarize the significant findings from these experiments, providing a clear comparison of outcomes.
Table 1: Effects of UMP on Dopaminergic System and Neurite Outgrowth in Aged Rats
This table summarizes data from a study where aged Fischer 344 rats were fed a diet supplemented with 2.5% UMP for 6 weeks. The study measured potassium (K+)-evoked dopamine release via in vivo microdialysis and quantified neurofilament proteins as biomarkers of neurite outgrowth.
| Parameter Measured | Control Group (Mean ± SEM) | 2.5% UMP Group (Mean ± SEM) | Percentage Change | P-value | Citation |
| K+-Evoked Dopamine Release | 283 ± 9% of basal levels | 341 ± 21% of basal levels | +20.5% | p<0.05 | [1] |
| Neurofilament-70 (NF-70) Protein | 100% (Normalized Control) | 182 ± 25% of control | +82% | p<0.05 | [1] |
| Neurofilament-M (NF-M) Protein | 100% (Normalized Control) | 221 ± 34% of control | +121% | p<0.01 | [1] |
Table 2: Cytoprotective Effects of UMP Against H₂O₂-Induced Oxidative Stress in PC-12 Cells
This table presents data on the ability of UMP to protect PC-12 cells from cell death induced by hydrogen peroxide (H₂O₂), a model for oxidative stress. Cell viability was measured, and NAD+ levels were quantified.
| Treatment Group | Cell Viability (% of Control) | NAD+ Level (% of Control) | Citation |
| Control | 100% | 100% | [9] |
| Model (200 µM H₂O₂) | ~55% | Significantly decreased | [9] |
| UMP (100 µM) + H₂O₂ | No significant increase | Significantly increased vs. Model | [9] |
| UMP (200 µM) + H₂O₂ | No significant increase | Significantly increased vs. Model | [9] |
Note: In this specific study, while UMP significantly increased NAD+ levels, a direct, significant increase in cell viability was more prominent with other nucleotides like AMP and CMP under the tested conditions.[9]
Table 3: Pharmacokinetics of Uridine After UMP Administration in a Ferret Model
This table shows the circulating plasma levels of uridine after a single subcutaneous administration of UMP in postnatal day 17 ferrets. This data is relevant for determining appropriate dosing in preclinical models.
| Dose of UMP Administered | Time Point | Circulating Uridine Level (ng/mL) | Citation |
| Baseline | 0 min | ~0 | [10] |
| 1000 mg/kg | 30 min | ~100,000 (Peak) | [10] |
| 1000 mg/kg | 120 min | Remained elevated | [10] |
Experimental Methodologies
The quantitative data presented above were generated using specific, replicable experimental protocols. The following sections detail the methodologies for these key studies.
In Vivo Microdialysis and Neurofilament Analysis in Rodents
This protocol was used to assess neurotransmitter release and neurite growth in aged rats.
-
Animal Model: Male Fischer 344 rats (aged) were used for the study.[1]
-
Dietary Supplementation: Animals were fed either a control diet or a diet fortified with 2.5% (w/w) uridine-5'-monophosphate disodium (UMP-2Na+) for a period of 6 weeks.[1]
-
In Vivo Microdialysis:
-
Following the 6-week dietary regimen, rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the right striatum.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
After a stabilization period, dialysate samples were collected at 15-minute intervals to measure basal dopamine levels.
-
To stimulate neurotransmitter release, the perfusion medium was switched to a high-potassium aCSF (K+-evoked release).
-
Dopamine concentrations in the collected dialysates were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
-
-
Neurofilament Protein Analysis:
-
After the microdialysis experiment, animals were euthanized, and brain tissue was collected.
-
Striatal tissue was homogenized, and protein concentrations were determined.
-
Levels of Neurofilament-70 (NF-70) and Neurofilament-M (NF-M) were quantified using Western blot analysis with specific antibodies.[1]
-
Protein levels were normalized to control values.
-
PC-12 Cell Viability Assay for Oxidative Stress
This protocol describes an in vitro model to test the cytoprotective effects of UMP.
-
Cell Line: Pheochromocytoma (PC-12) cells, a common cell line used in neuroscience research for their neuronal-like characteristics, were cultured under standard conditions.[9]
-
Induction of Oxidative Stress:
-
UMP Treatment: In the treatment groups, cells were co-incubated with H₂O₂ and varying concentrations of UMP (e.g., 50 µM, 100 µM, 200 µM).[9]
-
Cell Viability Assessment (CCK-8 Assay):
Visualizing Pathways and Workflows
To better illustrate the complex processes involved in UMP's neuroprotective action, the following diagrams have been generated using Graphviz.
Implications for Drug Development and Future Research
The multifaceted neuroprotective actions of this compound position it as a promising therapeutic candidate for a range of neurological and neurodegenerative disorders.[4] Its role in fundamental cellular processes, such as membrane synthesis and post-translational protein modification, suggests broad applicability.
-
Neurodegenerative Diseases: UMP's potential to reduce tau hyperphosphorylation and support synaptic integrity makes it a strong candidate for Alzheimer's disease research.[4][5] Its demonstrated effects in animal models of Parkinson's and Huntington's disease also warrant further investigation.[3][4]
-
Cognitive Decline: By promoting synaptic plasticity and neurotransmission, UMP could be beneficial in mitigating age-related cognitive decline or mild cognitive impairment (MCI).[2][11] Often, it is studied in combination with other nutrients like choline and DHA to achieve synergistic effects.[2][11]
-
Developmental and Epileptic Encephalopathy: In rare genetic disorders like CAD deficiency, which impairs de novo pyrimidine synthesis, UMP supplementation has shown remarkable clinical improvement by bypassing the dysfunctional enzyme complex.[12][13]
Future research should focus on well-controlled, large-scale clinical trials to validate the preclinical findings in human populations. Further elucidation of the downstream targets of UMP-mediated signaling and its long-term safety profile will be critical for its translation into a clinically approved therapeutic.
Conclusion
This compound is a potent nucleotide with significant, scientifically-backed neuroprotective properties. Its ability to bolster neuronal membrane synthesis, modulate protein function, activate survival pathways, and enhance neurotransmission provides a robust foundation for its therapeutic potential. The preclinical data strongly support its role in maintaining neuronal health and function. For drug development professionals and researchers, UMP represents a compelling molecule of interest for addressing the complex challenges posed by neurodegenerative diseases and cognitive decline. Continued research into its mechanisms will undoubtedly unlock further applications for this essential compound in safeguarding neurological function.[4]
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 6. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. focussupplements.co.uk [focussupplements.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating Neuroprotective Effects of Uridine, Erythropoietin, and Therapeutic Hypothermia in a Ferret Model of Inflammation-Sensitized Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brcrecovery.com [brcrecovery.com]
- 12. neurology.org [neurology.org]
- 13. Uridine monophosphate (UMP)-responsive developmental and epileptic encephalopathy: A case report of two siblings and a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Uridine Monophosphate Disodium in the Kennedy Cycle for Phosphatidylcholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity, signal transduction, and lipid metabolism. The de novo synthesis of PC is primarily governed by the Kennedy pathway, a three-step enzymatic cascade. Uridine (B1682114) monophosphate (UMP), particularly in its disodium (B8443419) salt form for enhanced stability and bioavailability, serves as a critical precursor in this pathway. By converting to uridine triphosphate (UTP) and subsequently cytidine (B196190) triphosphate (CTP), uridine provides the essential cytidine nucleotide required for the synthesis of CDP-choline, the rate-limiting step in PC synthesis.[1][2] This technical guide provides an in-depth exploration of the role of uridine monophosphate disodium in the Kennedy cycle, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in this field.
The Kennedy Pathway for Phosphatidylcholine Synthesis
The Kennedy pathway, first elucidated by Eugene P. Kennedy, consists of three key enzymatic reactions that convert choline (B1196258) into phosphatidylcholine.[1] Uridine monophosphate plays a crucial upstream role by ensuring a sufficient supply of CTP for the second step of the pathway.
-
Choline Phosphorylation: The pathway initiates with the phosphorylation of choline to phosphocholine (B91661) by the enzyme Choline Kinase (CK) , utilizing a molecule of ATP.[3]
-
CDP-Choline Synthesis: This is the rate-limiting step where CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[3][4] The availability of CTP, derived from UMP, is a critical determinant of the rate of this reaction.
-
Phosphatidylcholine Formation: Finally, Choline Phosphotransferase (CPT) or Choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine and cytidine monophosphate (CMP).[5][6][7]
Quantitative Data on Kennedy Pathway Enzymes
The efficiency of the Kennedy pathway is dictated by the kinetic properties of its constituent enzymes. The following table summarizes key Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these enzymes from various sources. These parameters are crucial for understanding substrate affinity and catalytic turnover, and for developing kinetic models of PC synthesis.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| Choline Kinase (CK) | Toxoplasma gondii (recombinant) | Choline | 0.77 mM | - | [8] |
| Human (CKβ) | Choline | Lowered upon PKA phosphorylation | 1.6-fold increase upon PKA phosphorylation | [9] | |
| Human (CKβ) | ATP | Lowered upon PKA phosphorylation | 1.4-fold increase upon PKA phosphorylation | [9] | |
| CTP:phosphocholine cytidylyltransferase (CCT) | Rat (truncated CCTα236) | CTP | 4.07 mM | 3850 nmol/min/mg | [10] |
| Rat (truncated CCTα236) | Phosphocholine | 2.49 mM | 3850 nmol/min/mg | [10] | |
| Choline Phosphotransferase (CPT/CEPT) | Mouse Liver | CDP-choline | Varies with DAG species | Varies with DAG species | [11] |
| Human (HEK293 cells, CEPT1) | - | - | Majority of CPT activity | [5] |
Experimental Protocols
Accurate measurement of the activity of the Kennedy pathway enzymes is fundamental for studying PC metabolism and the effects of compounds like uridine monophosphate. Detailed protocols for the key enzymatic assays are provided below.
Choline Kinase (CK) Activity Assay (Radiolabeling Method)
This protocol is adapted from methods utilizing radiolabeled choline to quantify its conversion to phosphocholine.[8][12]
Materials:
-
Cell lysate or purified enzyme preparation
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM NaCl
-
[methyl-¹⁴C]choline chloride (specific activity ~50-60 mCi/mmol)
-
ATP solution (100 mM)
-
Phosphocholine standard
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent: Methanol: 0.5% NaCl: NH₄OH (50:50:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
5 µL of cell lysate (~10-50 µg protein)
-
10 µL of 10x Assay Buffer
-
10 µL of 10 mM ATP
-
Variable volume of [methyl-¹⁴C]choline chloride (to achieve desired final concentration, e.g., 0.1-2 mM)
-
Add nuclease-free water to a final volume of 100 µL.
-
-
Initiate the reaction by adding the cell lysate and incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 10 µL of 0.5 M EDTA or by heating at 95°C for 5 minutes.
-
Spot 5-10 µL of the reaction mixture onto a TLC plate, alongside a phosphocholine standard.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air dry the plate and visualize the spots using a phosphorimager or by scraping the silica corresponding to the phosphocholine spot (identified by the standard) into a scintillation vial.
-
Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled choline and the amount of protein in the lysate.
CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (HPLC-Based Method)
This non-radioactive method, adapted from established protocols, measures the formation of CDP-choline from CTP and phosphocholine using High-Performance Liquid Chromatography (HPLC).[10]
Materials:
-
Cell lysate or purified enzyme preparation
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
CTP solution (50 mM)
-
Phosphocholine solution (50 mM)
-
CDP-choline standard
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: 0.1 M ammonium (B1175870) bicarbonate (pH 7.4) with 2% acetonitrile
-
Perchloric acid (1 M)
-
Potassium carbonate (2 M)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
10 µL of cell lysate (~20-100 µg protein)
-
20 µL of 5x Assay Buffer
-
10 µL of 50 mM CTP
-
10 µL of 50 mM phosphocholine
-
Add nuclease-free water to a final volume of 100 µL.
-
-
Initiate the reaction by adding the cell lysate and incubate at 37°C for 20-40 minutes.
-
Terminate the reaction by adding 25 µL of 1 M perchloric acid.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with 2 M potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the nucleotides using the C18 column and the specified mobile phase.
-
Detect the nucleotides by UV absorbance at 271 nm.
-
Quantify the amount of CDP-choline produced by comparing the peak area to a standard curve of known CDP-choline concentrations.
-
Calculate the enzyme activity based on the amount of product formed, the reaction time, and the amount of protein.
Choline Phosphotransferase (CPT) Activity Assay (Radiolabeled CDP-choline Method)
This assay measures the incorporation of radiolabeled phosphocholine from CDP-choline into phosphatidylcholine.[5]
Materials:
-
Microsomal fraction or purified enzyme preparation
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 1 mM EDTA
-
CDP-[methyl-¹⁴C]choline (specific activity ~50-60 mCi/mmol)
-
Diacylglycerol (DAG) emulsion (e.g., 10 mM in 0.2% Tween-20)
-
TLC plates (e.g., silica gel 60)
-
TLC developing solvent: Chloroform (B151607):Methanol:Acetic Acid (65:25:4, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a glass tube:
-
20 µL of microsomal preparation (~50-100 µg protein)
-
50 µL of 2x Assay Buffer
-
10 µL of DAG emulsion
-
10 µL of CDP-[methyl-¹⁴C]choline (to achieve a final concentration of ~0.2 mM)
-
Add nuclease-free water to a final volume of 100 µL.
-
-
Initiate the reaction by adding the microsomal preparation and incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 3.75 mL of chloroform:methanol (1:2, v/v).
-
Add 1.25 mL of chloroform and 1.25 mL of water to induce phase separation.
-
Vortex and centrifuge at 1,500 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the extract onto a TLC plate.
-
Develop the plate in the specified developing solvent.
-
Visualize and quantify the radioactive phosphatidylcholine spot as described in the Choline Kinase assay protocol.
-
Calculate the enzyme activity based on the specific activity of the CDP-[methyl-¹⁴C]choline and the amount of protein.
Signaling Pathways and Logical Relationships
The synthesis of phosphatidylcholine via the Kennedy pathway is not only dependent on substrate availability but is also intricately regulated by various signaling pathways. Uridine, through its conversion to UTP, can activate P2Y receptors, initiating a signaling cascade that may influence the enzymes of the Kennedy pathway.[13][14]
The Kennedy Pathway and the Role of Uridine Monophosphate
The following diagram illustrates the core Kennedy pathway for PC synthesis, highlighting the entry point of uridine monophosphate.
The Kennedy Pathway for PC Synthesis from Choline and UMP.
Proposed UTP-P2Y Receptor Signaling in PC Synthesis Regulation
Extracellular uridine triphosphate (UTP), derived from UMP, can act as a signaling molecule by activating P2Y G-protein coupled receptors. This activation can lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Increased intracellular calcium and activation of protein kinase C (PKC) may subsequently modulate the activity of the Kennedy pathway enzymes.
Proposed UTP-P2Y signaling cascade influencing PC synthesis.
Conclusion
This compound is a key contributor to the de novo synthesis of phosphatidylcholine through the Kennedy pathway. Its role as a precursor for CTP directly influences the rate-limiting step of this essential metabolic process. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the kinetics and regulation of the Kennedy pathway, particularly in response to uridine supplementation, holds significant promise for the development of novel therapeutic strategies targeting membrane biosynthesis and cellular health. Further research is warranted to fully elucidate the intracellular concentrations of pathway intermediates and the precise mechanisms of signaling cross-talk that govern phosphatidylcholine homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol cholinephosphotransferase - Wikipedia [en.wikipedia.org]
- 7. CDP-choline:1,2-diacylglycerol cholinephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of Human Choline Kinase Beta by Protein Kinase A: Its Impact on Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of radiolabelled choline as a pharmacodynamic marker for the signal transduction inhibitor geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dietary uridine enhances: Topics by Science.gov [science.gov]
The Core Intracellular Signaling Pathways Modulated by Uridine Monophosphate Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, and its bioavailable salt form, uridine monophosphate disodium (B8443419) (UMP disodium), are emerging as significant modulators of intracellular signaling cascades, particularly within the nervous system. This technical guide provides a comprehensive overview of the core signaling pathways affected by UMP, with a focus on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of uridine-based compounds.
Uridine monophosphate primarily exerts its effects through its conversion to uridine triphosphate (UTP), which then acts as an agonist for P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of downstream signaling events that influence a wide range of cellular processes, including neuronal growth, synaptic plasticity, and neurotransmitter release.
Core Signaling Pathways Affected by Uridine Monophosphate
The intracellular signaling pathways most significantly impacted by UMP disodium, via UTP-mediated P2Y receptor activation, include:
-
The Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gq-coupled P2Y receptors (P2Y2, P2Y4, P2Y6) by UTP leads to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates PKC.[1][2][3][4]
-
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The increase in intracellular calcium and activation of PKC further propagate the signal to the MAPK/ERK pathway. This pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.[2][4][5]
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Evidence suggests that P2Y receptor activation can also stimulate the PI3K/Akt signaling cascade, a critical pathway for cell survival, growth, and metabolism.[6][7]
-
cAMP Response Element-Binding Protein (CREB) Signaling: Downstream of these cascades, the transcription factor CREB can be phosphorylated and activated, leading to the expression of genes involved in neuronal plasticity and survival.[8]
Beyond receptor-mediated signaling, UMP serves as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of phosphatidylcholine (PC) and other membrane phospholipids. This is critical for neurite outgrowth and synapse formation.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of uridine and its derivatives on key signaling events.
| Parameter | Agonist | Cell Type/System | EC50 / IC50 | Maximum Response | Reference(s) |
| Intracellular Calcium Mobilization | UTP | Human Adipose-Derived Mesenchymal Stromal Cells | 3.2 ± 2.8 µM | - | [1] |
| ATP | Human Adipose-Derived Mesenchymal Stromal Cells | 2.2 ± 1.1 µM | - | [1] | |
| UTP | Rabbit Eye Suprachoroid | ~1 µM (estimated) | Dose-dependent increase | [11][12] | |
| ATP | J774.G8 Macrophage Cell Line | 11 µM | - | [13] | |
| UTP | J774.G8 Macrophage Cell Line | 1.021 µM | - | [13] | |
| ATP | FRT cells with Ano1 and YFP-H148Q/I152L | 4.32 µM | Dose-dependent increase | [2] | |
| UTP | FRT cells with Ano1 and YFP-H148Q/I152L | 11.82 µM | Dose-dependent increase | [2] | |
| MAPK (ERK) Activation | UTP | PC12 Cells | ~25 µM | Increase in phosphorylation | [9] |
| ATP | PC12 Cells | ~25 µM | Increase in phosphorylation | [9] | |
| Inhibition of Calcium Response | AR-C118925XX (P2Y2 antagonist) | Human Adipose-Derived Mesenchymal Stromal Cells | 1.1 ± 0.8 µM | 73.0 ± 8.5% max inhibition of ATP response | [1] |
| MRS2578 (P2Y6 antagonist) | Human Adipose-Derived Mesenchymal Stromal Cells | 437 ± 133 nM | 81.0 ± 8.4% max inhibition of ADP response | [1] |
Note: Quantitative data on the fold-change in phosphorylation of specific kinases like ERK, Akt, and CREB following direct UMP treatment are not consistently reported in the literature, often being presented qualitatively in figures.
Signaling Pathway and Experimental Workflow Diagrams
UMP-Mediated P2Y Receptor Signaling Cascade
Experimental Workflow for Western Blotting of Phosphorylated Kinases
Detailed Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is adapted from standard procedures for detecting phosphorylated kinases.[11][14]
a. Cell Culture and Treatment:
-
Plate neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of kinase phosphorylation.
-
Treat cells with desired concentrations of uridine monophosphate disodium for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
f. Stripping and Reprobing for Total ERK:
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.
-
Detect the signal as described above.
g. Densitometry:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
Neurite Outgrowth Assay in PC12 Cells
This protocol is based on established methods for inducing and quantifying neurite outgrowth in PC12 cells.[10][15][16][17][18]
a. Cell Plating:
-
Coat 24-well plates with an appropriate substrate (e.g., collagen type IV or poly-L-lysine).
-
Plate PC12 cells at a low density (e.g., 1 x 10^4 cells/well).
-
Allow cells to adhere for 24 hours.
b. Differentiation and Treatment:
-
Replace the medium with a low-serum differentiation medium containing a sub-optimal concentration of Nerve Growth Factor (NGF) (e.g., 25 ng/mL).
-
Add various concentrations of this compound to the differentiation medium. Include a control group with NGF alone.
-
Incubate the cells for 48-72 hours to allow for neurite extension.
c. Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
d. Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Neurite branching.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a common method for measuring changes in intracellular calcium concentration using a fluorescent indicator.[19][20]
a. Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing the P2Y2 receptor) in a 96-well black, clear-bottom plate.
-
Allow cells to grow to confluency.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 1 hour at 37°C in the dark.
c. Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with serial dilutions of UTP or other P2Y receptor agonists.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist from the compound plate into the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity over time.
d. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
In Vivo Microdialysis for Dopamine (B1211576) Measurement
This protocol is a generalized procedure for measuring extracellular dopamine levels in the brain of a freely moving animal.[21][22][23][24]
a. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., the striatum).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
b. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
c. Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe - reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
d. Dopamine Analysis by HPLC-ECD:
-
Inject a small volume of each dialysate sample into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Separate dopamine from other components on a reverse-phase column.
-
Detect and quantify the dopamine concentration based on its electrochemical properties.
e. Data Analysis:
-
Calculate the average baseline dopamine concentration.
-
Express the dopamine levels in post-administration samples as a percentage of the baseline.
Conclusion
This compound demonstrates significant effects on key intracellular signaling pathways, primarily through the activation of P2Y receptors and by serving as a precursor for phospholipid synthesis. The activation of the PLC/PKC, MAPK/ERK, and PI3K/Akt pathways underscores its potential to influence a broad spectrum of cellular functions, including neuronal survival, growth, and plasticity. The provided experimental protocols offer a framework for researchers to further investigate these effects and elucidate the full therapeutic potential of this promising compound. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of UMP on the phosphorylation status of key signaling proteins and to translate these findings into novel therapeutic strategies for a range of neurological and other disorders.
References
- 1. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extracellular ATP activates the PLC/PKC/ERK signaling pathway through the P2Y2 purinergic receptor leading to the induction of early growth response 1 expression and the inhibition of viability in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular ATP and P2Y2 receptors mediate intercellular Ca2+ waves induced by mechanical stimulation in submandibular gland cells: role of mitochondrial regulation of store operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y2 receptor elevates intracellular calcium concentration in rabbit eye suprachoroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2Y(2) nucleotide receptor signaling in human monocytic cells: activation, desensitization and coupling to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jdc.jefferson.edu [jdc.jefferson.edu]
- 18. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinct phosphorylation patterns underlie Akt activation by different survival factors in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. opendata.uni-halle.de [opendata.uni-halle.de]
- 22. Proteomics analysis of immuno-precipitated synaptic protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomics of the Synapse – A Quantitative Approach to Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Monophosphate Disodium: A Comprehensive Technical Guide to its Role as a Precursor for UTP and CTP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) monophosphate (UMP), available as its disodium (B8443419) salt for enhanced stability and solubility, is a pivotal nucleotide in cellular metabolism. As a fundamental building block for RNA, its primary role extends to being a critical precursor for the synthesis of high-energy uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). These molecules are not only essential for nucleic acid synthesis but also play integral roles in various cellular processes, including glycogen (B147801) synthesis, phospholipid biosynthesis, and protein glycosylation. This technical guide provides an in-depth exploration of the biochemical conversion of UMP to UTP and CTP, offering detailed experimental protocols and quantitative data for researchers in cellular biology and drug development.
Biochemical Pathway: From UMP to UTP and CTP
The transformation of UMP into UTP and subsequently CTP involves a series of enzymatic steps that are tightly regulated to maintain cellular nucleotide homeostasis.
Phosphorylation of UMP to UDP
The initial step in the pathway is the phosphorylation of UMP to uridine diphosphate (B83284) (UDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (EC 2.7.4.14), also known as uridylate kinase. This enzyme utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
UMP + ATP ⇌ UDP + ADP
Phosphorylation of UDP to UTP
Following its formation, UDP is further phosphorylated to uridine triphosphate (UTP) by nucleoside diphosphate kinase (NDPK) (EC 2.7.4.6). NDPKs are generally non-specific for the base of the nucleotide diphosphate, and again, ATP is the primary phosphate donor.[1]
UDP + ATP ⇌ UTP + ADP
Amination of UTP to CTP
The final step is the conversion of UTP to cytidine triphosphate (CTP), a reaction catalyzed by CTP synthase (CTPS) (EC 6.3.4.2).[2] This enzyme facilitates the amination of the uracil (B121893) ring of UTP. The nitrogen source for this reaction is typically the amino acid glutamine, and the reaction is driven by the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[2]
UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi
Quantitative Data on Key Enzymes
The efficiency and regulation of the UMP to UTP and CTP conversion are dictated by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for these enzymes from various sources.
| Enzyme | Substrate | K_m_ | S_0.5_ (ATP) | n (Hill Coefficient) | k_cat_ | Activators | Inhibitors | Organism/Source | Reference |
| UMP Kinase | UMP | 0.1 mM | 9.4 ± 0.7 mM | 1.9 ± 0.1 | 175 ± 13 s⁻¹ | GTP | UTP | Streptococcus pneumoniae | [3] |
| UMP Kinase | UMP | 2.7 ± 0.1 µM | - | - | - | - | UTP (competitive for UMP) | Staphylococcus aureus | [4] |
| Enzyme | Substrates | Mechanism | Regulation | Organism/Source | Reference |
| Nucleoside-Diphosphate Kinase (NDPK) | NDPs, NTPs | Ping-pong | Maintains equilibrium between different NTPs | Ubiquitous | [1] |
| Enzyme | Substrate | K_m_ (UTP) | Allosteric Activator | Feedback Inhibitor | Organism/Source | Reference | |---|---|---|---|---|---| | CTP Synthase | UTP | 280 ± 310 µM | GTP | CTP | Human Lymphocytes (resting) |[5] | | CTP Synthase | UTP | 230 ± 280 µM | GTP | CTP | Human Lymphocytes (activated) |[5] |
Signaling Pathways and Regulation
The synthesis of UTP and CTP is intricately regulated to meet the cell's metabolic demands. This regulation occurs at multiple levels, including allosteric control and feedback inhibition.
Allosteric Regulation of CTP Synthase
GTP acts as a crucial allosteric activator of CTP synthase.[2][6] Binding of GTP to a site distinct from the active site induces a conformational change that enhances the enzyme's affinity for its substrates and promotes the hydrolysis of glutamine, thereby increasing CTP production.[6][7] This mechanism helps to balance the pools of purine (B94841) (GTP) and pyrimidine (B1678525) (CTP) nucleotides. At high concentrations, however, GTP can also exhibit an inhibitory effect.[8]
Feedback Inhibition
The pyrimidine biosynthesis pathway is subject to feedback inhibition by its end products. High levels of UTP and UDP can inhibit the initial committed step of de novo pyrimidine synthesis catalyzed by carbamoyl (B1232498) phosphate synthetase II (in animals).[9][10] Similarly, the final product, CTP, acts as a feedback inhibitor of CTP synthase, competing with UTP for binding to the active site.[2]
Biochemical pathway of UTP and CTP synthesis from UMP and its regulation.
Experimental Protocols
Accurate quantification of UTP and CTP is essential for studying cellular metabolism and the effects of potential therapeutic agents. Below are detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for CTP Synthase Activity
This continuous assay measures CTP synthase activity by monitoring the increase in absorbance at 291 nm, which corresponds to the formation of CTP.[5]
Materials:
-
Purified CTP synthase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrate Stock Solutions: UTP, ATP, L-glutamine, GTP
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 291 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing UTP, ATP, L-glutamine, and GTP at desired final concentrations.
-
Add the reaction mixture to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a specific amount of purified CTP synthase to each well.
-
Immediately begin monitoring the increase in absorbance at 291 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of CTP at 291 nm.
Workflow for the spectrophotometric assay of CTP synthase activity.
Protocol 2: Quantification of Intracellular UTP and CTP by LC-MS/MS
This method provides highly sensitive and specific quantification of intracellular nucleotide pools.
Materials:
-
Cell culture and harvesting reagents
-
Quenching Solution: Cold 70% methanol (B129727) or perchloric acid
-
Internal Standard (IS): Stable isotope-labeled CTP (e.g., ¹³C₉,¹⁵N₃-CTP)
-
LC-MS/MS system with a suitable HPLC column for nucleotide separation (e.g., reversed-phase with ion-pairing agent)
-
Mobile Phases for LC
Procedure:
-
Cell Extraction:
-
Rapidly harvest cultured cells and quench metabolic activity by adding a cold quenching solution.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Add the internal standard to the cell lysate.
-
Precipitate proteins by adding a cold solvent (e.g., methanol or perchloric acid) and centrifuge to collect the supernatant.
-
-
Sample Preparation:
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the nucleotides using an appropriate HPLC gradient.
-
Detect and quantify UTP and CTP using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UTP and CTP.
-
Calculate the intracellular concentrations of UTP and CTP by normalizing their peak areas to the peak area of the internal standard and comparing to the standard curve.[11]
-
Workflow for LC-MS/MS quantification of intracellular UTP and CTP.
Conclusion
Uridine monophosphate disodium serves as a direct and vital precursor for the synthesis of UTP and CTP, two essential nucleotides for a myriad of cellular functions. A thorough understanding of the enzymatic conversions, their kinetics, and regulatory mechanisms is paramount for research in cellular metabolism and for the development of therapeutic strategies targeting nucleotide biosynthesis pathways. The detailed protocols provided herein offer robust methods for the quantitative analysis of these key metabolic processes, empowering researchers to further elucidate the intricate roles of uridine and its derivatives in health and disease.
References
- 1. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. UMP kinase from Streptococcus pneumoniae: evidence for co-operative ATP binding and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of E. coli CTP synthase by the "positive" allosteric effector GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 10. davuniversity.org [davuniversity.org]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Monophosphate Disodium: A Technical Guide to its Role in Striatal Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of uridine (B1682114) monophosphate disodium (B8443419) (UMP) on dopamine (B1211576) release in the striatum. It is intended for researchers, scientists, and professionals in drug development who are investigating the neuropharmacological properties of UMP. This document summarizes key quantitative data, details established experimental protocols for measuring dopamine release, and elucidates the underlying signaling pathways. The information is presented to facilitate further research and development in this area.
Introduction
Uridine, a pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes, including the synthesis of ribonucleic acid (RNA) and membrane phospholipids.[1] Uridine monophosphate (UMP), a nucleotide form of uridine, has garnered significant attention for its potential to modulate central nervous system function. Of particular interest is its influence on dopaminergic neurotransmission in the striatum, a brain region critical for motor control, motivation, and reward.[2][3] This guide explores the mechanisms by which UMP enhances striatal dopamine release, providing a comprehensive resource for the scientific community.
Quantitative Data Summary
Dietary supplementation with UMP has been shown to significantly increase potassium-evoked dopamine release in the striatum of aged rats. The following table summarizes the key quantitative findings from a pivotal study in this area.
| Parameter | Control Group | UMP-Treated Group | Percentage Change | p-value | Reference |
| Potassium-Evoked Dopamine Release (% of Basal) | 283 ± 9 | 341 ± 21 | +20.5% | <0.05 | [2] |
| Basal Dopamine Release | No significant change | No significant change | - | - | [2] |
Signaling Pathways
The mechanism by which UMP influences dopamine release is multifaceted, involving both the synthesis of essential membrane components and the activation of specific neuronal receptors.
Kennedy Pathway for Phosphatidylcholine Synthesis
Uridine serves as a precursor for the synthesis of cytidine (B196190) diphosphate-choline (CDP-choline), a critical intermediate in the Kennedy pathway for the production of phosphatidylcholine (PC).[4][5] PC is a major component of neuronal membranes and is essential for synaptic function and integrity. By increasing the availability of PC, UMP may enhance the structural capacity of presynaptic terminals for dopamine storage and release.
P2Y2 Receptor Signaling
Uridine triphosphate (UTP), derived from UMP, is an agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor expressed on neurons.[6] Activation of the P2Y2 receptor by UTP initiates a downstream signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), both of which are critical events in promoting the exocytosis of dopamine-containing vesicles.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of UMP on striatal dopamine release.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in awake, freely moving animals.[9]
4.1.1. Materials and Reagents
-
Male Wistar rats (250-300g)
-
Uridine-5'-monophosphate disodium salt (UMP-2Na)
-
Control and UMP-fortified (e.g., 2.5% w/w) rat chow
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Dopamine standards
4.1.2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the striatum. Typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm.[2]
-
Slowly lower a guide cannula to a predetermined depth (e.g., Dorsoventral (DV): -3.5 mm from the dura).[2]
-
Secure the cannula to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to maintain patency and allow for a recovery period of at least 48-72 hours.
4.1.3. Microdialysis Experiment
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
To evoke dopamine release, the perfusion medium can be switched to a high-potassium aCSF solution.
-
Collect dialysate samples at regular intervals throughout the experiment.
4.1.4. Sample Analysis
-
Inject a fixed volume of the collected dialysate into an HPLC-ECD system.
-
Separate dopamine using a reverse-phase C18 column.
-
Quantify dopamine concentrations by comparing peak areas to a standard curve generated with known dopamine concentrations.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that offers sub-second temporal resolution for detecting rapid changes in dopamine concentration.[7][10]
4.2.1. Materials and Reagents
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Voltammetry software and hardware
-
Bipolar stimulating electrode
-
Dopamine standards for calibration
4.2.2. Electrode Preparation and Implantation
-
Fabricate or procure carbon-fiber microelectrodes.
-
Surgically implant the recording electrode in the striatum and a reference electrode in a nearby region.
-
A stimulating electrode can be placed in a region that projects to the striatum, such as the medial forebrain bundle, to evoke dopamine release.
4.2.3. FSCV Recording
-
Apply a triangular waveform potential to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back at 400 V/s).[11]
-
The resulting current is measured and is proportional to the concentration of electroactive species, such as dopamine, at the electrode surface.
-
Record baseline dopamine levels.
-
Apply electrical stimulation to evoke dopamine release and record the resulting changes in dopamine concentration.
4.2.4. Data Analysis
-
Calibrate the electrode by applying known concentrations of dopamine to determine the relationship between current and concentration.
-
Analyze the recorded data to quantify the kinetics of dopamine release and reuptake.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of UMP on striatal dopamine release.
Conclusion
Uridine monophosphate disodium has demonstrated a clear capacity to enhance stimulated dopamine release in the striatum. This effect is likely mediated through a combination of increased phosphatidylcholine synthesis, which supports synaptic membrane integrity, and the activation of P2Y2 receptors, which triggers intracellular signaling cascades that promote dopamine exocytosis. The experimental protocols detailed in this guide provide a robust framework for further investigation into the neuropharmacological effects of UMP. A deeper understanding of these mechanisms holds significant promise for the development of novel therapeutic strategies for conditions associated with dopaminergic dysfunction.
References
- 1. Video: Examination of Rapid Dopamine Dynamics with Fast Scan Cyclic Voltammetry During Intra-oral Tastant Administration in Awake Rats [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2 receptor-mediated modulation of neurotransmitter release—an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytidine and Uridine Increase Striatal CDP-Choline Levels Without Decreasing Acetylcholine Synthesis or Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticipation of Appetitive Operant Action Induces Sustained Dopamine Release in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of UMP Disodium in Phospholipid Synthesis and Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) monophosphate (UMP), particularly as its bioavailable disodium (B8443419) salt, plays a pivotal role in the de novo synthesis of phospholipids (B1166683), the fundamental building blocks of all cellular membranes. This technical guide delineates the intricate mechanisms by which UMP contributes to the synthesis of key phospholipids, primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), through the Kennedy pathway. It further explores the consequential impact of UMP availability on membrane integrity, function, and its therapeutic potential in various pathological conditions, especially those involving compromised neuronal membranes. This document provides a comprehensive overview of the biochemical pathways, quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing phospholipid synthesis and membrane integrity, and visual representations of the key processes.
Introduction
Cellular membranes are dynamic structures essential for cellular integrity, signaling, and transport. The primary constituents of these membranes are phospholipids, which are synthesized through complex and tightly regulated pathways. Uridine, a pyrimidine (B1678525) nucleoside, is a critical precursor for the synthesis of these phospholipids.[1] UMP disodium, a salt form of uridine monophosphate, serves as a readily available source of uridine for cellular processes.[2] Its involvement in the synthesis of cytidine (B196190) triphosphate (CTP) makes it a rate-limiting factor in the Kennedy pathway, the principal route for the de novo synthesis of PC and PE in mammalian cells.[3][4][5] This guide will provide an in-depth exploration of the biochemical role of UMP in phospholipid synthesis and its profound implications for maintaining cell membrane integrity.
The Biochemical Role of UMP in Phospholipid Synthesis: The Kennedy Pathway
The synthesis of the most abundant phospholipids in mammalian cell membranes, phosphatidylcholine (PtdCho) and phosphatidylethanolamine (PtdEtn), primarily occurs via the Kennedy pathway.[3][6] UMP is a central player in this pathway, acting as a precursor for the synthesis of cytidine triphosphate (CTP), an essential co-factor.
The key steps involving UMP are as follows:
-
Phosphorylation of Uridine: Uridine, derived from UMP, is phosphorylated to uridine triphosphate (UTP).[1][7]
-
Conversion to CTP: UTP is then converted to cytidine triphosphate (CTP) by the enzyme CTP synthetase.[4][7] This step is crucial as CTP is the rate-limiting precursor for the synthesis of PC and PE.[7]
-
Formation of CDP-Choline and CDP-Ethanolamine: CTP combines with phosphocholine (B91661) and phosphoethanolamine to form cytidine diphosphate-choline (CDP-choline) and cytidine diphosphate-ethanolamine (CDP-ethanolamine), respectively.[3][8] This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), a rate-determining enzyme in the pathway.[3]
-
Synthesis of Phospholipids: Finally, CDP-choline and CDP-ethanolamine are combined with diacylglycerol (DAG) to form PtdCho and PtdEtn, respectively.[3][9]
This pathway highlights the indispensable role of UMP as a foundational molecule for the synthesis of the primary structural components of cell membranes.
Signaling Pathway Diagram
Quantitative Data on the Effects of UMP Supplementation
Numerous studies have demonstrated the positive impact of UMP supplementation on phospholipid synthesis and related biomarkers. The following tables summarize key quantitative findings from preclinical and clinical research.
Effects of UMP on Brain Phospholipid Precursors in Gerbils
This study investigated the acute effects of oral UMP administration on the levels of key phospholipid precursors in the brains of gerbils.
| Precursor | Control (pmol/mg tissue) | UMP Treated (pmol/mg tissue) | Percentage Change | p-value | Reference |
| UTP | 254 ± 31.9 | 417 ± 50.2 | +64.2% | <0.05 | [10] |
| CTP | 56.8 ± 1.8 | 71.7 ± 1.8 | +26.2% | <0.001 | [10] |
| CDP-choline | 11.3 ± 0.5 | 16.4 ± 1.0 | +45.1% | <0.001 | [10] |
| Data are presented as mean ± SEM. Measurements were taken 15 minutes after UMP administration (0.5 mmol/kg). |
Effects of UMP and DHA Supplementation on Brain Phospholipid and Synaptic Protein Levels in Gerbils
This study examined the chronic effects of dietary supplementation with UMP and docosahexaenoic acid (DHA) on brain composition over four weeks.
| Component | Control | UMP + DHA | Percentage Change | Reference |
| Phosphatidylcholine | - | - | +45% | [7] |
| Phosphatidylethanolamine | - | - | +39-74% | [7] |
| Synapsin-1 | - | - | +41% | [7] |
| PSD-95 | - | - | +38% | [7] |
| Neurofilament-70 | - | - | +102% | [7] |
| Neurofilament-M | - | - | +48% | [7] |
| Specific baseline values were not provided in the abstract, but percentage increases were reported. |
Effects of Uridine Supplementation on Brain Phospholipid Metabolites in Healthy Adults
A study using 31P-magnetic resonance spectroscopy (MRS) investigated the effects of one week of oral uridine administration on brain phospholipid metabolites in healthy male volunteers.
| Metabolite | Uridine Group (% Change) | Placebo Group (% Change) | p-value | Reference |
| Total PME | +6.32% | Trend toward decrease | <0.001 | [3] |
| PEtn | +7.17% | Trend toward decrease | <0.001 | [3] |
| PCho | No significant change | No significant change | >0.05 | [3] |
| PDE | No significant change | No significant change | >0.05 | [3] |
| PME: Phosphomonoesters (including PCho and PEtn); PDE: Phosphodiesters. Data represents the percentage change over the one-week period. |
Experimental Protocols
Measurement of de novo Phospholipid Synthesis via Radioactive Labeling
This protocol describes a method to quantify the synthesis of new phospholipids by measuring the incorporation of a radioactive phosphate (B84403) precursor.[11]
Objective: To measure the rate of de novo phospholipid synthesis in cell or tissue homogenates.
Materials:
-
[γ-32P]ATP
-
Reaction buffer (composition specific to the experimental system)
-
Protein homogenates from cells or tissues
-
Chloroform:methanol (2:1, v/v)
-
Non-aqueous scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Sample Preparation: Harvest cells or homogenize tissue samples. Determine the total protein concentration.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, 3 μCi of [γ-32P]ATP, and a standardized protein concentration (e.g., 1.25 mg/ml) in a final volume of 80 µl. Prepare samples in triplicate.
-
Incubation: Incubate the reaction tubes under desired experimental conditions (e.g., specific time and temperature).
-
Lipid Extraction:
-
Stop the reaction and wash the pellet.
-
Add 1.5 ml of chloroform:methanol (2:1) to the pellet and vortex to dissolve the lipids.
-
Centrifuge to separate the lipid-containing organic phase from the precipitated protein.
-
-
Quantification:
-
Transfer the supernatant containing the radiolabeled lipids to a scintillation vial.
-
Evaporate the solvent.
-
Add a non-aqueous scintillation cocktail.
-
Measure the incorporated 32P using a liquid scintillation counter.
-
Workflow Diagram:
Assessment of Plasma Membrane Integrity using Propidium (B1200493) Iodide (PI) Staining
This protocol details a common method to assess cell membrane integrity by flow cytometry using the fluorescent dye propidium iodide.[12][13]
Objective: To determine the percentage of cells with compromised plasma membranes.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
Materials:
-
Cell suspension
-
Propidium Iodide (PI) solution (e.g., 5 μg/mL final concentration)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Staining: Add PI solution to the cell suspension to a final concentration of 5 μg/mL.
-
Incubation: Incubate the cells for 10 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission in the red fluorescence channel (e.g., FL-3 channel, ~620 nm).
-
Data Analysis: The percentage of red fluorescent cells represents the population with compromised plasma membrane integrity.
Logical Relationship Diagram:
UMP, Membrane Integrity, and Therapeutic Implications
The integrity of cellular membranes is paramount for normal physiological function. By serving as a crucial precursor for phospholipid synthesis, UMP directly contributes to the maintenance and repair of these vital structures.[1] This is particularly relevant in tissues with high membrane turnover, such as the brain.[1][10]
Deficits in phospholipid synthesis have been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder.[3][14] The ability of UMP to enhance the synthesis of membrane phospholipids suggests its potential as a therapeutic agent in these conditions.[15][16] By providing the necessary building blocks for membrane formation, UMP supplementation may help to restore synaptic connections, improve neuronal function, and mitigate the progression of neurodegenerative processes.[15][17]
Conclusion
UMP disodium is a key player in cellular metabolism, with a direct and profound impact on the synthesis of essential membrane phospholipids. Through its role as a precursor to CTP in the Kennedy pathway, UMP facilitates the production of phosphatidylcholine and phosphatidylethanolamine, thereby ensuring the structural integrity and functional capacity of cellular membranes. The quantitative data from various studies robustly support the efficacy of UMP supplementation in enhancing phospholipid synthesis. The detailed experimental protocols provided herein offer standardized methods for researchers to further investigate these processes. The therapeutic potential of UMP, particularly in the context of neurological health, warrants continued exploration by scientists and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. Interaction of the mononucleotide UMP with a fluid phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 6. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 7. web.mit.edu [web.mit.edu]
- 8. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 10. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 2.3. Determination of plasma membrane integrity [bio-protocol.org]
- 13. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutritional modifiers of aging brain function: use of uridine and other phosphatide precursors to increase formation of brain synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Uridine Monophosphate Disodium: A Modulator of Mitochondrial Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular mechanism for maintaining energy homeostasis and cellular health. Dysregulation of this process is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline in function. Emerging evidence suggests that uridine (B1682114) monophosphate (UMP) disodium (B8443419), a salt of the pyrimidine (B1678525) nucleotide uridine monophosphate, may play a significant role in modulating mitochondrial biogenesis. This technical guide provides a comprehensive overview of the current understanding of the effects of UMP disodium on mitochondrial biogenesis, with a focus on the underlying signaling pathways, experimental evidence, and relevant methodologies for its investigation.
Core Signaling Pathways
Uridine monophosphate disodium appears to exert its effects on mitochondrial biogenesis primarily through the activation of two key signaling cascades: the PGC-1α/NRF1 pathway and the SIRT1/AMPK pathway.
The PGC-1α/NRF1 Signaling Pathway
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[1] Upon activation, PGC-1α co-activates nuclear respiratory factor 1 (NRF1). NRF1, in turn, activates the transcription of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[1] Studies have shown that uridine and its derivatives can increase the expression of both Ppargc1a (the gene encoding PGC-1α) and Nrf1.[2][3]
References
- 1. The master energy homeostasis regulator PGC-1α exhibits an mRNA nuclear export function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Long-Term Administration of Uridine on the Functioning of Rat Liver Mitochondria in Hyperthyroidism [mdpi.com]
- 3. Effects of the Long-Term Administration of Uridine on the Functioning of Rat Liver Mitochondria in Hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine 5'-Monophosphate Disodium Salt: A Technical Guide to its Therapeutic Potential
Introduction
Uridine (B1682114) 5'-Monophosphate (UMP) is a pyrimidine (B1678525) nucleotide, a fundamental building block of Ribonucleic Acid (RNA), and a critical player in a multitude of biochemical processes essential for cellular function and metabolism.[1][2][3] As the disodium (B8443419) salt, UMP offers enhanced solubility and bioavailability, making it a compound of significant interest for therapeutic and nootropic applications.[4] This technical guide provides an in-depth exploration of the mechanisms of action, therapeutic applications, and experimental evidence surrounding UMP, tailored for researchers, scientists, and professionals in drug development. Its role extends from basic cellular metabolism to complex processes in the central nervous system, including neuroprotection, synaptic plasticity, and cognitive function.[1][4][5]
Core Mechanisms of Action
Uridine monophosphate exerts its biological effects through several key pathways, primarily centered around the synthesis of cellular membranes and the modulation of neurotransmitter systems.
1. Phospholipid Synthesis (The Kennedy Pathway)
UMP is a crucial precursor in the synthesis of phosphatidylcholine (PC) and other membrane phospholipids (B1166683) via the Kennedy pathway.[3][6] PC is a primary structural component of neuronal membranes, and its synthesis is vital for forming new synapses, repairing cellular damage, and maintaining neuronal integrity.[1][7][8]
The process begins with uridine, which is converted to UMP and subsequently to Uridine Triphosphate (UTP). UTP is then converted to Cytidine (B196190) Triphosphate (CTP).[8][9] CTP combines with phosphocholine (B91661) to form Cytidine Diphosphate-choline (CDP-choline), the rate-limiting precursor in PC synthesis.[8][9][10] By supplying uridine, UMP supplementation directly fuels this pathway, increasing the brain's capacity to produce CDP-choline and, consequently, new phospholipids for membrane construction.[8][11]
2. Neurotransmitter System Modulation
UMP influences key neurotransmitter systems, notably acetylcholine (B1216132) and dopamine (B1211576).
-
Acetylcholine: By promoting the synthesis of PC, a precursor to acetylcholine, UMP indirectly supports the production of this vital neurotransmitter for memory and learning.[7][11][12] Studies in aged rats have shown that UMP supplementation increases acetylcholine levels and release in the striatum.[11]
-
Dopamine: UMP has been shown to support the dopaminergic system.[1][7] Research indicates it can increase potassium-evoked dopamine release in the striatum of aged rats, a process linked to improved mood, motivation, and cognitive function.[8][9][13]
3. Synaptic Plasticity and Neurite Outgrowth
UMP plays a direct role in the structural growth and plasticity of neurons. It promotes the formation of new synapses (synaptogenesis) and the growth of neurites, which are extensions from neurons that form connections.[5][7][14] In vivo studies have demonstrated that UMP supplementation increases levels of neurofilament proteins, which are biomarkers for neurite outgrowth.[8][9] This structural enhancement is fundamental to learning, memory formation, and brain repair.[1][14]
4. P2Y Receptor Activation
As a precursor to UTP, uridine can lead to the activation of P2Y purinergic receptors. This activation is involved in various cellular processes, including neurite outgrowth and synaptic function, adding another layer to its neurotrophic effects.[11]
Therapeutic Applications and Clinical Evidence
The multifaceted mechanisms of UMP translate into a broad range of potential therapeutic applications, primarily in the domain of neurological and cognitive health.
Cognitive Enhancement and Neuroprotection
UMP is widely recognized for its nootropic properties, enhancing cognitive functions such as memory and learning.[12][14] Its ability to increase the synthesis of synaptic membranes and support neurotransmitter function underpins these benefits.[5] This has led to investigations into its potential for mitigating age-related cognitive decline and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[5][12] UMP is proposed to work by providing the necessary building blocks for neural repair and plasticity.[1][5]
Synergy with Choline (B1196258) and DHA
The therapeutic effects of UMP are significantly amplified when combined with a choline source and the omega-3 fatty acid docosahexaenoic acid (DHA).[7][15] This combination provides all the necessary precursors for phosphatidylcholine synthesis, leading to a greater increase in the formation of dendritic spines and synaptic proteins than any of the components alone.[7][15][16]
Peripheral Neuropathy and Pain Management
UMP, often in combination with cytidine monophosphate (CMP) and vitamin B12, has been studied for the treatment of peripheral neuropathies and compressive neuralgias.[17] It is thought to aid in nerve repair by providing essential components for the synthesis of phospholipids in nerve cell membranes.[10][18] Clinical studies suggest this combination can be safe and effective in reducing neuropathic pain.[17][19][20]
Other Potential Applications
-
Liver Health: UMP is involved in liver detoxification processes through its role in the biosynthesis of glucuronide, suggesting potential as an adjuvant therapy for liver diseases.[21]
-
Epilepsy: In rare genetic disorders of pyrimidine synthesis, such as CAD deficiency, treatment with oral UMP has led to remarkable and rapid improvements in developmental progress and seizure control.[22]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from representative studies.
Table 1: Preclinical (Animal) Studies
| Study Type | Subjects | Dosage / Treatment | Duration | Key Quantitative Findings | Reference |
| In Vivo Neurochemistry & Neurogenesis | Aged Male Fischer 344 Rats | 2.5% UMP-fortified diet | 6 weeks | - Potassium-evoked Dopamine Release: Increased to 341% of basal levels (vs. 283% in controls). - Neurofilament-70: Increased to 182% of control values. - Neurofilament-M: Increased to 221% of control values. | [8][9] |
| In Vivo Phospholipid Synthesis | Rodents (Gerbils) | Chronic consumption of 0.5% UMP in diet | Several weeks | - Brain Phosphatidylcholine (PtdCho): Increased by 13-48%. | [11] |
| In Vitro Cell Proliferation | L929 Murine Fibroblast Cells | 100 µM UMP | 72 hours | - Cell Viability: Significantly increased (p<0.01). | [23] |
Table 2: Clinical (Human) Studies
| Study Type | Subjects | Dosage / Treatment | Duration | Key Quantitative Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Compressive Neuralgia | 400 patients with neuralgia | Combination of UTP, CMP, and Vitamin B12 | 30 days | - Pain Reduction (VAS ≤20): Achieved in a significantly higher percentage of the nucleotide group vs. B12 alone. |[17] | | Developmental and Epileptic Encephalopathy | 2 siblings with CAD deficiency | Oral UMP | Ongoing | - Seizure Control: Prompt cessation of seizure activity. - Development: Substantial developmental progress observed. |[22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol based on in vivo studies investigating the neurological effects of UMP.
Protocol: In Vivo Microdialysis and Neurofilament Analysis in Rodents
-
Objective: To assess the effect of dietary UMP supplementation on neurotransmitter release and neurite outgrowth in the brains of aged rats.[8][9]
-
Subjects: Aged Male Fischer 344 rats, chosen as a model for age-related cognitive decline.
-
Dietary Regimen:
-
Surgical Procedure (Microdialysis Probe Implantation):
-
Following the 6-week dietary period, animals are anesthetized.
-
A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the striatum.
-
Animals are allowed a recovery period post-surgery.
-
-
In Vivo Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Dialysate samples are collected at regular intervals to measure basal dopamine levels.
-
To measure evoked release, the perfusion medium is switched to a high-potassium aCSF, which induces neuronal depolarization.
-
Collected samples are analyzed for dopamine content using High-Performance Liquid Chromatography (HPLC).[8]
-
-
Postmortem Tissue Analysis (Neurofilaments):
-
Following microdialysis, animals are euthanized.
-
The brain is rapidly dissected, and the striatum is isolated.
-
Tissue is homogenized and processed for Western blot analysis.
-
Protein levels of Neurofilament-70 (NF-L) and Neurofilament-M (NF-M) are quantified to serve as biomarkers for neurite outgrowth.[8][9]
-
Safety and Toxicology
Uridine monophosphate is generally considered safe and well-tolerated, especially at commonly recommended dosages.[2] It is a naturally occurring compound found in breast milk and is an additive in some infant formulas.[6][8]
-
Common Side Effects: When side effects do occur, they are typically mild and may include headaches or minor digestive discomfort.[24]
-
Clinical Trials: In a clinical study with high doses (300 mg) of UMP, no serious adverse events or allergic reactions were reported.[24] Another study involving a combination of nucleotides and B12 found no significant difference in adverse events between the treatment and control groups.[17]
-
Precautions: As with any supplement, interactions with medications are possible.[2] The safety profile during pregnancy is not well-established.[24] Long-term, high-dose supplementation warrants further investigation.
Conclusion and Future Directions
Uridine 5'-Monophosphate Disodium Salt presents a compelling therapeutic potential, particularly in the realm of cognitive health and neurology. Its fundamental role in the synthesis of neuronal membranes via the Kennedy pathway, coupled with its ability to modulate key neurotransmitter systems, provides a strong biochemical basis for its observed effects on memory, learning, and neural repair. Preclinical data are robust, demonstrating quantitative improvements in neurotransmitter release and biomarkers of neurite outgrowth.
While clinical evidence is still emerging, studies in peripheral neuropathy and rare genetic epileptic encephalopathies are promising. The synergistic effects observed when UMP is combined with choline and DHA highlight a promising strategy for enhancing synaptogenesis.
Future research should focus on larger, long-term, randomized controlled trials in human populations to further elucidate its efficacy in treating age-related cognitive decline, mild cognitive impairment, and specific neurodegenerative diseases. Dose-response studies and further investigation into its long-term safety profile will be critical for establishing UMP as a mainstream therapeutic agent. The continued exploration of UMP's mechanisms and applications holds considerable promise for the development of novel treatments for a range of neurological disorders.
References
- 1. alphamindglobal.com [alphamindglobal.com]
- 2. flowblend.com [flowblend.com]
- 3. avocadoninja.co.uk [avocadoninja.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nootropicsdepot.com [nootropicsdepot.com]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 11. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. focussupplements.co.uk [focussupplements.co.uk]
- 13. youtube.com [youtube.com]
- 14. brcrecovery.com [brcrecovery.com]
- 15. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acquirepublications.org [acquirepublications.org]
- 20. acquirepublications.org [acquirepublications.org]
- 21. nbinno.com [nbinno.com]
- 22. Uridine monophosphate (UMP)-responsive developmental and epileptic encephalopathy: A case report of two siblings and a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Uridine Side Effects | RawPowders™ [rawpowders.co.uk]
Methodological & Application
Application Notes and Protocols for Uridine Monophosphate Disodium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Uridine-5'-monophosphate (UMP) disodium (B8443419) is a crucial nucleotide that serves as a fundamental building block for RNA synthesis and plays a significant role in various cellular processes.[1][2] In cell culture, UMP is widely utilized for its effects on cellular metabolism, signaling, growth, and differentiation.[1][3] These application notes provide detailed protocols for the preparation and use of UMP disodium in cell culture, with a particular focus on its application in neuroscience for promoting neurite outgrowth and neuronal differentiation.[4][5][6] UMP exerts its extracellular effects primarily through the activation of P2Y G-protein-coupled receptors, initiating downstream signaling cascades that influence cellular function.[7][8][9]
Data Presentation: Properties and Recommended Concentrations
For reproducible and effective experimental design, understanding the properties of UMP disodium and appropriate working concentrations is essential.
Table 1: Properties of Uridine-5'-Monophosphate Disodium Salt
| Property | Value | Reference |
| Synonyms | UMP·2Na, Uridine-5'-monophosphoric acid disodium salt | [1] |
| CAS Number | 3387-36-8 | [10] |
| Molecular Formula | C₉H₁₁N₂O₉PNa₂ | [1] |
| Molecular Weight | 368.1 g/mol | [1] |
| Appearance | White or almost white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Table 2: Recommended Working Concentrations for UMP in Cell Culture
| Cell Type/Application | Recommended Concentration | Expected Effect | Reference |
| SH-SY5Y Neuroblastoma Cells | 200 µM (as uridine) | Supports differentiation in OXPHOS-deficient cells | [4] |
| Neuronal Differentiation | 150 - 250 mg twice daily (in vivo equivalent) | Promotes neuron and synapse growth | [11] |
| Aged Rat Striatum (in vivo) | 2.5% UMP in diet | Increased dopamine (B1211576) release and neurite outgrowth markers | [6] |
| General Cell Culture | Varies (often supplemented in media) | Supports growth and maintenance of various cell lines | [1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM UMP Disodium Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution of UMP disodium salt, which can be further diluted to the desired final concentration in cell culture media.
Materials:
-
Uridine-5'-monophosphate Disodium Salt (≥99% purity)
-
Nuclease-free water or cell culture grade phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps within a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh 368.1 mg of UMP disodium salt powder to prepare 10 mL of a 100 mM stock solution.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of nuclease-free water or PBS.
-
Mixing: Vortex the solution until the UMP disodium salt is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or PBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol provides a general framework for assessing the effect of UMP on neurite outgrowth, a key process in neuronal development.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
Sterile 100 mM UMP stock solution (from Protocol 1)
-
96-well cell culture plates, coated with an appropriate substrate (e.g., Poly-D-Lysine)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells onto a coated 96-well plate at a density that allows for individual cell morphology to be observed after differentiation.
-
Induction of Differentiation: Once cells reach 50-60% confluency, replace the growth medium with differentiation medium.
-
UMP Treatment: Add the sterile UMP stock solution to the differentiation medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
-
Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.[12]
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for a neurite outgrowth assay using UMP.
UMP Signaling Pathway Diagram
Uridine (B1682114) nucleotides, including UMP which can be converted to UTP, activate P2Y receptors, a family of G-protein-coupled receptors.[8][15] Activation of specific P2Y receptors (e.g., P2Y2, P2Y4, P2Y6) by uridine nucleotides triggers downstream signaling cascades that are crucial for processes like neurite outgrowth.[7][15][16]
Caption: UMP-mediated P2Y receptor signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Uridine Prevents Negative Effects of OXPHOS Xenobiotics on Dopaminergic Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. P2Y receptor - Wikipedia [en.wikipedia.org]
- 9. Uridine adenosine tetraphosphate activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gen9bio.com [gen9bio.com]
- 11. nootropicsexpert.com [nootropicsexpert.com]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. criver.com [criver.com]
- 15. m.youtube.com [m.youtube.com]
- 16. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application of Uridine Monophosphate Disodium in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) monophosphate disodium (B8443419) (UMP-Na2) is a salt of uridine monophosphate, a nucleotide that plays a crucial role in various physiological processes within the central nervous system (CNS). As a precursor to the synthesis of ribonucleic acid (RNA) and a key component in the Kennedy pathway for the synthesis of phosphatidylcholine, a major phospholipid in neuronal membranes, UMP-Na2 has garnered significant interest in neuroscience research.[1] Its therapeutic potential is being explored for a range of neurological and psychiatric conditions, owing to its demonstrated effects on neurogenesis, synaptic plasticity, and neurotransmitter modulation.[2][3]
These application notes provide a comprehensive overview of the use of UMP-Na2 in neuroscience research, including detailed experimental protocols, quantitative data from preclinical and clinical studies, and diagrams of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of UMP-Na2.
Key Applications in Neuroscience
Uridine monophosphate disodium has demonstrated significant potential in several key areas of neuroscience research:
-
Cognitive Enhancement: UMP-Na2 has been shown to improve learning and memory in various preclinical models.[4][5] This is attributed to its role in promoting the synthesis of synaptic proteins and phospholipids, which are essential for the formation and function of synapses.[6]
-
Neuroprotection: Research suggests that UMP-Na2 exhibits neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] Its mechanisms of action include reducing neuroinflammation and protecting neurons from excitotoxicity.
-
Neuroregeneration: UMP-Na2 promotes neurite outgrowth and the formation of new neural connections, indicating its potential to support recovery from neuronal injury.[8][9]
-
Mood Regulation: Emerging evidence suggests that UMP-Na2 may have mood-stabilizing and antidepressant-like effects, potentially through its modulation of dopaminergic and cholinergic systems.[3][10]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound in various neuroscience research models.
Table 1: Effect of UMP-Na2 on Dopamine (B1211576) Release and Neurite Outgrowth Markers in Aged Rats [11][12][13]
| Parameter | Control Group | UMP-Na2 Treatment Group (2.5% diet for 6 weeks) | Percentage Change | p-value |
| K+-evoked Dopamine Release (% of basal) | 283 ± 9 | 341 ± 21 | +20.5% | <0.05 |
| Neurofilament-70 Protein Levels (% of control) | 100 | 182 ± 25 | +82% | <0.05 |
| Neurofilament-M Protein Levels (% of control) | 100 | 221 ± 34 | +121% | <0.01 |
Table 2: Effect of Uridine on Neurite Outgrowth in PC12 Cells [8][9][14]
| Uridine Concentration | Number of Neurites per Cell (after 4 days) |
| Control | Baseline |
| Low Concentration | Significant, dose-dependent increase |
| High Concentration | Further significant, dose-dependent increase |
Table 3: Clinical Trial of Nucleotide Combination (including UMP) for Compressive Neuralgia [15][16][17][18]
| Parameter | Vitamin B12 Alone (Group B) | Nucleotides + Vitamin B12 (Group A) | p-value (between groups) |
| Patients with VAS Score ≤20 at Day 30 | Not specified | Statistically significant superiority for Group A | Not specified |
| Mean Pain Reduction (VAS) at Day 15 | Lower | Higher | <0.0001 |
| Mean Pain Reduction (VAS) at Day 30 | Lower | Higher | <0.0001 |
Table 4: Effect of Oral UMP on Brain Nucleotide and Phospholipid Precursor Levels in Gerbils [14][19]
| Parameter | Basal Level (pmol/mg tissue) | Level 15 min post-UMP (1 mmol/kg) | p-value |
| Uridine Triphosphate (UTP) | 254 ± 31.9 | 417 ± 50.2 | <0.05 |
| Cytidine (B196190) Triphosphate (CTP) | 56.8 ± 1.8 | 71.7 ± 1.8 | <0.001 |
| CDP-Choline | 11.3 ± 0.5 | 16.4 ± 1 | <0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of this compound in neuroscience research.
In Vivo Microdialysis for Dopamine Release in Rodents
This protocol is designed to measure extracellular dopamine levels in the striatum of freely moving rats following UMP-Na2 administration.
Materials:
-
This compound (UMP-Na2)
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric, 2-4 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
Anesthetic (e.g., isoflurane)
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., striatum, coordinates relative to bregma: AP +1.0 mm, ML +2.0 mm, DV -3.0 mm).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving microdialysis setup.
-
Remove the dummy cannula and insert the microdialysis probe.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 1-2 hour stabilization period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer UMP-Na2 (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Dopamine Analysis by HPLC-ED:
-
Analyze dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify dopamine levels by comparing peak heights or areas to a standard curve.
-
Express data as a percentage of the mean baseline dopamine concentration.
-
Neurite Outgrowth Assay in PC12 Cells
This protocol assesses the effect of UMP-Na2 on neurite outgrowth in a neuronal cell line.
Materials:
-
This compound (UMP-Na2)
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging software
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining agents (e.g., Coomassie blue or immunofluorescence for neuronal markers)
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in standard medium.
-
Plate cells on poly-L-lysine coated plates at a suitable density.
-
Induce differentiation by adding NGF (e.g., 50 ng/mL) to the culture medium.
-
-
UMP-Na2 Treatment:
-
After 24 hours of NGF treatment, add varying concentrations of UMP-Na2 to the culture medium.
-
Include a vehicle-treated control group.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
-
Quantification of Neurite Outgrowth:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells to visualize neurites.
-
Capture images of multiple random fields for each treatment group.
-
Quantify neurite outgrowth using imaging software. Parameters to measure include:
-
Percentage of cells with neurites longer than the cell body diameter.
-
Average length of the longest neurite per cell.
-
Number of neurites per cell.
-
-
Novel Object Recognition (NOR) Test in Rodents
This behavioral test evaluates the effect of UMP-Na2 on recognition memory.
Materials:
-
This compound (UMP-Na2)
-
Mice or rats
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys) that are distinct from each other.
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Handle the animals for several days before the test.
-
On the day before the test, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer UMP-Na2 or vehicle at a predetermined time before the training phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Contextual Fear Conditioning Test in Mice
This test assesses fear-associated learning and memory.
Materials:
-
This compound (UMP-Na2)
-
Mice
-
Fear conditioning chamber equipped with a grid floor for foot shocks, a speaker for auditory cues, and a video camera.
-
Software for controlling stimuli and recording freezing behavior.
Procedure:
-
Conditioning (Training) Day:
-
Administer UMP-Na2 or vehicle at a predetermined time before training.
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
During the last few seconds of the CS, deliver a mild, brief foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairing for a set number of trials.
-
Remove the mouse from the chamber after a post-shock period.
-
-
Contextual Fear Test Day:
-
24 hours after conditioning, place the mouse back into the same chamber (the context).
-
Do not present the CS or US.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Measure the percentage of time the mouse spends freezing (immobility except for respiratory movements) as an indicator of fear memory for the context.
-
-
Cued Fear Test Day (Optional):
-
On a subsequent day, place the mouse in a novel context (different chamber).
-
After a baseline period, present the CS (the tone) without the US.
-
Measure the percentage of freezing time during the CS presentation as an indicator of fear memory for the cue.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the application of this compound in neuroscience research.
Signaling Pathways
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Caption: P2Y Receptor Signaling Pathway Activated by Uridine Nucleotides.
Experimental Workflows
Caption: Workflow for In Vivo Microdialysis Experiment.
Caption: Workflow for the Novel Object Recognition Test.
Conclusion
This compound is a promising compound in neuroscience research with multifaceted effects on neuronal health and function. The data and protocols presented in these application notes provide a solid foundation for researchers to design and execute studies to further elucidate the mechanisms of action and therapeutic potential of UMP-Na2. The ability of UMP-Na2 to enhance cognitive function, provide neuroprotection, and promote neuroregeneration underscores its importance as a tool for both basic science research and the development of novel therapies for a variety of neurological disorders.
References
- 1. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. alphamindglobal.com [alphamindglobal.com]
- 4. Uridine prodrug improves memory in Tg2576 and TAPP mice and reduces pathological factors associated with Alzheimer's disease in related models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiepileptic effect of uridine may be caused by regulating dopamine release and receptor expression in corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A double-blind, randomized, comparative study of the use of a combination of uridine triphosphate trisodium, cytidine monophosphate disodium, and hydroxocobalamin, versus isolated treatment with hydroxocobalamin, in patients presenting with compressive neuralgias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind, randomized, comparative study of the use of a combination of uridine triphosphate trisodium, cytidine monophosphate disodium, and hydroxocobalamin, versus isolated treatment with hydroxocobalamin, in patients presenting with compressive neuralgias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring UMP Disodium Effects on Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental process in the development and maintenance of the nervous system. The modulation of neurite outgrowth is a key area of research in neuroscience and a target for therapeutic intervention in neurodegenerative diseases and nerve injury. Uridine (B1682114) monophosphate (UMP), a pyrimidine (B1678525) nucleotide, has been shown to play a role in promoting neurite outgrowth. When administered as UMP disodium (B8443419), it is readily converted intracellularly to uridine triphosphate (UTP), which can then act on cell surface receptors to initiate signaling cascades that lead to changes in neuronal morphology.
These application notes provide a detailed framework for an in vitro assay to measure the effects of UMP disodium on neurite outgrowth in neuronal cell lines. The protocols described herein are designed to be adaptable for use with common neuronal cell models such as PC12 and SH-SY5Y cells.
Principle of the Assay
This assay is based on the principle that UMP disodium, after conversion to UTP, activates P2Y purinergic receptors on the surface of neuronal cells. This activation triggers downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to cytoskeletal rearrangements and gene expression changes that promote the extension and branching of neurites. The extent of neurite outgrowth can be quantified by immunofluorescence microscopy and the underlying molecular changes can be assessed by techniques such as Western blotting.
Data Presentation
The following tables summarize quantitative data on the effects of uridine (a precursor to UMP) on neurite outgrowth and related protein expression.
Table 1: Dose-Dependent Effect of Uridine on Neurite Outgrowth in PC12 Cells
| Uridine Concentration (µM) | Mean Neurites per Cell (after 4 days) | Mean Branches per Neurite (after 4 days) |
| 0 (Control) | 1.5 ± 0.1 | 0.8 ± 0.1 |
| 10 | 1.8 ± 0.1 | 1.0 ± 0.1 |
| 25 | 2.2 ± 0.2 | 1.3 ± 0.1 |
| 50 | 2.5 ± 0.2 | 1.5 ± 0.2 |
| 100 | 2.6 ± 0.2 | 1.6 ± 0.2 |
*Data adapted from Pooler et al., Neuroscience, 2005.[1][2][3] Values are represented as mean ± SEM. *p < 0.05 compared to control. PC12 cells were differentiated with nerve growth factor (NGF).
Table 2: Time-Course of Uridine (50 µM) Effect on Neurite Outgrowth in PC12 Cells
| Time (days) | Mean Neurites per Cell |
| 2 | No significant difference from control |
| 4 | Significantly increased |
*Based on findings from Pooler et al., Neuroscience, 2005.[1][2][3]
Table 3: Effect of Uridine on Neurofilament Protein Levels in PC12 Cells (after 4 days)
| Uridine Concentration (µM) | Neurofilament-M (% of Control) | Neurofilament-70 (% of Control) |
| 0 (Control) | 100 | 100 |
| 50 | 150 | 180 |
*Data adapted from Pooler et al., Neuroscience, 2005.[1][2][3] Values are represented as a percentage of the control group. *p < 0.05 compared to control.
Table 4: Dose-Dependent Effect of Uridine on Neurite Outgrowth in Neuro-2a (N2a) Cells
| Uridine Concentration (µM) | Percentage of Neurite-Bearing Cells | Longest Neurite Length (µm) |
| 0 (Vehicle) | ~18% | ~35 |
| 50 | ~30% | ~55 |
| 100 | ~35% | ~65 |
| 200 | ~32% | ~60 |
*Data adapted from Spathies et al., Journal of Animal and Plant Sciences, 2024.[4] Values are approximate based on graphical representation. *p ≤ 0.001 compared to vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by UMP/UTP and the general experimental workflow for the neurite outgrowth assay.
Experimental Protocols
Cell Culture and Differentiation
a. PC12 Cells
-
Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For neurite outgrowth assays, seed PC12 cells at a density of 1-2 x 10^4 cells/cm² on plates or coverslips coated with collagen type IV or poly-L-lysine.
-
Differentiation: To induce differentiation, replace the culture medium with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).
b. SH-SY5Y Cells
-
Culture: Grow SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, and 1% penicillin-streptomycin.
-
Seeding: Plate SH-SY5Y cells at a density of 2.5 x 10^3 cells/well in a 96-well plate for high-throughput screening.[5]
-
Differentiation: Differentiate SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days.
UMP Disodium Treatment
-
Prepare a stock solution of UMP disodium in sterile phosphate-buffered saline (PBS) or culture medium.
-
On the day of treatment, dilute the stock solution to the desired final concentrations in the differentiation medium.
-
For dose-response experiments, treat the cells with a range of UMP disodium concentrations (e.g., 10, 25, 50, 100 µM).
-
For time-course experiments, treat the cells with a fixed concentration of UMP disodium and analyze at different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium without UMP disodium) in all experiments.
Immunofluorescence Staining for Neurite Outgrowth
-
After the desired treatment period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a neuronal marker, such as anti-β-III tubulin (1:500 dilution) or anti-Neurofilament M (1:500 dilution), overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
Image Acquisition and Quantification
-
Acquire images using a fluorescence microscope equipped with appropriate filters.
-
Capture multiple random fields of view for each experimental condition.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Measure the following parameters:
-
Total neurite length per neuron: Trace the length of all neurites extending from the cell body.
-
Number of neurites per neuron: Count the number of primary processes extending from the soma.
-
Number of branch points per neurite: Count the number of bifurcations along each neurite.
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it possesses at least one neurite longer than the diameter of its cell body.[4]
-
Western Blotting for Protein Expression
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-Neurofilament M, anti-Neurofilament 70, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-CREB, anti-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for investigating the effects of UMP disodium on neurite outgrowth in vitro. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the role of uridine nucleotides in neuronal plasticity and explore their therapeutic potential.
References
- 1. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thejaps.org.pk [thejaps.org.pk]
- 5. [PDF] Uridine enhances neurite outgrowth in nerve growth factor-differentiated pheochromocytoma cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Uridine Monophosphate Disodium in RNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) monophosphate (UMP), available as the stable disodium (B8443419) salt (UMP-Na2), is a fundamental nucleotide in cellular metabolism and a key precursor in the biosynthesis of RNA.[1][2] While uridine triphosphate (UTP) is the direct building block for RNA synthesis by RNA polymerases, UMP serves as the initial substrate for the enzymatic cascade that produces UTP.[2] Consequently, UMP-Na2 is a valuable biochemical reagent for in vitro studies of RNA synthesis, particularly in coupled reaction systems or for the enzymatic synthesis of UTP and its analogs. These application notes provide detailed protocols for the enzymatic conversion of UMP to UTP and its subsequent use in in vitro transcription for RNA production.
Core Applications of Uridine Monophosphate in RNA Studies
The primary application of uridine monophosphate in RNA research is its role as a precursor for the synthesis of uridine triphosphate (UTP). This can be achieved through enzymatic reactions that phosphorylate UMP to uridine diphosphate (B83284) (UDP) and subsequently to UTP. This in-house synthesis of UTP can be a cost-effective alternative to purchasing commercially available UTP, especially for large-scale RNA production.
Furthermore, the ability to synthesize UTP from UMP allows for the preparation of modified UTP analogs. By starting with modified UMP, researchers can enzymatically generate corresponding modified UTPs for incorporation into RNA, enabling studies of RNA structure, function, and interactions.
Signaling Pathway: Pyrimidine (B1678525) Biosynthesis
The synthesis of UTP from UMP is a critical part of the pyrimidine biosynthetic pathway. Understanding this pathway is essential for appreciating the role of UMP in cellular RNA metabolism.
Caption: Pyrimidine nucleotide biosynthesis pathway from UMP to UTP for RNA synthesis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uridine Triphosphate (UTP) from Uridine Monophosphate (UMP)
This protocol describes a two-step enzymatic reaction to synthesize UTP from UMP disodium. The first step involves the conversion of UMP to UDP by UMP kinase, and the second step is the conversion of UDP to UTP by nucleoside diphosphate kinase.
Materials:
-
Uridine Monophosphate Disodium (UMP-Na2)
-
ATP Disodium Salt
-
UMP Kinase (e.g., from E. coli)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 100 mM KCl, 10 mM DTT
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
10X Reaction Buffer: 10 µL
-
UMP-Na2 (100 mM stock): 10 µL
-
ATP (500 mM stock): 10 µL
-
UMP Kinase (10 U/µL): 2 µL
-
Nucleoside Diphosphate Kinase (10 U/µL): 2 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Inactivation: After the incubation period, inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Purification of UTP: The synthesized UTP can be purified using anion-exchange HPLC. This is crucial to remove residual UMP, UDP, ATP, and ADP to ensure high purity for subsequent applications like in vitro transcription.
Protocol 2: In Vitro Transcription Using Enzymatically Synthesized UTP
This protocol provides a standard setup for an in vitro transcription (IVT) reaction using the purified, enzymatically synthesized UTP.
Materials:
-
Linearized DNA template with a T7 promoter
-
ATP, GTP, CTP (100 mM stocks)
-
Enzymatically synthesized and purified UTP (concentration determined by UV-Vis spectrophotometry)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer (10X): 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT
-
Nuclease-free water
Procedure:
-
IVT Reaction Setup: Assemble the following reaction components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 0.5 µL of each
-
Synthesized UTP (100 mM): 0.5 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a column-based RNA purification kit or by lithium chloride precipitation.
-
RNA Analysis: Analyze the integrity and yield of the synthesized RNA using denaturing agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry.
Data Presentation
Table 1: Quantitative Parameters for Enzymatic UTP Synthesis
| Parameter | Value | Notes |
| Starting Material | This compound | High purity grade recommended |
| Key Enzymes | UMP Kinase, Nucleoside Diphosphate Kinase | Commercially available |
| Reaction Time | 4-6 hours | Can be optimized by monitoring reaction progress |
| Reaction Temperature | 37°C | Optimal for most commercially available enzymes |
| Expected Yield | 60-80% | Dependent on enzyme activity and reaction optimization |
| Purity (post-HPLC) | >98% | High purity is critical for efficient in vitro transcription |
Table 2: In Vitro Transcription Reaction Components
| Component | Final Concentration |
| T7 RNA Polymerase | ~100-200 units |
| Linearized DNA Template | 25-50 µg/mL |
| ATP, GTP, CTP, UTP | 2-5 mM each |
| 10X Transcription Buffer | 1X |
| RNase Inhibitor | 2 U/µL |
Table 3: Representative Comparison of In-House vs. Commercial UTP in IVT
| Parameter | In-House Synthesized UTP (>98% Purity) | Commercial UTP (>99% Purity) |
| RNA Yield (µg per 20 µL reaction) | 80 - 120 µg | 90 - 130 µg |
| RNA Integrity (RIN) | > 9.0 | > 9.0 |
| Full-Length Transcript (%) | > 95% | > 95% |
| Relative Cost | Lower (for large scale) | Higher |
Note: The performance of in-house synthesized UTP is highly dependent on its purity. The values presented are expected outcomes for a highly purified preparation.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from UMP disodium to its application in producing RNA via in vitro transcription.
Caption: Workflow for UTP synthesis from UMP and its use in in vitro transcription.
References
Application Notes and Protocols for Studying Synaptic Plasticity in Rodent Models Using UMP Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) monophosphate (UMP), available as UMP disodium (B8443419) salt for enhanced stability and solubility, is a pyrimidine (B1678525) nucleotide that plays a crucial role in the synthesis of RNA and phospholipids, which are fundamental components of neuronal membranes. Emerging research has highlighted the potential of UMP disodium as a modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. In rodent models, supplementation with UMP, often in conjunction with docosahexaenoic acid (DHA) and choline, has been shown to enhance the formation of synaptic connections, improve cognitive function, and increase the levels of key synaptic proteins and neurotransmitters.
These application notes provide a comprehensive overview of the use of UMP disodium in studying synaptic plasticity in rodent models. This document includes a summary of key quantitative data, detailed experimental protocols for behavioral and molecular analyses, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of UMP disodium administration on various parameters of synaptic plasticity in rodent models.
Table 1: Effects of UMP Disodium on Dendritic Spine Density and Synaptic Proteins
| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |
| Dendritic Spine Density | Adult Gerbil | UMP (0.5% in diet) + DHA (300 mg/kg/day) | 4 weeks | >30% increase in hippocampal dendritic spine density. | [1](--INVALID-LINK--) |
| Synaptic Proteins (Synapsin-1, PSD-95) | Weanling Rat Pups (from supplemented dams) | UMP (0.5% in diet) + DHA (300 mg/kg/day) | Gestation & Lactation | Significant increases in synapsin-1 and PSD-95 levels in the brain. | [2](--INVALID-LINK--) |
| Neurofilament Proteins (NF-70, NF-M) | Aged Fischer 344 Rats | UMP (2.5% in diet) | 6 weeks | NF-70 increased to 182 ± 25% and NF-M increased to 221 ± 34% of control values. | [3](--INVALID-LINK--) |
Table 2: Effects of UMP Disodium on Brain Phosphatide and Neurotransmitter Levels
| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |
| Brain Phosphatidylcholine (PC) | Impoverished Rats | UMP (0.5% in diet) | 6 weeks | 23% increase in brain PC levels. | [4](--INVALID-LINK--) |
| Brain Phosphatidylethanolamine (PE) | Impoverished Rats | UMP (0.5% in diet) | 6 weeks | 28% increase in brain PE levels. | [4](--INVALID-LINK--) |
| Striatal Acetylcholine (B1216132) Release | Aged Fischer 344 Rats | UMP (2.5% in diet) | 1-6 weeks | Baseline acetylcholine levels in striatal dialysates increased from 73 fmol/min to 148-197 fmol/min. | [5](--INVALID-LINK--) |
| Potassium-Evoked Dopamine (B1211576) Release | Aged Fischer 344 Rats | UMP (2.5% in diet) | 6 weeks | Increased from 283 ± 9% to 341 ± 21% of basal levels. | [3](--INVALID-LINK--) |
Table 3: Effects of UMP Disodium on Cognitive Performance in Rodent Models
| Behavioral Test | Animal Model | Treatment | Duration | Key Findings | Reference |
| Morris Water Maze (Hidden Platform) | Impoverished Rats | UMP (0.1% in diet) | 3 months | Prevented the impairment in hippocampal-dependent learning and memory. | [6](--INVALID-LINK--) |
| Morris Water Maze (Hidden Platform) | Impoverished Rats | UMP (0.5% in diet) | 6 weeks | Significantly decreased escape latencies compared to control impoverished rats. | [4](--INVALID-LINK--) |
| Y-Maze | Gerbils | UMP (0.5% in diet) | 4 weeks | Significantly improved performance in the Y-maze task. | [7](--INVALID-LINK--) |
| T-Maze | Gerbils | UMP (0.5% in diet) | 4 weeks | Significantly improved performance in the T-maze task. | [7](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The beneficial effects of UMP disodium on synaptic plasticity are attributed to its role in two primary pathways: the Kennedy pathway for phospholipid synthesis and the activation of P2Y purinergic receptors.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Caption: P2Y6 Receptor Signaling Pathway in Microglia.
Experimental Workflow
A typical experimental workflow for investigating the effects of UMP disodium on synaptic plasticity in rodent models is outlined below.
References
- 1. Giving uridine and/or docosahexaenoic acid orally to rat dams during gestation and nursing increases synaptic elements in brains of weanling pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Uridine Monophosphate Disodium by Reverse-Phase HPLC
AN-HPLC-028
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Uridine Monophosphate Disodium (B8443419) (UMP-Na2). The method utilizes ion-pair reverse-phase chromatography with UV detection, ensuring high sensitivity and specificity. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of UMP in various sample matrices, including dietary supplements and biological extracts.[1][2][3] All procedural steps, from sample preparation to data analysis, are outlined, alongside typical method validation parameters.
Introduction
Uridine-5'-monophosphate (UMP) is a critical pyrimidine (B1678525) nucleotide and a major component of Ribonucleic Acid (RNA).[4][5] Its disodium salt form is commonly used in dietary supplements and pharmaceutical formulations due to its enhanced solubility and potential to support cognitive function.[4][5][6] Accurate and precise quantification of UMP is essential for quality control, formulation development, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering excellent separation and quantification capabilities for nucleotides.[1][2][3]
This document presents a validated ion-pair reverse-phase HPLC (IP-RP-HPLC) method. Ion-pairing agents are added to the mobile phase to form neutral complexes with charged analytes like UMP, enhancing their retention on nonpolar stationary phases (e.g., C18) and enabling superior separation from other sample components.[7][8]
Experimental Protocol
2.1 Materials and Reagents
-
Uridine Monophosphate Disodium Salt (≥99% purity) (CAS: 3387-36-8)[9]
-
Tetrabutylammonium Hydrogen Sulfate (TBHS), for HPLC (Ion-Pairing Agent)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (B129727) (MeOH), HPLC Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
0.22 µm Syringe Filters (for sample preparation)
2.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is required. The specific conditions outlined below are based on established methods for nucleotide analysis.[3]
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM KH₂PO₄ + 5 mM TBHS in Water, pH adjusted to 6.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
2.3 Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ and 1.70 g of TBHS in 1 L of ultrapure water. Adjust the pH to 6.0 using dilute phosphoric acid. Filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Salt and dissolve it in 100 mL of ultrapure water in a volumetric flask. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with ultrapure water. These will be used to construct the calibration curve.
2.4 Sample Preparation The goal of sample preparation is to extract the analyte of interest and remove interfering matrix components.[10][11]
-
Solid Samples (e.g., Powders, Supplements):
-
Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of UMP.
-
Add 50 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with ultrapure water.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[12]
-
-
Liquid Samples (e.g., Biological Extracts):
-
For samples containing proteins, perform a protein precipitation step by adding an equal volume of cold methanol or acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Method Validation and Performance
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14] Typical performance characteristics are summarized below.
3.1 System Suitability Before sample analysis, system suitability is assessed by injecting a standard solution (e.g., 100 µg/mL) multiple times (n=5). The results should meet the following criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Retention Time | ≤ 1.0% |
| RSD of Peak Area | ≤ 2.0% |
3.2 Quantitative Data Summary The following table presents typical validation data for the quantification of UMP using this method.
| Validation Parameter | Typical Result |
| Retention Time (tR) | ~6.3 minutes |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
4.1 Experimental Workflow The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.
Caption: Workflow for UMP quantification by HPLC.
4.2 UMP in Pyrimidine Metabolism Uridine Monophosphate (UMP) is a central molecule in the de novo synthesis pathway of pyrimidine nucleotides. This pathway is crucial for the synthesis of DNA and RNA precursors.
Caption: Simplified pyrimidine biosynthesis pathway.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine-5'-monophosphate [UMP] disodium salt | Abcam [abcam.com]
- 5. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. agilent.com [agilent.com]
- 9. Uridine 5 -monophosphate = 99 3387-36-8 [sigmaaldrich.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. organomation.com [organomation.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: In Vivo Microdialysis for Uridine Brain Level Assessment Following UMP Disodium Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a crucial role in the central nervous system (CNS). It is essential for the synthesis of RNA and complex lipids that form neuronal membranes. Administration of uridine sources, such as Uridine Monophosphate (UMP) disodium (B8443419), has been shown to increase brain uridine levels, subsequently elevating uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). These nucleotides are vital for the synthesis of phosphatidylcholine and other membrane components. Furthermore, UTP can act as an extracellular signaling molecule by activating P2Y receptors, influencing neuronal growth, function, and neurotransmission.[1]
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake and freely moving animals. This allows for the dynamic assessment of endogenous and exogenous substances, providing valuable pharmacokinetic and pharmacodynamic data. When coupled with a sensitive analytical method like High-Performance Liquid Chromatography (HPLC), it is possible to quantify the levels of neurochemicals, such as uridine, following the administration of a precursor like UMP disodium.
This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to measure brain uridine levels after the administration of UMP disodium.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this protocol.
Table 1: UMP Disodium Administration and Resulting Uridine Concentrations
| Parameter | Value | Species/Tissue | Reference |
| UMP Administration Dose (Oral Gavage) | 1 mmol/kg | Gerbil | [2] |
| Basal Plasma Uridine | 6.6 ± 0.58 µM | Gerbil | [2] |
| Peak Plasma Uridine (30 min post-dose) | 32.7 ± 1.85 µM | Gerbil | [2] |
| Basal Brain Uridine | 22.6 ± 2.9 pmol/mg tissue | Gerbil | [2] |
| Peak Brain Uridine (30 min post-dose) | 89.1 ± 8.82 pmol/mg tissue | Gerbil | [2] |
Table 2: Microdialysis Experimental Parameters
| Parameter | Recommended Value | Notes |
| Animal Model | ||
| Species | Rat | Sprague-Dawley or Wistar |
| Weight | 250-350 g | |
| Microdialysis Probe | ||
| Type | Concentric or Linear | Commercially available or custom-made |
| Membrane Material | Polyethersulfone (PES) or Cuprophane | |
| Molecular Weight Cut-Off (MWCO) | 10-20 kDa | Suitable for small molecules like uridine |
| Membrane Length | 2-4 mm | Dependent on the target brain region |
| Perfusion Parameters | ||
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | See Table 3 for composition |
| Flow Rate | 1.0 - 2.0 µL/min | Slower rates generally yield higher recovery |
| Sampling | ||
| Equilibration Period | 1-2 hours | To allow tissue to recover from probe insertion |
| Sample Collection Interval | 20-30 minutes | |
| Sample Volume | 20-60 µL | Dependent on flow rate and collection interval |
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Compound | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
Experimental Protocols
Surgical Implantation of Microdialysis Guide Cannula
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame. Shave the scalp and clean the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the periosteum to clearly visualize the bregma and lambda sutures.
-
Coordinate Determination: Using a stereotaxic atlas for the rat brain, determine the coordinates for the target brain region (e.g., striatum, hippocampus).
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, taking care not to damage the underlying dura mater.
-
Guide Cannula Implantation: Carefully excise the dura mater. Slowly lower a guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days in a clean, warm environment. A dummy cannula should be kept in the guide to maintain patency.
In Vivo Microdialysis Procedure
-
Animal Handling: On the day of the experiment, gently restrain the rat and remove the dummy cannula from the guide.
-
Probe Insertion: Slowly insert the microdialysis probe (of a length corresponding to the guide cannula) into the guide.
-
System Connection: Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a collection vial. Place the animal in a freely moving system.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF (see Table 3) at a constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
UMP Disodium Administration: Administer UMP disodium via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment (e.g., 4-6 hours).
-
Sample Storage: Immediately after collection, cap the vials and store them at -80°C until analysis.
Probe Recovery Calibration
It is crucial to determine the in vivo recovery of the microdialysis probe to accurately quantify the extracellular concentration of uridine. The "no-net-flux" or retrodialysis by calibrator methods are recommended.
-
Retrodialysis by Calibrator: A known concentration of a stable isotope-labeled uridine can be included in the perfusion fluid. The loss of the labeled uridine from the perfusate as it passes through the probe is used to calculate the in vivo recovery. This allows for continuous monitoring of probe efficiency throughout the experiment.
Analytical Method: HPLC-UV for Uridine Quantification
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for uridine analysis.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A simple isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be employed.
-
Detection: Uridine can be detected by UV absorbance at approximately 260 nm.
-
Quantification: A standard curve should be generated using known concentrations of uridine to quantify the concentrations in the dialysate samples.
Histological Verification of Probe Placement
At the end of the experiment, it is essential to verify the correct placement of the microdialysis probe.
-
Euthanasia and Perfusion: Euthanize the animal with an overdose of anesthetic and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, transfer the brain to a sucrose (B13894) solution for cryoprotection. Cut coronal or sagittal sections (e.g., 40-50 µm) using a cryostat or vibratome.
-
Nissl Staining: Mount the sections on slides and perform Nissl staining (e.g., with cresyl violet) to visualize the neuronal cell bodies.[3][4][5][6]
-
Verification: Examine the stained sections under a microscope to identify the probe track and confirm its location within the intended brain region.[7][8][9]
Visualizations
Experimental Workflow
In Vivo Microdialysis Experimental Workflow.
Uridine Signaling Pathway
Signaling pathway activated by UTP following UMP administration.
References
- 1. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ronaldschulte.nl [ronaldschulte.nl]
- 4. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 5. Histological methods for CNS [pathologycenter.jp]
- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Uridine Monophosphate Disodium in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) monophosphate disodium (B8443419) (UMP-Na2), a salt of uridine monophosphate (UMP), is a pyrimidine (B1678525) nucleotide that plays a crucial role in various physiological processes within the central nervous system (CNS). Emerging research has highlighted its potential as a neuroprotective agent, making it a compound of significant interest for investigating and potentially treating neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] UMP serves as a precursor for the synthesis of essential membrane phospholipids, modulates synaptic plasticity, and influences key signaling pathways involved in neuronal survival and function.[1][2][3][4] These application notes provide a comprehensive overview of the mechanisms of action of UMP-Na2 and detailed protocols for its use in preclinical neurodegenerative disease models.
Mechanisms of Action
Uridine monophosphate exerts its neuroprotective effects through several key mechanisms:
-
Phospholipid Synthesis and Synaptogenesis: UMP is a critical precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of CDP-choline and CDP-ethanolamine. These molecules are rate-limiting intermediates in the Kennedy pathway for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), major components of neuronal membranes.[2][3][4][5][6] By promoting the synthesis of these phospholipids, UMP facilitates the formation of new synaptic membranes, enhances neurite outgrowth, and supports synaptic plasticity.[1][2][3][4][5]
-
P2Y Receptor Activation: Uridine nucleotides, including uridine triphosphate (UTP) derived from UMP, can act as signaling molecules by activating P2Y purinergic receptors on the surface of neurons and glial cells.[5][7][8][9] Activation of these G protein-coupled receptors can trigger downstream signaling cascades that influence neuronal differentiation, neurite outgrowth, and neuroprotection.[9][10][11] Specifically, P2Y2 receptor activation has been linked to neuroprotective effects in models of neurodegenerative disease.[11]
-
Modulation of Protein O-GlcNAcylation: UMP supplementation can increase the levels of O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins.[1] This modification is crucial for the function of numerous proteins involved in neuronal signaling and survival. In the context of Alzheimer's disease, increased O-GlcNAcylation of the tau protein may reduce its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.[1][6]
-
Mitochondrial Function and Oxidative Stress Reduction: Studies have shown that uridine can protect against mitochondrial dysfunction and reduce oxidative stress in models of Parkinson's disease.[12][13][14][15][16] One proposed mechanism involves the activation of mitochondrial ATP-dependent potassium (mitoK-ATP) channels, which helps to maintain mitochondrial integrity and reduce the production of reactive oxygen species (ROS).[12][13][14][15]
Data Presentation
Table 1: Effects of Uridine Monophosphate in In Vivo Neurodegenerative Disease Models
| Model | Species | Compound | Dosage/Concentration | Duration | Key Findings | Reference |
| Aged Rats | Fischer 344 Rats | Uridine-5'-monophosphate disodium (UMP-2Na+) | 2.5% in diet | 6 weeks | Increased potassium-evoked dopamine (B1211576) release; Increased levels of neurofilament-70 and neurofilament-M proteins. | [2][3][4] |
| 6-OHDA-induced Parkinson's Disease | Rats | Uridine | 30 µg/kg, subcutaneous injections | 22 days | Restored motor function; Reduced lipid peroxidation; Decreased reactive oxygen species formation; Prevented mitochondrial destruction and neuronal degeneration. | [12][13][16] |
| Rotenone-induced Parkinson's Disease | Rats | Uridine | 3 mg/kg and 30 mg/kg | Not specified | Dose-dependently decreased behavioral disorders; Prevented disturbances in mitochondrial redox, energy, and ion exchange. | [14][15] |
| Huntington's Disease Model (Complex II inhibitor-induced) | Mice | PN401 (a uridine-containing compound) | Not specified | Not specified | Prevented motor impairment, neurodegeneration, and death. | [6] |
| MPTP-induced Parkinson's Disease | Mice | PN401 (a uridine-containing compound) | Not specified | Not specified | Reduced the loss of dopamine neurons. | [6] |
Table 2: Effects of Uridine Monophosphate in In Vitro Neuronal Models
| Model | Compound | Concentration | Duration | Key Findings | Reference |
| Rat PC12 cells | Uridine | Not specified | Not specified | Elevated intracellular CDP-choline levels; Enhanced neurite outgrowth produced by nerve growth factor (NGF). | [2][3][4] |
| NGF-differentiated PC12 cells | Uridine | Dose-dependent | 4 days | Increased number of neurites per cell, neurite branching, and levels of neurofilament proteins. | [8] |
| Brain slices | Uridine | 3 µM, 30 µM, 300 µM | Not specified | No significant effect on short-term synaptic plasticity (paired-pulse facilitation). | [17] |
Signaling Pathways and Experimental Workflows
Caption: Key neuroprotective mechanisms of Uridine Monophosphate Disodium.
Caption: Experimental workflow for a Parkinson's disease animal model.
Experimental Protocols
Protocol 1: In Vivo Parkinson's Disease Model (6-OHDA-Induced)
This protocol is based on methodologies described for inducing Parkinson's-like pathology in rats and assessing the neuroprotective effects of uridine.[12][13][16]
1. Materials:
-
Male Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Uridine (or this compound)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
2. Animal Model Induction:
-
Anesthetize rats according to approved institutional animal care protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Inject 4 µg of 6-OHDA dissolved in sterile saline into the substantia nigra pars compacta (SNpc) bilaterally.
-
Allow animals to recover for a period of time (e.g., 1 week) to allow for the development of the lesion.
3. Treatment Administration:
-
Prepare a stock solution of uridine in sterile saline.
-
Administer uridine via subcutaneous injection at a dose of 30 µg/kg daily for 22 days.
-
Administer an equivalent volume of sterile saline to the control group.
4. Behavioral Assessment (RotaRod Test):
-
Prior to and at the end of the treatment period, assess motor coordination using a RotaRod apparatus.
-
Place the rat on the rotating rod and measure the latency to fall.
-
Perform multiple trials and average the results.
5. Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue (striatum and SNpc) and blood samples.
-
Measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde assay) and reactive oxygen species formation, in brain homogenates.
6. Histological Analysis:
-
Perfuse a subset of animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histological analysis (e.g., paraffin (B1166041) embedding or cryosectioning).
-
Perform immunohistochemistry for markers of dopaminergic neurons (e.g., tyrosine hydroxylase) to assess neuronal loss.
-
Examine mitochondrial integrity using electron microscopy.
Protocol 2: In Vitro Neurite Outgrowth Assay (PC12 Cells)
This protocol is adapted from studies investigating the effect of uridine on neurite outgrowth in a neuronal cell line.[2][3][4][8]
1. Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging capabilities
2. Cell Culture and Differentiation:
-
Culture PC12 cells in standard growth medium.
-
Seed cells onto poly-L-lysine coated plates at an appropriate density.
-
To induce differentiation, switch to a low-serum medium containing NGF (e.g., 50 ng/mL).
3. UMP-Na2 Treatment:
-
Prepare a stock solution of UMP-Na2 in sterile water or culture medium.
-
Add UMP-Na2 to the differentiation medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control group (medium with NGF but without UMP-Na2).
-
Incubate the cells for a defined period (e.g., 48-72 hours).
4. Assessment of Neurite Outgrowth:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Capture images of multiple random fields for each treatment condition using a phase-contrast or fluorescence microscope (if using immunocytochemistry).
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites, the number of neurites per cell, and the average neurite length. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
5. Immunocytochemistry (Optional):
-
To visualize neurites and neuronal markers, perform immunocytochemistry for proteins such as β-III tubulin or neurofilament.
-
Use fluorescently labeled secondary antibodies and image using a fluorescence microscope.
This compound is a promising compound for the investigation of neurodegenerative disease models due to its multifaceted mechanisms of action that support neuronal health and function. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of UMP-Na2 in various preclinical settings. Further research is warranted to fully elucidate its signaling pathways and to translate these preclinical findings into potential therapeutic strategies for human neurodegenerative diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UTP affects the Schwannoma cell line proteome through P2Y receptors leading to cytoskeletal reorganisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson's Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application of UMP Disodium in the Development of Therapeutic Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) 5'-monophosphate disodium (B8443419) salt (UMP disodium) is a pivotal nucleotide demonstrating significant therapeutic potential across a spectrum of biomedical research areas. As a fundamental component of RNA and a precursor for the synthesis of crucial biomolecules, UMP disodium is instrumental in cellular metabolism, signaling, and repair.[1] These application notes provide a comprehensive overview of the therapeutic applications of UMP disodium, with a focus on its role in the development of novel therapeutic agents for neurological disorders and other conditions. Detailed experimental protocols and data are presented to guide researchers in harnessing the potential of this versatile molecule.
Therapeutic Applications
UMP disodium has emerged as a promising candidate for therapeutic intervention in various pathological conditions, primarily due to its neuroprotective and cognitive-enhancing properties.[1][2] Its therapeutic potential extends to:
-
Neurodegenerative Diseases: UMP disodium has shown promise in models of Alzheimer's and Parkinson's diseases by promoting neuronal health and function.[2] It contributes to the synthesis of phosphatidylcholine, a key component of neuronal membranes, and supports synaptic membrane synthesis, which is crucial for maintaining cognitive function.[1][2]
-
Cognitive Enhancement: Studies have indicated that UMP supplementation can improve learning and memory.[1][3] This is attributed to its role in enhancing the synthesis and release of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576).[4]
-
Peripheral Neuropathy: UMP disodium serves as a precursor for the synthesis of CDP-choline, an essential intermediate in the synthesis of phospholipids (B1166683) required for nerve growth and repair.[5]
-
Liver and Cardiovascular Health: UMP disodium has been investigated for its supportive role in liver detoxification pathways and for improving symptoms associated with certain cardiovascular conditions.
Mechanism of Action
The therapeutic effects of UMP disodium are underpinned by its involvement in several key biochemical pathways:
-
Kennedy Pathway: UMP is a crucial precursor in the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylcholine (PC).[6][7][8][9] PC is a major phospholipid in cellular membranes, and its synthesis is vital for membrane integrity, neuronal structure, and synapse formation.[6] UMP is converted to UTP, which then reacts with phosphocholine (B91661) to form CDP-choline, the rate-limiting intermediate in PC synthesis.
-
P2Y Receptor Signaling: Uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are metabolites of UMP, act as agonists for P2Y purinergic receptors, particularly P2Y6.[10] Activation of these G protein-coupled receptors can trigger downstream signaling cascades that influence a variety of cellular processes, including cell migration, proliferation, and immune responses.[11][12] In the nervous system, P2Y receptor activation is linked to neurite outgrowth and synaptic protein synthesis.[11][13]
-
Neurotransmitter Synthesis and Release: UMP supplementation has been shown to increase the levels and release of key neurotransmitters. It can enhance the synthesis of acetylcholine by providing the precursor for CDP-choline, which in turn can be a source of choline. It has also been observed to increase the potassium-evoked release of dopamine in the striatum.[14]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of UMP disodium.
Table 1: Effect of UMP Disodium on Neurotransmitter Release in Aged Rats
| Treatment Group | Dopamine Release (% of Basal Level) | Acetylcholine Release (fmol/min) | Reference |
| Control | 283 ± 9 | 73 (baseline) | [14] |
| 2.5% UMP Diet (6 weeks) | 341 ± 21* | 197* (after 6 weeks) | [11][14] |
| 0.5% UMP Diet (1 week) | Not Reported | 92* | [11] |
*p < 0.05 compared to control.
Table 2: Effect of UMP Disodium on Neurite Outgrowth Markers in Aged Rats
| Treatment Group | Neurofilament-70 (% of Control) | Neurofilament-M (% of Control) | Reference |
| Control | 100 | 100 | [14][15] |
| 2.5% UMP Diet (6 weeks) | 182 ± 25* | 221 ± 34** | [14][15] |
*p < 0.05, **p < 0.01 compared to control.
Table 3: Effect of UMP Gavage on Brain Nucleotide and CDP-Choline Levels in Gerbils
| Analyte | Basal Level | Peak Level (15-30 min post-gavage) | Reference |
| Brain Uridine (pmol/mg) | 22.6 ± 2.9 | 89.1 ± 8.82 | [13] |
| Brain UTP (pmol/mg) | 254 ± 31.9 | 417 ± 50.2* | [13] |
| Brain CTP (pmol/mg) | 56.8 ± 1.8 | 71.7 ± 1.8 | [13] |
| Brain CDP-Choline (pmol/mg) | 11.3 ± 0.5 | 16.4 ± 1*** | [13] |
*p < 0.05, ***p < 0.001 compared to basal levels.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alphamindglobal.com [alphamindglobal.com]
- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypothalamic UDP Increases in Obesity and Promotes Feeding via P2Y6-Dependent Activation of AgRP Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of P2Y receptors in regulating immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Preparation of Uridine Monophosphate (UMP) Disodium Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine (B1682114) Monophosphate (UMP), a key nucleotide, is a fundamental component of ribonucleic acid (RNA) and a precursor in the biosynthesis of other pyrimidines.[1][2] Its disodium (B8443419) salt is a stable and highly water-soluble form, making it ideal for use in a variety of in vitro and in vivo experimental settings. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of UMP disodium stock solutions for research applications, including cell culture and biochemical assays.
Quantitative Data Summary
For consistent and reproducible experimental results, it is crucial to start with accurately prepared reagents. The table below summarizes the key quantitative data for Uridine Monophosphate Disodium Salt.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₂Na₂O₉P | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 368.15 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[5] |
| Purity | ≥98% | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Solubility in Water | Up to 100 mM[3], 50 mg/mL[4] | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Storage of Solid | -20°C, desiccated | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | --INVALID-LINK--[6] |
Experimental Protocols
Preparation of a 100 mM Sterile UMP Disodium Salt Stock Solution
This protocol describes the preparation of a 100 mM stock solution of UMP disodium salt, suitable for cell culture and other sterile applications.
Materials:
-
Uridine 5'-Monophosphate Disodium Salt (purity ≥98%)
-
Nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of UMP disodium salt powder. To prepare 10 mL of a 100 mM stock solution, weigh 368.15 mg.
-
Dissolution:
-
Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water or sterile PBS.
-
Sterile Filtration:
-
Draw the UMP solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.
-
-
Aliquoting and Storage:
Quality Control:
-
Visual Inspection: The final stock solution should be clear and free of any precipitates or particulates.
-
pH Measurement (Optional): The pH of the solution in water is expected to be near neutral. If dissolving in a buffer, the pH should be verified.
Caption: Experimental workflow for preparing sterile UMP stock solution.
UMP in Pyrimidine (B1678525) Biosynthesis
Uridine monophosphate is a central molecule in the de novo synthesis of pyrimidines. This pathway utilizes simple precursors to build the pyrimidine ring, which is then attached to a ribose phosphate (B84403) moiety to form UMP. UMP can then be phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis and can be converted to other pyrimidines like cytidine (B196190) triphosphate (CTP).
Caption: De novo pyrimidine biosynthesis pathway leading to UMP and its derivatives.
References
- 1. A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 3. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ≥98%, natural (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
APPLICATION NOTES: Uridine Monophosphate (UMP) Disodium Supplementation in Animal Diet Studies
Introduction
Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental component of RNA and a key precursor for the synthesis of various biomolecules essential for central nervous system (CNS) function. When administered as Uridine Monophosphate (UMP) disodium (B8443419), it serves as a readily available source of uridine. In animal studies, UMP supplementation has been investigated for its potential to enhance cognitive function, promote neuronal health, and mitigate the effects of neurodegenerative conditions. The primary mechanism involves its role in the synthesis of brain membrane phospholipids (B1166683), such as phosphatidylcholine (PC), through the Kennedy pathway.[1][2] Uridine crosses the blood-brain barrier, is converted to Uridine Triphosphate (UTP), and subsequently to Cytidine Triphosphate (CTP), a rate-limiting precursor for the synthesis of CDP-choline, which is essential for PC production.[3][4] This application note summarizes key findings from animal studies and provides detailed protocols for researchers.
Key Findings from Animal Studies
UMP supplementation, often in combination with other neuro-nutrients like docosahexaenoic acid (DHA) and choline (B1196258), has demonstrated significant effects on brain biochemistry and function.
-
Increased Brain Phospholipids and Synaptic Proteins: Chronic oral administration of UMP, alone or with DHA, has been shown to increase the levels of brain phosphatides (including PC and phosphatidylethanolamine) and synaptic proteins.[3][5] This suggests that UMP can enhance the synthesis of neuronal membranes, which is critical for synaptogenesis and neuronal repair.
-
Enhanced Neurotransmitter Release: Studies in aged rats have shown that dietary UMP supplementation can increase both basal and potassium-evoked release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in the striatum.[6][7][8] This is thought to be linked to the increased availability of membrane phospholipids, which are integral to neurotransmitter storage and release processes.
-
Improved Cognitive Function: UMP supplementation has been found to ameliorate hippocampal-dependent memory deficits in rats.[9] In gerbils, a diet supplemented with UMP, DHA, and choline led to improved performance in various maze tests, indicating enhanced learning and memory.[4]
-
Promotion of Neurite Outgrowth: UMP treatment has been associated with an increase in biomarkers for neurite outgrowth, such as neurofilament proteins, in the brains of aged rats.[7][8] This suggests a role for uridine in promoting neuronal plasticity and structural integrity.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key animal studies on UMP supplementation.
Table 1: Effects of UMP on Brain Phospholipid and Synaptic Protein Levels in Gerbils
| Treatment Group (4 weeks) | Brain Phosphatidylcholine (PC) % Change vs. Control | Brain Phosphatidylethanolamine (PE) % Change vs. Control | Synapsin-1 % Change vs. Control | PSD-95 % Change vs. Control |
| UMP + Choline | +13-22% | +29% | - | - |
| DHA | +13-22% | +20% | - | - |
| UMP + Choline + DHA | +45% | +39-74% (all phosphatides) | +41% | +38% |
Data compiled from studies by Wurtman, R.J., et al.[3][5]
Table 2: Effects of UMP on Neurotransmitter Levels in Aged Rats
| Treatment Group | Duration | Striatal Acetylcholine (ACh) Release (Basal) | Striatal Dopamine (DA) Release (K+-evoked) |
| Control Diet | - | 73 fmol/min | 283±9% of basal |
| 0.5% UMP Diet | 1 week | 92 fmol/min (P<0.05) | - |
| 2.5% UMP Diet | 1 week | 148 fmol/min (P<0.05) | - |
| 2.5% UMP Diet | 6 weeks | 197 fmol/min (P<0.05) | 341±21% of basal (P<0.05) |
Data compiled from studies by Wang, L., et al.[6][7][8]
Experimental Protocols
Protocol 1: Evaluation of UMP Supplementation on Cognitive Function in Rodents
This protocol outlines a general procedure for assessing the effects of dietary UMP on learning and memory using the Morris water maze, a test for hippocampal-dependent spatial memory.[9]
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Age: Weanlings (for developmental studies) or aged animals (e.g., 18-24 months) for studies on cognitive decline.
-
Housing: House animals in standard cages with a 12-hour light/dark cycle and ad libitum access to food and water. For studies on environmental enrichment, differential housing conditions (enriched vs. impoverished) can be implemented.[9]
2. Diet Preparation and Administration:
-
Control Diet: Standard rodent chow.
-
UMP-Supplemented Diet: Mix Uridine-5'-Monophosphate disodium salt into the standard chow at a concentration of 0.1% to 2.5% (w/w).[7][9] Ensure homogenous mixing. The diet can be prepared by a commercial vendor or in-house.
-
Combination Diets: For synergistic studies, include other compounds like choline chloride (e.g., 0.1%) and DHA (administered by gavage, e.g., 300 mg/kg/day).[4]
-
Duration: Administer the diets for a period ranging from 4 weeks to 3 months.[4][9]
3. Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomly selected starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
4. Data Analysis:
-
Analyze escape latency during the acquisition phase using a repeated-measures ANOVA.
-
Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test to compare between dietary groups.
Protocol 2: Analysis of Brain Phospholipids and Neurotransmitters
This protocol describes methods for measuring changes in brain biochemistry following UMP supplementation.
1. Tissue Collection and Preparation:
-
Following the dietary treatment period, euthanize animals according to approved institutional guidelines.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, striatum).
-
For phospholipid analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For neurotransmitter analysis via microdialysis, surgery to implant a guide cannula should be performed prior to the end of the treatment period.[6]
2. Phospholipid Analysis:
-
Lipid Extraction: Homogenize brain tissue in a chloroform/methanol solution to extract total lipids.[4]
-
Quantification: Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate and quantify individual phospholipid species (PC, PE, etc.). Express results as nmol/mg protein.
3. Neurotransmitter Analysis (In Vivo Microdialysis):
-
Probe Implantation: A day before the experiment, insert a microdialysis probe through the guide cannula into the target brain region (e.g., striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to measure basal neurotransmitter levels.
-
Evoked Release: To measure stimulated release, switch to a high-potassium aCSF for a short period.[7][8]
-
Analysis: Analyze neurotransmitter concentrations (e.g., acetylcholine, dopamine) in the dialysates using HPLC coupled with electrochemical detection.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Uridine Metabolism and Phospholipid Synthesis
References
- 1. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of UMP Disodium on Acetylcholine Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess the impact of UMP (uridine monophosphate) disodium (B8443419) on acetylcholine (B1216132) (ACh) levels. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the cholinergic effects of UMP and similar compounds.
Introduction
Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a crucial role in the synthesis of brain phospholipids (B1166683) and has been shown to influence neurotransmitter systems. UMP disodium, a salt of uridine monophosphate, is a bioavailable source of uridine. When administered, uridine is converted in the brain to uridine triphosphate (UTP) and subsequently to cytidine (B196190) triphosphate (CTP). CTP is a key component in the Kennedy pathway for the synthesis of phosphatidylcholine (PtdCho), a major phospholipid in neuronal membranes. PtdCho can then serve as a source of choline (B1196258) for the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3] This document outlines the methodologies to quantify the effects of UMP disodium on ACh levels.
Data Presentation
The following tables summarize the quantitative effects of dietary UMP supplementation on acetylcholine levels in the striatum of rats, as reported in key studies. This data provides a reference for expected outcomes in similar experimental setups.
Table 1: Effect of Dietary UMP Supplementation on Basal Extracellular Acetylcholine Levels in Aged Rats [4][5][6]
| UMP Concentration in Diet (% w/w) | Duration of Treatment | Brain Region | Baseline ACh Level (fmol/min) | % Increase from Control |
| 0% (Control) | 1 week | Striatum | 75 | N/A |
| 0.5% | 1 week | Striatum | 92 | 22.7% |
| 0% (Control) | 1 or 6 weeks | Striatum | 73 | N/A |
| 2.5% | 1 week | Striatum | 148 | 102.7% |
| 2.5% | 6 weeks | Striatum | 197 | 169.9% |
Table 2: Effect of Dietary UMP Supplementation on Atropine-Evoked Acetylcholine Release in Aged and Young Rats [4][5]
| Animal Age | UMP Concentration in Diet (% w/w) | Treatment | Brain Region | ACh Release (fmol/min) |
| Aged | 0% (Control) | Atropine (10 µM) | Striatum | 386 |
| Aged | 0.5% | Atropine (10 µM) | Striatum | 680 |
| Young | 0% (Control) | Atropine (10 µM) | Striatum | 489 |
| Young | 0.5% | Atropine (10 µM) | Striatum | 560 |
Table 3: Effect of Dietary UMP Supplementation on Striatal Acetylcholine Content in Aged Rats [4][5]
| UMP Concentration in Diet (% w/w) | Duration of Treatment | Brain Region | % Increase in ACh Content |
| 0.5% | 1 week | Striatum | 16% |
Signaling Pathways
The following diagrams illustrate the key biochemical pathways involved in the UMP-mediated increase in acetylcholine levels.
Figure 1: UMP to Acetylcholine Synthesis Pathway.
Figure 2: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research questions.
Protocol 1: Preparation of UMP Disodium Supplemented Diet
This protocol describes the preparation of a rodent diet supplemented with UMP disodium.
Materials:
-
Standard rodent chow (e.g., LabDiet 5001)
-
UMP disodium salt (pharmaceutical grade)
-
Precision balance
-
Blender or food mixer
-
Water
Procedure:
-
Determine the desired final concentration of UMP in the diet (e.g., 0.5% or 2.5% w/w).
-
Weigh the appropriate amount of standard rodent chow.
-
Weigh the calculated amount of UMP disodium salt. For a 0.5% diet, use 5 g of UMP disodium for every 995 g of chow.
-
Grind the standard chow into a fine powder using a blender.
-
In a separate container, dissolve the UMP disodium salt in a minimal amount of water to form a concentrated solution.
-
Gradually add the UMP solution to the powdered chow in a mixer and blend thoroughly to ensure a homogenous mixture.
-
If necessary, add a small amount of additional water to form a dough-like consistency that can be re-pelleted.
-
Spread the mixture on a tray and allow it to air-dry completely in a sterile environment, or use a low-temperature oven.
-
Store the supplemented diet in airtight containers at 4°C, protected from light.
-
Provide the control group with a diet prepared in the same manner but without the addition of UMP disodium.
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the procedure for in vivo microdialysis in the rat striatum to measure extracellular acetylcholine levels.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Neostigmine bromide (acetylcholinesterase inhibitor)
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).
-
Implant a guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the freely moving rat.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20-30 minutes into vials in a refrigerated fraction collector.
-
Following baseline collection, continue sample collection for the duration of the experiment.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
Protocol 3: Quantification of Acetylcholine by HPLC with Electrochemical Detection (HPLC-ED)
This protocol details the analysis of acetylcholine in microdialysate samples using HPLC-ED.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical detector
-
Reversed-phase C18 column
-
Immobilized enzyme reactor (IMER) containing acetylcholinesterase (AChE) and choline oxidase (ChO)
-
Mobile phase (e.g., 50 mM Na₂HPO₄, 0.4 mM EDTA, 1-octanesulfonic acid, pH 8.5)
-
Acetylcholine standards
-
Choline standards
Procedure:
-
Sample Preparation:
-
The collected microdialysate samples can typically be injected directly into the HPLC system.
-
-
HPLC-ED Analysis:
-
Set up the HPLC system with the C18 column and the IMER placed post-column.
-
Equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.15 mL/min).
-
Set the potential of the electrochemical detector (e.g., +500 mV vs. Ag/AgCl reference electrode).
-
Inject a known volume of the dialysate sample (e.g., 10 µL) into the HPLC system.
-
Acetylcholine and choline are separated on the C18 column.
-
In the IMER, acetylcholine is hydrolyzed by AChE to choline, and then all choline is oxidized by ChO to produce hydrogen peroxide.
-
The hydrogen peroxide is detected by the electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of acetylcholine.
-
Quantify the acetylcholine concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 4: Acetylcholinesterase (AChE) Activity Assay
This protocol, based on the Ellman method, is for measuring AChE activity in brain tissue homogenates to rule out direct effects of UMP on the enzyme.
Materials:
-
Spectrophotometer (412 nm)
-
96-well microplate
-
Brain tissue homogenates
-
Assay Buffer (0.1 M phosphate (B84403) buffer, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
AChE standard
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB stock solution in assay buffer.
-
Prepare a 75 mM ATCI stock solution in deionized water.
-
-
Assay:
-
To each well of a 96-well plate, add:
-
20 µL of sample (brain homogenate) or AChE standard.
-
140 µL of assay buffer.
-
20 µL of DTNB solution.
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the AChE activity using the extinction coefficient of the yellow product (TNB).
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for assessing the impact of UMP disodium on acetylcholine levels.
Figure 3: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dietary supplementation with uridine-5'-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Monophosphate Disodium: Applications in Pharmaceutical Development
Application Notes and Protocols for Researchers
Introduction
Uridine (B1682114) monophosphate (UMP) disodium (B8443419), a salt of the pyrimidine (B1678525) nucleotide uridine monophosphate, is emerging as a compound of significant interest in pharmaceutical research and development. Its fundamental role as a building block for RNA and its involvement in the synthesis of key cellular components make it a promising therapeutic agent for a variety of conditions, particularly in the realms of neurodegeneration, neuropathic pain, and ocular surface diseases. These application notes provide an overview of the pharmaceutical applications of UMP disodium, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanisms of action.
Neuroprotective and Cognitive-Enhancing Applications
Uridine monophosphate plays a crucial role in neuronal health and function. It serves as a precursor for the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes, through the Kennedy pathway.[1][2] By enhancing PC synthesis, UMP promotes the formation of new synapses (synaptogenesis) and supports the structural integrity of neurons.[3][4] Furthermore, UMP has been shown to modulate the release of key neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), which are vital for learning, memory, and mood.[2][5][6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of UMP supplementation observed in preclinical animal models.
Table 1: Effects of UMP on Neurotransmitter Levels in Aged Rats [6][7][8]
| Parameter | UMP Dose/Duration | Vehicle Control | UMP-Treated | Percentage Change |
| Baseline Striatal Acetylcholine Release | 0.5% UMP diet for 1 week | 75 ± 4 fmol/min | 92 ± 2 fmol/min | +22.7% |
| Baseline Striatal Acetylcholine Release | 2.5% UMP diet for 1 week | 73 fmol/min | 148 fmol/min | +102.7% |
| Baseline Striatal Acetylcholine Release | 2.5% UMP diet for 6 weeks | 73 fmol/min | 197 fmol/min | +169.9% |
| Striatal Acetylcholine Content | 0.5% UMP diet for 1 week | 144 ± 5 pmol/mg protein | 167 ± 5 pmol/mg protein | +16% |
| Potassium-Evoked Dopamine Release | 2.5% UMP diet for 6 weeks | 283 ± 9% of basal levels | 341 ± 21% of basal levels | +20.5% |
Table 2: Effects of UMP on Neurite Outgrowth and Synaptic Proteins in Rodents [1][5]
| Parameter | UMP Treatment | Vehicle Control | UMP-Treated | Percentage Change |
| Neurite Outgrowth (Neurofilament-70) | 2.5% UMP diet for 6 weeks (rats) | 100% | 182 ± 25% | +82% |
| Neurite Outgrowth (Neurofilament-M) | 2.5% UMP diet for 6 weeks (rats) | 100% | 221 ± 34% | +121% |
| Brain Phosphatidylcholine Levels | 0.5% UMP diet + DHA for 4 weeks (gerbils) | - | - | +66% |
| Total Brain Phospholipids | 0.5% UMP diet + DHA for 4 weeks (gerbils) | - | - | +32% |
Signaling Pathway: The Kennedy Pathway
Uridine monophosphate is a key player in the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylcholine. The disodium salt form of UMP enhances its solubility and bioavailability.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to assess the effect of uridine monophosphate on neurite outgrowth in PC12 cells, a common in vitro model for neuronal differentiation.
Materials:
-
PC12 cell line
-
Collagen type IV-coated 24-well plates
-
DMEM supplemented with 1% horse serum (differentiating medium)
-
Uridine monophosphate disodium salt solution (sterile, various concentrations)
-
Nerve Growth Factor (NGF)
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells in collagen type IV-coated 24-well plates at a density of 1 x 10^4 cells per well in growth medium and allow them to adhere for 24 hours.[9]
-
Differentiation Induction: Replace the growth medium with differentiating medium containing a suboptimal concentration of NGF to induce neurite outgrowth.
-
UMP Treatment: Add various concentrations of UMP disodium solution to the wells. Include a vehicle control group (medium with NGF but without UMP).
-
Incubation: Incubate the cells for 48-96 hours to allow for neurite extension.
-
Imaging: At the end of the incubation period, capture images of the cells in each well using a phase-contrast microscope.
-
Quantification: Use image analysis software to measure the length of neurites and the number of neurites per cell.
-
Data Analysis: Compare the neurite length and number in UMP-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Analgesic Applications in Neuropathic Pain
Uridine nucleotides have shown promise in the management of neuropathic pain.[10][11] The mechanism is thought to involve the activation of P2Y receptors, which can modulate pain signaling pathways.[10][11] Clinical studies have evaluated the efficacy of combination therapies that include uridine for the treatment of various types of neuralgia.
Quantitative Data from Clinical Studies
Table 3: Efficacy of a Combination Therapy (UMP analog, Folic Acid, Vitamin B12) in Painful Diabetic Peripheral Neuropathy [12]
| Pain Assessment Scale | Baseline (Day 0) | After 60 Days of Treatment | p-value |
| Visual Analog Scale (VAS) Score (0-10) | 5.4 ± 1.6 | 3.4 ± 1.7 | < 0.0001 |
| Present Pain Intensity (PPI) | - | Significant Improvement | - |
| Karolinska Sleepiness Scale (KSS) | - | Significant Improvement | - |
| Clinical Global Impression-Severity (CGI-S) | - | Significant Improvement | - |
Note: The study used a combination product and the specific contribution of UMP cannot be isolated.
Signaling Pathway: P2Y Receptor Activation
Uridine triphosphate (UTP), a downstream product of UMP, is an agonist for P2Y receptors, which are G-protein coupled receptors involved in various cellular processes, including the modulation of ion channels and neurotransmitter release.
Caption: P2Y Receptor Signaling Pathway.
Ophthalmic Applications in Dry Eye Disease
Recent research has explored the use of uridine in ophthalmic solutions for the treatment of dry eye disease. Uridine is thought to promote the health of the ocular surface by increasing the biosynthesis of hyaluronic acid and glycosaminoglycans, and by increasing the number of conjunctival goblet cells, which are responsible for mucin production.[13][14]
Quantitative Data from a Rabbit Dry Eye Model
Table 4: Effects of Uridine-Containing Eye Drops in a Rabbit Dry Eye Model [13][14]
| Parameter | Uridine Concentration | Vehicle Control | Uridine-Treated | Finding |
| Conjunctival Goblet Cell Count | 5% | - | - | Marked Increase |
| Corneal Wound Healing | 100 µM | - | - | Enhanced |
| Hyaluronic Acid (HA) Biosynthesis | 0.5-50 µM (in vitro) | - | - | Increased |
| Glycosaminoglycan (GAG) Biosynthesis | 0.5-50 µM (in vitro) | - | - | Increased |
| Matrix Metalloproteinase-9 (MMP-9) Levels | 0.5-50 µM (in vitro) | - | - | Reduced |
Experimental Protocol: Evaluation of Uridine Eye Drops in a Rabbit Dry Eye Model
This protocol outlines a method for creating a dry eye model in rabbits and assessing the efficacy of uridine-containing ophthalmic solutions.
Materials:
-
New Zealand White rabbits
-
Concanavalin A (Con A) solution
-
Uridine-containing eye drops (various concentrations)
-
Vehicle control eye drops
-
Schirmer test strips
-
Impression cytology supplies
-
Microscope
Procedure:
-
Induction of Dry Eye: Induce dry eye in rabbits by injecting Concanavalin A (10 mg/mL) into the lacrimal gland.[14]
-
Treatment Groups: Divide the rabbits into groups: a control group receiving vehicle eye drops and treatment groups receiving uridine-containing eye drops at various concentrations.
-
Treatment Administration: Administer the eye drops to the respective groups several times a day for a predefined period (e.g., 7 days).
-
Tear Production Measurement: Measure tear production at baseline and at the end of the treatment period using the Schirmer test.
-
Conjunctival Goblet Cell Count: Perform impression cytology on the superior conjunctiva to collect epithelial cells. Stain the samples (e.g., with Periodic acid-Schiff) and count the number of goblet cells under a microscope.
-
Data Analysis: Compare the changes in tear production and goblet cell counts between the uridine-treated groups and the control group using appropriate statistical tests.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: Preclinical Experimental Workflow for UMP Evaluation.
Conclusion
This compound demonstrates significant potential in pharmaceutical development, particularly for neurological and ophthalmic applications. Its mechanisms of action, centered on the synthesis of essential membrane components and modulation of key signaling pathways, are well-supported by preclinical evidence. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in human populations. The protocols and data presented herein provide a foundation for researchers to explore the promising therapeutic avenues of this multifaceted nucleotide.
References
- 1. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetropics.com [lifetropics.com]
- 3. nootropicsexpert.com [nootropicsexpert.com]
- 4. brcrecovery.com [brcrecovery.com]
- 5. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary supplementation with uridine-5'-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acquirepublications.org [acquirepublications.org]
- 11. acquirepublications.org [acquirepublications.org]
- 12. ecronicon.net [ecronicon.net]
- 13. Protective effect of uridine on cornea in a rabbit dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting uridine monophosphate disodium solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) monophosphate disodium (B8443419) (UMP-Na2), focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of uridine monophosphate disodium (UMP-Na2) in DMSO?
A1: this compound is a salt of a polar molecule. As a general rule, salts of organic compounds tend to have low solubility in aprotic polar solvents like DMSO.[1] Multiple suppliers of UMP-Na2 list it as insoluble or having very low solubility in DMSO, while it is readily soluble in water.[2]
Q2: I have seen conflicting data suggesting some solubility of UMP in DMSO. Why is that?
A2: There are several potential reasons for conflicting solubility data. It could be due to differences in the form of the compound (e.g., hydrate (B1144303) vs. anhydrous), the purity of the compound, or the experimental conditions under which solubility was tested. Another critical factor is the water content of the DMSO used. DMSO is highly hygroscopic and can absorb atmospheric moisture, which can influence the solubility of polar compounds.[3] For these reasons, it is best to rely on the information provided on the certificate of analysis for your specific lot of UMP-Na2 or to perform a solubility test yourself.
Q3: Why is my UMP-Na2 not dissolving in DMSO, even with heating and sonication?
A3: Given the polar and ionic nature of UMP-Na2, it is not expected to readily dissolve in DMSO.[1][2] While heating and sonication can increase the rate of dissolution for some compounds, they may not be sufficient to overcome the fundamental incompatibility between the solute and the solvent. Excessive heating should be avoided as it can lead to the degradation of the compound.
Q4: Can I use co-solvents to improve the solubility of UMP-Na2 in DMSO?
A4: For highly polar compounds that are difficult to dissolve in DMSO, the use of co-solvents can sometimes be effective. A small amount of a polar protic solvent, like water or a buffer, might aid in dissolution. However, the addition of water to DMSO can also lead to precipitation of some compounds, so this should be tested on a small scale first. It is also crucial to consider the compatibility of any co-solvent with your downstream experimental setup, as it could affect the results of your assay.
Q5: What are the recommended storage conditions for UMP-Na2 powder and solutions?
A5: For the solid powder, it is recommended to store UMP-Na2 at -20°C in a tightly sealed container to protect it from moisture.[4] If you manage to create a stock solution, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and to store these at -80°C for long-term stability.
Troubleshooting Guide: UMP-Na2 Dissolution in DMSO
This guide provides a structured approach to addressing challenges with dissolving UMP-Na2 in DMSO.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | Inherent Insolubility: UMP-Na2 is a polar salt with low intrinsic solubility in DMSO. | 1. Confirm the recommended solvent on the product's certificate of analysis. 2. Prepare a primary stock solution in water or an appropriate aqueous buffer. | The compound fully dissolves in the recommended aqueous solvent, resulting in a clear solution. |
| Hygroscopic DMSO: The DMSO used may have absorbed water, altering its solvent properties. | 1. Use fresh, anhydrous, high-purity DMSO from a newly opened bottle. 2. Store DMSO properly in a dry environment with the cap tightly sealed. | While this may not significantly increase solubility due to the compound's nature, it ensures consistent solvent conditions. | |
| Concentration Exceeds Solubility Limit: The intended concentration is too high for DMSO. | 1. Attempt to prepare a more dilute stock solution in DMSO. 2. If insolubility persists even at low concentrations, DMSO is not a suitable solvent. | The compound may dissolve at a much lower concentration, but for most applications, an aqueous solvent will be necessary. | |
| Precipitation occurs when adding the DMSO stock to an aqueous buffer. | "Salting Out": The compound is soluble in the DMSO stock but not in the final aqueous environment at the desired concentration. | 1. Prepare the UMP-Na2 stock solution in the same aqueous buffer used for your experiment. 2. If a small amount of DMSO is required for other components, ensure the final DMSO concentration is as low as possible (typically <0.5%). | The compound remains in solution when diluted in the aqueous buffer. |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Source |
| This compound Salt | Water | ≥51.7 mg/mL | [2] |
| This compound Salt | DMSO | Insoluble | [2] |
| Uridine Monophosphate | DMSO | 65 mg/mL (Note: This may not be the disodium salt form and is contested by other sources) |
Experimental Protocols
Protocol 1: Preparation of UMP-Na2 Stock Solution in an Aqueous Buffer
This protocol describes the preparation of a 10 mM stock solution of UMP-Na2 in Phosphate-Buffered Saline (PBS).
-
Calculate the required mass:
-
The molecular weight of UMP-Na2 is approximately 368.14 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 L * 0.010 mol/L * 368.14 g/mol = 0.036814 g = 3.68 mg
-
-
-
Weigh the compound:
-
Accurately weigh 3.68 mg of UMP-Na2 powder using a calibrated analytical balance.
-
-
Dissolve in PBS:
-
Transfer the weighed UMP-Na2 into a sterile microcentrifuge tube.
-
Add 1 mL of sterile PBS (pH 7.4) to the tube.
-
-
Ensure complete dissolution:
-
Gently vortex the tube until the compound is completely dissolved. The solution should be clear and colorless.
-
If needed, sonicate the tube in a water bath for a few minutes to aid dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
Uridine monophosphate (UMP) is a key product of the de novo pyrimidine biosynthesis pathway, which synthesizes pyrimidine nucleotides from simpler precursor molecules.
References
Optimizing uridine monophosphate disodium concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of uridine (B1682114) monophosphate (UMP) disodium (B8443419) in cell culture. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of uridine monophosphate (UMP) in cell culture?
A1: Uridine monophosphate is a crucial nucleotide that serves as a fundamental building block for RNA synthesis.[1][2] It plays a significant role in various cellular processes, including:
-
Nucleic Acid Synthesis: UMP is a precursor for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for RNA and DNA synthesis.
-
Protein Glycosylation and Phospholipid Synthesis: UMP is involved in the biosynthesis of UDP-sugars, which are necessary for protein glycosylation and the formation of cellular membranes through phospholipid synthesis.[3][4]
-
Cellular Metabolism and Energy: It participates in key metabolic pathways, contributing to cellular energy and function.[1][3]
-
Cell Growth and Differentiation: Supplementation with UMP can support the growth and differentiation of various cell lines.[1]
Q2: When should I consider supplementing my cell culture medium with UMP disodium?
A2: UMP disodium supplementation can be beneficial in several scenarios:
-
Cells with high metabolic demands: Rapidly proliferating cells or those with high protein production rates may benefit from an exogenous source of uridine.
-
Specific differentiation protocols: Some differentiation protocols, particularly for neuronal and muscle cell lines, may require UMP for optimal results.
-
Pyrimidine synthesis deficiencies: Cell lines with known limitations in the de novo pyrimidine synthesis pathway can be rescued or have their growth improved by UMP supplementation.
-
Improving cell viability and growth: In some cases, UMP can enhance overall cell viability and proliferation rates.
Q3: What is the recommended concentration range for UMP disodium in cell culture?
A3: The optimal concentration of UMP disodium is highly dependent on the cell line and experimental objectives. Published studies have used a wide range of concentrations, from micromolar to millimolar levels. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store a UMP disodium stock solution?
A4: Uridine-5'-monophosphate disodium salt is soluble in water.[2] To prepare a sterile stock solution, dissolve the powder in nuclease-free water or a suitable buffer like PBS and then sterilize it by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it may degrade the UMP. Stock solutions should be stored at -20°C for long-term use.[2] For short-term storage, 4°C is acceptable for a few days.
Q5: Is UMP disodium toxic to cells at high concentrations?
A5: While UMP is a vital metabolite, excessively high concentrations can be detrimental to cells. Some studies suggest that a homeostatic disorder of uridine can lead to DNA damage.[5] It is essential to determine the optimal concentration for your cell line through a dose-response curve to avoid potential cytotoxic effects.
Troubleshooting Guides
Issue 1: Suboptimal Cell Growth or Viability After UMP Supplementation
| Possible Cause | Suggested Solution |
| UMP concentration is too high (toxicity). | Perform a dose-response experiment with a lower concentration range. Observe for morphological changes indicative of toxicity, such as rounding, detachment, or increased cell debris. |
| UMP concentration is too low. | Conduct a dose-response experiment with a higher concentration range. Monitor for improvements in proliferation or the desired cellular effect. |
| Degradation of UMP in the stock solution. | Prepare a fresh stock solution of UMP disodium. Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles. |
| Interaction with other media components. | Review the composition of your basal medium and serum. Some components may interact with UMP or influence pyrimidine metabolism. Consider a different basal medium if issues persist. |
| Cell line does not require exogenous uridine. | Not all cell lines will show a significant response to UMP supplementation, as they may have sufficient de novo synthesis pathways. Confirm if your cell line is expected to benefit from exogenous uridine based on literature or preliminary experiments. |
Issue 2: Precipitation or Instability of UMP in Media
| Possible Cause | Suggested Solution |
| Improper dissolution of UMP disodium powder. | Ensure the powder is completely dissolved in water or buffer before adding it to the complete medium. Gentle warming to 37°C can aid dissolution. |
| pH of the final medium. | Check the pH of your complete medium after adding the UMP stock solution. Adjust the pH if necessary, as significant shifts can affect the solubility of media components. |
| Interaction with divalent cations. | High concentrations of calcium or magnesium in the medium could potentially lead to the precipitation of phosphate-containing molecules. Prepare concentrated stock solutions in water or a buffer with low divalent cation concentrations. |
| Storage of UMP-supplemented medium. | Prepare fresh UMP-supplemented medium for each experiment. If storage is necessary, store at 2-8°C for a short period and visually inspect for precipitates before use. |
Data Presentation
Table 1: Recommended Starting Concentrations of UMP Disodium for Different Cell Types
| Cell Type | Recommended Starting Concentration | Reference |
| Mouse Myoblast (C2C12) | 1-5 mM | [6] |
| Chinese Hamster Ovary (CHO) | 100 µM (in combination with other nucleosides) | |
| Human Neuroblastoma (SH-SY5Y rho0) | 200 µM | |
| Human Acute Promyelocytic Leukemia (HL-60) | 25-100 µM | [7] |
| Murine Fibroblast (L929) | 10-100 µM | [8] |
Table 2: Properties of Uridine-5'-Monophosphate Disodium Salt
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₂Na₂O₉P | [2] |
| Molecular Weight | 368.15 g/mol | [2] |
| Appearance | White or almost white powder | [1] |
| Solubility in Water | Up to 100 mM | [2] |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (Stock Solution) | -20°C (long-term), 4°C (short-term) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM UMP Disodium Stock Solution
Materials:
-
Uridine-5'-monophosphate disodium salt (powder)
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh out the appropriate amount of UMP disodium powder to make a 100 mM solution (e.g., 368.15 mg for 10 mL).
-
Transfer the powder to a sterile conical tube.
-
Add approximately 80% of the final volume of nuclease-free water or PBS to the tube.
-
Gently vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume to the desired amount with nuclease-free water or PBS.
-
Aseptically attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the UMP solution into the syringe and filter-sterilize it into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determining the Optimal UMP Disodium Concentration (Dose-Response Assay)
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
100 mM UMP disodium stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Allow the cells to attach and recover overnight (for adherent cells).
-
Prepare a serial dilution of your 100 mM UMP stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of UMP. Include a "no UMP" control.
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the cell viability against the UMP concentration to determine the optimal concentration that promotes cell health and proliferation without causing toxicity.
Mandatory Visualizations
Caption: UMP's central role in pyrimidine metabolism and biosynthesis pathways.
Caption: Workflow for determining the optimal UMP concentration for cell culture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Uridine-5'-monophosphate [UMP] disodium salt | Abcam [abcam.com]
- 3. Uridine powder,BioReagent,cellculture 58-96-8 [merckmillipore.com]
- 4. The biological functions and side effects of Uridine_Chemicalbook [chemicalbook.com]
- 5. Uridine homeostatic disorder leads to DNA damage and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Stability of Uridine Monophosphate Disodium in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of uridine (B1682114) monophosphate disodium (B8443419) (UMP-Na2) in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Uridine Monophosphate Disodium in an aqueous solution?
A1: this compound is generally stable in aqueous solutions when stored under appropriate conditions. For short-term storage (several days), solutions at neutral pH should be kept at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. The solid, powdered form of UMP-Na2 is stable when stored in a cool, dry, and dark place.
Q2: What are the primary degradation pathways for UMP in aqueous solution?
A2: The primary non-enzymatic degradation pathways for UMP in aqueous solution are hydrolysis of the phosphate (B84403) ester bond and the N-glycosidic bond.
-
Hydrolysis of the Phosphate Ester Bond: This reaction cleaves the phosphate group from the ribose sugar, yielding uridine and inorganic phosphate.
-
Hydrolysis of the N-Glycosidic Bond: This reaction breaks the bond between the ribose sugar and the uracil (B121893) base, resulting in the formation of uracil and ribose-5-phosphate. This pathway is particularly favored under acidic conditions.
Q3: How do pH and temperature affect the stability of UMP solutions?
A3: Both pH and temperature significantly influence the stability of UMP in aqueous solutions.
-
pH: UMP is most stable in neutral to slightly alkaline conditions (pH 7-8). In acidic solutions, the rate of hydrolysis of the N-glycosidic bond increases, leading to the formation of uracil. In strongly alkaline solutions, the phosphate ester bond can be more susceptible to hydrolysis.
-
Temperature: As with most chemical reactions, the rate of UMP degradation increases with temperature. Storing solutions at elevated temperatures will accelerate both phosphate ester and N-glycosidic bond hydrolysis. Therefore, it is crucial to store UMP solutions at low temperatures to ensure stability.
Q4: Can UMP solutions be autoclaved?
A4: Autoclaving UMP solutions is not recommended. The high temperature and pressure will likely cause significant degradation of the molecule. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing UMP solutions.
Q5: What are the expected degradation products of UMP that I should monitor?
A5: The primary degradation products to monitor are uridine (from phosphate ester hydrolysis) and uracil (from N-glycosidic bond hydrolysis). Depending on the conditions, you might also observe the formation of ribose-5-phosphate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low UMP concentration in a freshly prepared solution. | - Inaccurate weighing of the UMP disodium salt.- Incomplete dissolution of the powder. | - Re-calibrate the balance and prepare a new solution.- Ensure complete dissolution by gentle vortexing or sonication. Avoid excessive heating. |
| Precipitate forms in the UMP solution upon storage. | - The concentration of UMP exceeds its solubility at the storage temperature.- pH shift leading to the formation of less soluble species.- Interaction with other components in a complex buffer. | - Prepare a more dilute solution.- Check and adjust the pH of the solution before storage.- If using a complex buffer, consider preparing a stock solution of UMP in water and adding it to the buffer just before use. |
| Significant degradation of UMP is observed in a stored solution. | - Improper storage temperature (e.g., stored at room temperature).- pH of the solution is acidic or strongly alkaline.- Exposure to light (photodegradation of uridine, a potential degradant).- Microbial contamination. | - Store solutions at 4°C for short-term and -20°C or below for long-term storage.- Prepare solutions in a buffer with a pH between 7 and 8.- Store solutions in amber vials or protect them from light.- Use sterile techniques during preparation and consider sterile filtration. |
| Appearance of unknown peaks in the HPLC chromatogram. | - Formation of degradation products (uridine, uracil).- Contamination of the solvent or glassware.- Interaction with other components in the solution. | - Analyze reference standards of uridine and uracil to identify the degradation peaks.- Use high-purity solvents and thoroughly clean all glassware.- Run a blank injection of the buffer/solvent to check for contaminants. |
Quantitative Stability Data
| Condition | Primary Degradation Pathway | Relative Rate of Degradation | Primary Degradation Products |
| Acidic (pH < 4) | N-Glycosidic Bond Hydrolysis | High | Uracil, Ribose-5-phosphate |
| Neutral (pH 6-8) | Phosphate Ester Hydrolysis | Low | Uridine, Inorganic Phosphate |
| Alkaline (pH > 9) | Phosphate Ester Hydrolysis | Moderate | Uridine, Inorganic Phosphate |
| Elevated Temperature (>40°C) | Both pathways accelerated | High | Uridine, Uracil |
| UV Light Exposure | Photodegradation of Uracil/Uridine | Variable | Photoproducts |
Experimental Protocols
Stability Indicating HPLC Method for UMP and its Degradation Products
This method can be used to separate and quantify Uridine Monophosphate (UMP), Uridine, and Uracil.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
UMP Disodium Salt reference standard.
-
Uridine reference standard.
-
Uracil reference standard.
-
High-purity water and acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
3. Standard and Sample Preparation:
-
Prepare individual stock solutions of UMP, Uridine, and Uracil in high-purity water (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing all three compounds at a known concentration (e.g., 50 µg/mL each).
-
Dilute the UMP solution to be tested to fall within the linear range of the assay.
4. Analysis:
-
Inject the mixed standard to determine the retention times and response factors for each compound.
-
Inject the UMP sample solution.
-
Identify and quantify the amounts of UMP, Uridine, and Uracil in the sample based on the standard.
Forced Degradation Study Protocol
To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
1. Preparation of UMP Stock Solution:
-
Prepare a 1 mg/mL solution of UMP disodium salt in high-purity water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of UMP stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix 1 mL of UMP stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of UMP stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the UMP stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the UMP stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.
Visualizations
Caption: Degradation pathways of Uridine Monophosphate in aqueous solution.
Caption: Experimental workflow for a UMP stability study.
Technical Support Center: Protocol Refinement for UMP Disodium Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the administration of UMP disodium (B8443419) salt for animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation and administration of UMP disodium salt solutions.
1. Solution Preparation and Solubility
Q1: What is the best solvent for UMP disodium salt for in vivo studies?
A1: UMP disodium salt is readily soluble in water.[1][2] For most applications, sterile, pyrogen-free water for injection or sterile 0.9% saline are the recommended solvents. One source indicates a solubility of up to 100 mM in water[1], while another suggests a solubility of 50 mg/mL in water.[2]
Q2: My UMP disodium salt solution appears cloudy or has precipitates. What should I do?
A2: Precipitation can occur due to several factors:
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (to no more than 37°C) and vortexing or sonication may help dissolve the compound.
-
pH: The pH of your solution could be affecting solubility. Ensure the final pH is within a suitable physiological range (typically 7.2-7.4).
-
Interactions with other components: If you are mixing UMP disodium salt with other compounds or in a complex buffer, there may be interactions leading to precipitation. Prepare solutions of each compound separately and mix just before administration, or test the compatibility of the mixture beforehand.
Troubleshooting Steps for Precipitation:
-
Verify Calculation: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
Gentle Heating and Agitation: Warm the solution to 37°C and vortex or sonicate for 5-10 minutes.
-
pH Adjustment: Check the pH of the solution and adjust to neutral if necessary, using sterile, dilute HCl or NaOH.
-
Filtration: If small particulates remain, you can try sterile filtering the solution through a 0.22 µm filter. However, this may not be suitable if the precipitate is the active compound.
-
Vehicle Test: Prepare small test batches in different vehicles (e.g., water, saline, PBS) to determine the optimal solvent for your desired concentration.
Q3: Can I prepare a concentrated stock solution of UMP disodium salt and store it?
A3: Yes, you can prepare a stock solution. For long-term storage, it is recommended to store the powder at -20°C.[1][3] Stock solutions in water can be stored at -80°C for up to one year. For short-term storage, aliquots of the solution can be stored at 4°C for a few days, though stability studies in specific buffers are not widely published. It is always best to visually inspect the solution for any signs of precipitation before use. The compound is described as very hygroscopic, so proper storage of the powder is crucial to prevent degradation.[4]
2. Administration Routes and Dosages
Q4: What are the common administration routes for UMP disodium salt in rodents?
A4: The most common routes of administration in published studies are oral (either mixed in the diet or via oral gavage) and intraperitoneal (IP) injection. Intravenous (IV) injection is also a possible route, though less commonly reported for UMP disodium salt in the available literature.
Q5: What are some reported dosages of UMP disodium salt used in animal studies?
A5: Dosages can vary significantly depending on the study's objective and the animal model.
-
Oral Administration (in diet): Studies in rats have used dietary supplementation of UMP at 0.1%, 0.5%, and 2.5% (w/w).[5][6][7][8]
-
Oral Gavage: A study in gerbils used a dose of 1 mmol/kg, with the smallest effective dose to increase brain CDP-choline being 0.05 mmol/kg.[9]
Data on UMP Disodium Salt Dosages in Rodent Studies
| Animal Model | Administration Route | Dosage | Observed Effect |
| Rat | Dietary | 0.1% UMP in diet | Amelioration of hippocampal-dependent memory impairment |
| Rat | Dietary | 0.5% UMP in diet | Increased acetylcholine (B1216132) level and release in the striatum |
| Rat | Dietary | 2.5% UMP in diet | Increased potassium-evoked dopamine (B1211576) release and neurite outgrowth |
| Gerbil | Oral Gavage | 1 mmol/kg | Increased brain CDP-choline levels |
| Gerbil | Oral Gavage | 0.05 mmol/kg | Smallest dose to significantly increase brain CDP-choline |
3. Potential Adverse Effects
Q6: What are the known side effects or signs of toxicity of UMP disodium salt in animals?
A6: UMP disodium salt is generally considered to have low toxicity. The oral LD50 in rats is reported to be greater than 12,000 mg/kg, and in mice, it is 3394 mg/kg. The intraperitoneal LD50 in rats is 3111 mg/kg.[1] These high LD50 values suggest a wide safety margin for typical experimental doses.
During administration, researchers should always monitor animals for general signs of distress, including:
-
Changes in activity level (lethargy or hyperactivity)
-
Changes in food and water intake
-
Changes in body weight
-
Ruffled fur or changes in grooming behavior
-
Signs of pain or irritation at the injection site (for IP or IV routes)
If any adverse effects are observed, consider reducing the dose or changing the administration vehicle.
Experimental Protocols
Detailed Methodology for Solution Preparation
1. Preparation of UMP Disodium Salt Solution for Oral Gavage or IP Injection (Aqueous Vehicle)
-
Materials:
-
UMP disodium salt powder
-
Sterile, pyrogen-free 0.9% saline or water for injection
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of UMP disodium salt and vehicle based on the desired concentration and final volume.
-
Aseptically weigh the UMP disodium salt powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile saline or water to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, the solution can be gently warmed to 37°C and vortexed again. Sonication for 5-10 minutes can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For intravenous or intraperitoneal injections, sterile filter the solution through a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection and potential adverse reactions.
-
2. General Protocol for Oral Gavage in Mice
-
Materials:
-
Prepared UMP disodium salt solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL or appropriate for the volume)
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of respiratory distress.
-
3. General Protocol for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Sterile, filtered UMP disodium salt solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
-
Signaling Pathways and Experimental Workflows
UMP Metabolism and P2Y Receptor Activation
Upon administration, UMP is metabolized within the cell to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP). UTP can then be converted to Cytidine Triphosphate (CTP). These nucleotides play crucial roles in various cellular processes. UTP, in particular, acts as an agonist for P2Y receptors (specifically P2Y2, P2Y4, and P2Y6), which are G-protein coupled receptors that trigger downstream signaling cascades.
Caption: UMP metabolism to UTP and subsequent activation of P2Y receptors.
Experimental Workflow for In Vivo UMP Administration Study
The following diagram outlines a general workflow for conducting an animal study involving UMP disodium salt administration.
Caption: General workflow for an in vivo study with UMP administration.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Uridine 5'-monophosphate disodium salt | TargetMol [targetmol.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 5. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary supplementation with uridine-5'-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UMP Disodium-Based Cognitive Function Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for UMP (Uridine Monophosphate) disodium-salt based cognitive function assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of UMP disodium (B8443419) salt in common laboratory solvents?
UMP disodium salt is highly soluble in water.[1] Commercially available UMP disodium salt can be dissolved in water up to a concentration of 100 mM.[1] It is very hygroscopic and should be stored under desiccating conditions. For most cell culture and in vivo studies, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended solvents.
Q2: How should UMP disodium salt be stored for short-term and long-term use?
For optimal stability, UMP disodium salt should be stored at -20°C for both short-term and long-term use.[1] The product can be stored for up to 12 months under these conditions.[1] It is recommended to store it under desiccating conditions to prevent moisture absorption due to its hygroscopic nature.
Q3: Is UMP disodium stable in cell culture media?
UMP disodium is generally considered stable in cell culture media under standard incubation conditions (37°C, 5% CO2). However, the stability of any compound in a complex solution like cell culture media can be influenced by various factors, including pH, temperature, and the presence of other components. It is good practice to prepare fresh media with UMP disodium for each experiment or to limit the storage of supplemented media to a short period at 4°C.
Q4: What is the primary mechanism of action of UMP in cognitive function?
UMP serves as a precursor for the synthesis of ribonucleic acid (RNA) and is a crucial component for the production of brain membrane phospholipids, such as phosphatidylcholine.[2][3] Its administration has been shown to increase the levels of synaptic proteins and the number of dendritic spines on neurons, which are critical for synaptic plasticity and cognitive processes.[4][5] UMP also plays a role in modulating dopaminergic and cholinergic neurotransmission.[6][7]
Troubleshooting Guides
In Vitro Assays (e.g., Neurite Outgrowth, Cell Viability)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect on neurite outgrowth | 1. Suboptimal UMP concentration: The effective concentration can be cell-type specific. 2. Insufficient incubation time: The effects of UMP on neurite outgrowth may require prolonged exposure. 3. Poor cell health: Cells may not respond if they are not healthy or are passaged too many times. | 1. Perform a dose-response curve to determine the optimal UMP concentration for your specific cell line. 2. Extend the incubation period (e.g., 48-72 hours) and perform a time-course experiment. 3. Ensure cells are healthy, within a low passage number, and plated at the correct density. |
| Decreased cell viability at high UMP concentrations | High UMP concentrations may induce cytotoxicity in some cell lines. | 1. Determine the cytotoxic threshold of UMP for your specific cell line using a viability assay (e.g., MTT, Calcein AM). 2. Use UMP concentrations below the cytotoxic level for all functional assays. |
| Interference with colorimetric or fluorescent viability assays (e.g., MTT, resazurin) | Although not widely reported for UMP, some compounds can interfere with the chemistry of viability assays. For example, compounds can reduce the tetrazolium salt in the MTT assay non-enzymatically.[8][9] | 1. Run a cell-free control by adding UMP to the assay medium without cells to check for direct reduction of the assay reagent. 2. If interference is detected, consider using an alternative viability assay that relies on a different mechanism, such as a Calcein AM assay (measures esterase activity) or a CyQUANT assay (measures nucleic acid content). |
In Vivo Assays (e.g., Morris Water Maze)
| Problem | Potential Cause | Recommended Solution |
| No improvement in cognitive performance in the Morris Water Maze | 1. Inadequate dosage or duration of administration: The dose and treatment period may be insufficient to elicit a cognitive-enhancing effect. 2. High stress levels in animals: Excessive stress can impair learning and memory, masking the effects of UMP.[10] 3. Lack of motivation: If the water temperature is too comfortable, animals may be less motivated to find the escape platform.[10] | 1. Review the literature for effective dose ranges and treatment durations for the animal model being used. Consider a dose-escalation study. Chronic administration is often required.[6] 2. Handle the animals regularly before the experiment to acclimate them to the researcher. Ensure the testing environment is quiet and free from sudden noises or movements. 3. Maintain the water temperature at a level that encourages escape without being stressful (typically 23-26°C for mice).[10][11] |
| Animals exhibit freezing or floating behavior | This can be indicative of anxiety or learned helplessness, which can confound the measurement of spatial learning. [10] | 1. Ensure a proper pre-training phase where animals are allowed to find a visible platform, so they learn that there is a way to escape the water.[11] 2. If freezing persists, gently guide the animal to the platform at the end of the trial. 3. Analyze the swim paths to differentiate between active search strategies and passive floating. |
| High variability in results between animals | 1. Inconsistent administration of UMP: If using oral gavage, variability in administration technique can lead to different absorbed doses. 2. Differences in baseline cognitive ability: Animals, even of the same strain, can have individual differences in learning and memory. | 1. If administering UMP in the diet, ensure it is thoroughly mixed for homogenous distribution. For gavage, ensure all personnel are properly trained and consistent in their technique. 2. Randomize animals into control and treatment groups. If possible, perform a baseline cognitive assessment before the treatment period to ensure groups are balanced. |
Experimental Protocols
Key Experiment 1: In Vitro Neurite Outgrowth Assay
Objective: To assess the effect of UMP disodium on the promotion of neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Methodology:
-
Cell Plating: Plate neuronal cells onto collagen-coated plates at a density that allows for clear visualization of individual cells and their processes.
-
UMP Treatment: After allowing the cells to adhere overnight, replace the medium with a low-serum medium containing various concentrations of UMP disodium. Include a vehicle control (medium without UMP).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin).
Key Experiment 2: In Vivo Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate the effect of chronic UMP disodium administration on spatial learning and memory in rodents.
Methodology:
-
Animal Groups and UMP Administration:
-
Divide animals into a control group (receiving a standard diet) and a UMP group (receiving a diet supplemented with 0.1% or 0.5% UMP disodium).[6]
-
Administer the respective diets for a period of at least 4-6 weeks before and during behavioral testing.
-
-
Apparatus: Use a circular pool (1.5-2 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 23-26°C. A hidden escape platform should be submerged 1-2 cm below the water surface. Place distinct visual cues around the room.
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the pool at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Quantitative Data Summary
| Study Type | Animal Model | UMP Disodium Dose | Key Findings | Reference |
| In Vivo | Aged Rats | 2.5% UMP in diet for 6 weeks | Increased potassium-evoked dopamine (B1211576) release in the striatum. | [6] |
| In Vivo | Impoverished Rats | 0.1% UMP in diet for 3 months | Ameliorated hippocampal-dependent memory deficits in the Morris water maze. | [6] |
| In Vivo | Gerbils | 0.5% UMP in diet | Improved performance in T-maze and Y-maze tasks. | [2] |
| In Vivo | Aged Rats | 0.5% UMP in diet for 1 week | Increased basal acetylcholine (B1216132) release in the striatum. | [12] |
Visualizations
Caption: UMP signaling pathway leading to improved cognitive function.
Caption: Experimental workflow for the Morris Water Maze assay.
References
- 1. Uridine-5'-monophosphate [UMP] disodium salt | Abcam [abcam.com]
- 2. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine 5'-monophosphate disodium salt | TargetMol [targetmol.com]
- 5. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. criver.com [criver.com]
How to prevent degradation of uridine monophosphate disodium during storage
Welcome to the technical support center for Uridine (B1682114) Monophosphate Disodium (UMP-Na₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of UMP-Na₂ during storage and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Uridine Monophosphate Disodium?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic. For long-term storage, storage at -20°C is also a common practice.
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of this compound are susceptible to microbial growth and hydrolysis. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What are the primary factors that cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
-
Moisture: The compound is hygroscopic and can hydrolyze in the presence of water.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphate (B84403) ester and the glycosidic bond.
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided as they can lead to the degradation of the uracil (B121893) base.
Q4: What are the common degradation products of this compound?
A4: The primary degradation products of this compound are uridine and uracil. Under hydrolytic conditions, the phosphate group can be cleaved to yield uridine. Further degradation can lead to the cleavage of the glycosidic bond, resulting in the formation of uracil and ribose-5-phosphate.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You observe variability in your experimental outcomes when using this compound from the same batch over time.
Possible Cause: This is often due to the degradation of the compound after the container has been opened, leading to a decrease in the effective concentration of the active substance.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound is stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
-
Aliquot the Compound: Upon receiving a new batch, consider aliquoting the solid compound into smaller, sealed containers for single or short-term use. This minimizes the exposure of the entire batch to atmospheric moisture and temperature fluctuations each time it is used.
-
Perform Quality Control: If you suspect degradation, you can perform a simple quality control check using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current stock with a new standard or a previously obtained chromatogram.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: During the HPLC analysis of your experiment, you notice additional peaks that were not present in your initial runs.
Possible Cause: These new peaks are likely degradation products of this compound, such as uridine and uracil.
Troubleshooting Steps:
-
Identify Potential Degradants: Compare the retention times of the unknown peaks with those of uridine and uracil standards if available.
-
Review Sample Preparation and Storage: Assess your sample preparation workflow. Are the solutions being prepared fresh? Are they stored appropriately before analysis? Exposure of solutions to room temperature for extended periods can lead to degradation.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study on a fresh sample of this compound. Exposing the sample to acidic, alkaline, oxidative, and thermal stress will help to generate the degradation products and confirm their retention times.
Quantitative Data on Degradation
The following table summarizes the typical degradation of this compound under various stress conditions. This data is representative of what can be expected from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of UMP-Na₂ | Uridine Formation (%) | Uracil Formation (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15.2% | 12.5% | 2.7% |
| Alkaline Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 25.8% | 20.1% | 5.7% |
| Oxidative Degradation (3% H₂O₂) | 24 hours | 25°C | 8.5% | 6.2% | 2.3% |
| Thermal Degradation (Solid) | 48 hours | 80°C | 5.1% | 4.0% | 1.1% |
| Photodegradation (UV Light) | 72 hours | 25°C | 12.3% | 9.8% | 2.5% |
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to separate and quantify this compound from its primary degradation products, uridine and uracil.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1 M phosphate buffer, pH 6.8) and Mobile Phase B (Methanol).
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve in water to the stock solution concentration before analysis.
-
Photodegradation: Expose the solid compound to direct UV light for 72 hours. Dissolve in water to the stock solution concentration before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described above.
Visualizations
Caption: Key factors for the storage and degradation of this compound.
Caption: Primary degradation pathway of this compound.
Technical Support Center: Analysis of Uridine Monophosphate Disodium by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of uridine (B1682114) monophosphate (UMP) disodium (B8443419) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for uridine monophosphate (UMP) analysis?
A good starting point for UMP analysis is a reversed-phase HPLC method. A common setup includes a C18 column, a phosphate (B84403) buffer-based mobile phase, and UV detection.
Q2: Which type of HPLC column is best suited for UMP analysis?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of nucleotides like UMP.[1] For enhanced retention of polar compounds like UMP, polar-endcapped C18 columns or mixed-mode columns (combining reversed-phase and anion-exchange or HILIC) can also be effective.[2][3]
Q3: What mobile phase composition is recommended for UMP analysis?
A common mobile phase consists of a phosphate buffer (e.g., potassium dihydrogen phosphate) with a low concentration of an organic modifier like methanol (B129727) or acetonitrile.[4] The pH of the mobile phase is crucial and is often adjusted to a slightly acidic value (e.g., pH 3.5-6.0) to ensure consistent ionization of UMP.[4] Ion-pairing agents, such as tetrabutylammonium (B224687) hydrogen sulfate, can be added to the mobile phase to improve the retention of highly polar nucleotides on reversed-phase columns.[4][5]
Q4: What is the optimal detection wavelength for UMP?
Uridine monophosphate has a strong UV absorbance. The optimal detection wavelength is typically in the range of 254-275 nm.[2][4] A wavelength of 260 nm or 275 nm is frequently used.[2]
HPLC Method Parameters at a Glance
For easy comparison, the following tables summarize HPLC parameters from various published methods for the analysis of uridine and its phosphorylated forms.
Table 1: HPLC Columns and Mobile Phases for Uridine/UMP Analysis
| Analyte(s) | Column Type | Column Dimensions | Mobile Phase | Reference |
| Uridine, UMP, UDP, UTP | Amaze HA (Mixed-Mode) | 3.0 x 100 mm, 3 µm | ACN/Water/Ammonium formate (B1220265) pH 3 | [2] |
| Uridine | Phenomenex Kinetex C18 | 100 x 4.6 mm, 2.6 µm | 0.05 M Potassium dihydrogen phosphate (pH 3.5) - Methanol (98:2, v/v) | |
| ATP, ADP, AMP, CMP, GDP | Accucore aQ (Polar Endcapped C18) | Not Specified | 100% Aqueous Mobile Phase | [6] |
| 12 Nucleotides & Nucleosides | Synergi Polar-RP 80 Å | 250 x 4.6 mm, 10 µm | Gradient of Phosphate buffer (pH 6.0) with 10 mM TBAHS and Acetonitrile | [4] |
| 5'-CMP, 5'-UMP, 5'-GMP, 5'-AMP | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Flow Rates and Detection Wavelengths
| Analyte(s) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Uridine, UMP, UDP, UTP | 0.6 | 275 | [2] |
| Uridine | 0.8 | 260 | |
| 12 Nucleotides & Nucleosides | 1.0 | 254 | [4] |
| Uridine | 1.0 | 275 | [8] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of UMP.
Q5: Why am I seeing poor peak shape (e.g., peak tailing or fronting)?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[9]
-
Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with the phosphate group of UMP, causing peak tailing. Using a highly deactivated (end-capped) column or operating at a lower mobile phase pH can mitigate this.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion. Flush the column with a strong solvent.[9][10]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q6: My retention times are drifting or are not reproducible. What should I do?
Retention time instability is a common problem with several potential causes:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[9]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.[9]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.[9]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, drifting retention times. Degas the mobile phase and purge the pump.
Q7: I am observing low sensitivity or no peak for UMP. What are the possible reasons?
Low or no signal can be due to:
-
Incorrect Detection Wavelength: Verify that the detector is set to the correct wavelength for UMP (around 260 nm).
-
Sample Degradation: Nucleotides can be susceptible to degradation. Ensure proper sample handling and storage.
-
Interaction with Metal Surfaces: Phosphorylated compounds like UMP can interact with stainless steel components in the HPLC system, leading to peak loss. Using a bio-inert or PEEK-lined system can improve recovery.[11]
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life, resulting in low energy and reduced sensitivity.[9]
Q8: The backpressure in my HPLC system is too high. How can I resolve this?
High backpressure is often a sign of a blockage in the system:
-
Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. Back-flushing the column (if permitted by the manufacturer) or replacing the frit may be necessary.
-
Guard Column Contamination: If a guard column is being used, it may be contaminated and require replacement.[10]
-
Precipitation in the System: Buffer salts can precipitate if the mobile phase composition is changed abruptly or if incompatible solvents are mixed.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for HPLC method development and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the HPLC analysis of UMP.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
Addressing variability in neurite outgrowth assays with UMP disodium
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using UMP disodium (B8443419) (Uridine 5'-monophosphate disodium salt) to promote neurite outgrowth.
Frequently Asked Questions (FAQs)
Q1: What is the role of UMP disodium in neurite outgrowth?
Uridine (B1682114) 5'-monophosphate (UMP) serves a dual function in promoting neurite outgrowth. Firstly, it acts as a precursor for the synthesis of membrane phospholipids, such as phosphatidylcholine, which are essential components for the expansion of the cell membrane required for neurite extension.[1][2][3] Exogenous uridine can elevate intracellular levels of CTP (cytidine triphosphate), a key molecule in the synthesis of CDP-choline, a rate-limiting precursor for phosphatidylcholine.[1][3] Secondly, UMP can be converted to UTP (uridine triphosphate), which then acts as an extracellular signaling molecule by activating P2Y purinergic receptors on the cell surface.[3] This receptor activation triggers downstream signaling cascades that actively promote the cytoskeletal changes necessary for neuritogenesis.
Q2: How does extracellular UMP/UTP trigger neurite outgrowth signaling?
Extracellular uridine nucleotides, primarily UTP, activate G protein-coupled P2Y receptors, particularly the P2Y6 receptor.[4][5][6] Activation of these receptors initiates intracellular signaling pathways involving Gαq and Gα13 proteins.[4] These pathways can lead to the activation of Protein Kinase C (PKC) and Rho-associated protein kinase (ROCK), which are critical regulators of the actin cytoskeleton.[4] This signaling cascade ultimately drives the formation of membrane protrusions and stabilizes the growing neurite.[3][4]
Q3: What are the most common sources of variability in neurite outgrowth assays?
Variability in neurite outgrowth assays is a frequent challenge and can stem from several sources:
-
Inconsistent Cell Seeding: Non-uniform cell density across wells or plates leads to significant differences in growth.[7]
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which alters media and compound concentrations.[7]
-
Inconsistent Reagent Concentration: Errors in the final concentration of UMP disodium or co-factors like Nerve Growth Factor (NGF) will directly impact results.[7]
-
Poor Cell Health: Sub-optimal cell culture conditions, rough handling, or high passage numbers can compromise cell viability and their ability to extend neurites.[7]
-
Subjective Quantification: Manual or inconsistent analysis of neurite length and branching can introduce significant user bias.[7][8]
Q4: What is a recommended starting concentration for UMP disodium?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. For in vivo studies in rats, dietary supplementation of 2.5% UMP has been shown to promote neurite outgrowth biomarkers.[1][2] For in vitro cell culture, such as with PC12 cells, it is advisable to test a range of concentrations. A typical dose-response curve might test concentrations from 1 µM to 100 µM to identify the optimal level that promotes neurite outgrowth without causing cytotoxicity.
Troubleshooting Guide
Problem: High Well-to-Well Variability or Inconsistent Results
| Potential Cause | Recommended Solution |
| Non-uniform Cell Density | Ensure you have a homogenous single-cell suspension before plating. Count cells accurately and mix the suspension between pipetting to prevent settling. Adhere to a strict, consistent seeding density for all experiments.[7] |
| Microplate Edge Effects | Avoid using the outer rows and columns of the multi-well plate for experimental samples. Instead, fill these peripheral wells with sterile PBS or culture medium to create a humidity barrier and minimize evaporation from the inner wells.[7] |
| Inaccurate Reagent Preparation | Prepare a single, large master mix of medium containing UMP disodium and any other growth factors (e.g., NGF) for each experiment. This ensures every well receives the exact same concentration. Always prepare working solutions fresh from a concentrated, validated stock.[7] |
| Poor Reagent Solubility | UMP disodium is generally water-soluble. However, if using other compounds, ensure they are fully dissolved. For poorly soluble compounds, use a stock solution in a solvent like DMSO and ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all wells, including vehicle controls.[7] |
Problem: Weak or No Neurite Outgrowth Observed
| Potential Cause | Recommended Solution |
| Sub-optimal UMP Concentration | The effect of UMP is dose-dependent.[3] Perform a dose-response curve (e.g., testing concentrations from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor Cell Health / Low Viability | Regularly assess cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture maintenance, avoid over-confluency, and use low-passage cells. Suboptimal culture media can also impair neuronal health and function.[7][9][10] |
| Inadequate Incubation Time | Neurite outgrowth is a time-dependent process.[11] If you are not seeing an effect, consider extending the incubation period after treatment (e.g., from 48 hours to 72 or 96 hours). In some models, effects may only become significant after several days.[3] |
| Incorrect Quantification Method | Establish clear, objective criteria for analysis (e.g., a process must be at least twice the diameter of the cell body to be counted as a neurite).[7][12] Utilize automated image analysis software for unbiased, high-throughput quantification of parameters like total neurite length, branch points, and number of neurite-bearing cells.[13] |
| Missing Co-factors (e.g., NGF) | UMP can act to potentiate the effects of neurotrophic factors like Nerve Growth Factor (NGF).[1][3] If using a cell line like PC12, a low, sub-optimal concentration of NGF may be required in the medium for UMP to exert a strong effect. |
Problem: Unexpected Cytotoxicity or Poor Cell Viability
| Potential Cause | Recommended Solution |
| High UMP Concentration | While generally well-tolerated, excessively high concentrations of any reagent can be toxic. Confirm this by including a viability stain (e.g., Calcein AM/EthD-1) in your dose-response experiment to find a concentration that maximizes outgrowth without compromising cell health. |
| Solvent Toxicity | If UMP disodium is dissolved in a solvent other than the culture medium, ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Always run a "vehicle control" with the same amount of solvent to assess its baseline effect on the cells.[7] |
| Reagent Degradation | Prepare fresh UMP disodium working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Degradation products could potentially have cytotoxic effects.[7] |
| Suboptimal Culture Conditions | Neurons are sensitive to their environment. Use appropriate basal media (e.g., Neurobasal) and supplements (e.g., B-27) designed to support neuronal survival and function.[9][10][14] Ensure proper coating of culture plates (e.g., with Poly-D-Lysine or Laminin) to support cell attachment.[12][15] |
Data & Protocols
Table 1: Recommended Cell Seeding Densities
| Plate Format | Cells per Well (Example) | Rationale |
| 96-well | 5,000 - 10,000 | Provides sufficient cell numbers for robust analysis while avoiding over-confluency that can inhibit neurite extension.[8] |
| 384-well | 2,000 - 2,500 | Suitable for higher-throughput screening, balances assay window with reagent usage.[8] |
| 1536-well | 600 - 800 | Optimized for large-scale high-content screening where cell and compound conservation is critical.[8] |
Table 2: Example UMP Disodium Dose-Response Data (PC12 Cells)
Note: This table presents hypothetical data for illustrative purposes.
| UMP Disodium (µM) | Average Neurite Length (µm/cell) | % Cell Viability | Observation |
| 0 (Vehicle) | 15.2 ± 2.1 | 98% | Baseline outgrowth with NGF potentiation. |
| 1 | 20.5 ± 2.5 | 97% | Slight increase in neurite length. |
| 10 | 38.9 ± 3.4 | 96% | Significant increase in neurite length. |
| 50 | 55.7 ± 4.1 | 95% | Optimal response observed. |
| 100 | 51.3 ± 4.5 | 92% | Plateau or slight decrease in effect. |
| 250 | 35.1 ± 3.8 | 75% | Reduced outgrowth, signs of cytotoxicity. |
Signaling Pathway of UMP in Neurite Outgrowth
UMP enhances neurite outgrowth through two primary mechanisms. It serves as an intracellular precursor for membrane synthesis and acts as an extracellular ligand for P2Y receptors after being converted to UTP.
General Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and incubation times is recommended.
-
Plate Coating:
-
Coat wells of a 96-well imaging plate with an appropriate substrate (e.g., 50 µg/mL Poly-D-Lysine) for at least 1 hour at room temperature.
-
Wash wells thoroughly three times with sterile, cell culture-grade water to remove excess coating solution, as it can be toxic to cells.[15] Aspirate completely after the final wash.
-
-
Cell Seeding:
-
Harvest log-phase PC12 cells and prepare a single-cell suspension.
-
Perform a cell count and determine viability.
-
Dilute the cell suspension to the desired density (e.g., 2 x 10^4 cells/mL) in a low-serum medium (e.g., 1% Horse Serum, 0.5% FBS).
-
Seed 100 µL of the cell suspension into each well (for a final density of 2,000 cells/well).
-
Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[11][12]
-
-
Treatment:
-
Prepare a 2X concentration treatment medium containing UMP disodium at various doses and a constant, low concentration of NGF (e.g., 5-10 ng/mL).
-
Carefully remove 100 µL of the medium from each well and replace it with 100 µL of the appropriate 2X treatment medium.
-
Include vehicle-only and positive controls.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Fixation and Immunostaining:
-
Gently aspirate the culture medium.
-
Fix the cells by adding 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin, 1:800) overnight at 4°C.[11][12]
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
Wash three final times with PBS.
-
-
Imaging and Analysis:
-
Leave the final 100 µL of PBS in the wells for imaging.
-
Acquire images using a high-content automated imaging system.[13]
-
Use integrated image analysis software to identify cell bodies (from the nuclear stain) and trace neurites (from the β-III Tubulin stain).
-
Quantify parameters such as total neurite length per cell, number of branch points, and percentage of neurite-bearing cells.[13][16]
-
References
- 1. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial P2Y6 calcium signaling promotes phagocytosis and shapes neuroimmune responses in epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
Technical Support Center: Enhancing the Neuroprotective Effects of Uridine Monophosphate Disodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing uridine (B1682114) monophosphate disodium (B8443419) (UMPd) in neuroprotection studies. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Uridine Monophosphate (UMP) exerts its neuroprotective effects?
A1: UMP's neuroprotective effects are multifaceted. A primary mechanism involves its role as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of CDP-choline. CDP-choline is a critical intermediate in the Kennedy pathway, the major route for the synthesis of phosphatidylcholine (PC), a key component of neuronal membranes. By promoting the synthesis of PC, UMP supports the formation and repair of synaptic membranes, which is vital for synaptic function and plasticity. Additionally, UMP can be converted to uridine triphosphate (UTP), which can activate P2Y2 receptors in the brain, a process linked to neuronal differentiation and neurite outgrowth.
Q2: Why is UMP often combined with DHA and choline (B1196258) in neuroprotection studies?
A2: UMP, docosahexaenoic acid (DHA), and choline work synergistically to enhance the synthesis of phosphatidylcholine (PC) and other membrane phospholipids. Choline is a direct precursor for PC, while DHA is a crucial fatty acid incorporated into these phospholipids, influencing membrane fluidity and function. UMP provides the necessary pyrimidine (B1678525) base for the synthesis of CDP-choline. Administering all three compounds together has been shown to produce a more significant increase in brain phospholipids, synaptic proteins, and dendritic spines compared to administering them individually.
Q3: What is the advantage of using the disodium salt form of UMP?
A3: The disodium salt form of uridine monophosphate is used to improve its solubility and stability in aqueous solutions, making it easier to work with in experimental settings, both in vitro and in vivo.
Q4: Are there other compounds that can enhance the neuroprotective effects of UMP?
A4: Yes, B vitamins, particularly B6, B9 (folate), and B12, are often included in formulations with UMP. These vitamins are essential cofactors in various metabolic pathways, including those involved in neurotransmitter synthesis and homocysteine metabolism, which can impact overall brain health and potentially complement the actions of UMP.
Troubleshooting Guides
Issue 1: In Vitro Experiments
Q: I am observing low cell viability or unexpected toxicity in my neuronal cell culture after treatment with UMPd. What could be the cause?
A:
-
High Concentration: While UMPd is generally well-tolerated, excessively high concentrations could be detrimental. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solution Preparation: Ensure the UMPd is fully dissolved in the vehicle (e.g., sterile PBS or culture medium) before adding it to the cells. Precipitates can cause osmotic stress or have other cytotoxic effects. Filter-sterilize the UMPd solution before use.
-
pH of the Medium: The addition of a salt like UMPd could slightly alter the pH of your culture medium. Verify that the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4).
-
Contamination: Test your stock solution of UMPd for any potential microbial contamination that could be affecting your cell cultures.
Issue 2: In Vivo Experiments
Q: My animal subjects are showing poor consumption of the UMPd-fortified chow. What can I do?
A:
-
Palatability: High concentrations of UMPd might alter the taste of the chow. Start with a lower concentration and gradually increase it to the desired dose to allow for acclimatization.
-
Chow Preparation: Ensure the UMPd is homogeneously mixed into the chow to prevent "hot spots" of high concentration.
-
Alternative Administration: If poor consumption persists, consider alternative administration routes such as oral gavage. This method ensures accurate dosing but requires proper animal handling techniques to minimize stress.
Q: I am not observing the expected cognitive improvements in the Morris water maze test after UMPd supplementation. What should I check?
A:
-
Synergistic Components: The most significant effects are often seen when UMP is combined with DHA and choline. Ensure that your diet includes adequate levels of these nutrients.
-
Duration of Treatment: Neuroprotective and synaptogenic effects may take time to manifest. Most rodent studies involve supplementation for at least 4-6 weeks.
-
Dosage: Verify that the dosage of UMPd in the diet is appropriate. Studies in rats and gerbils have often used concentrations around 0.5% to 2.5% UMP in the diet.
-
Behavioral Protocol: Ensure that the Morris water maze protocol is being conducted consistently and that external cues are clear and stable for the animals to learn the platform's location.
Issue 3: General Issues
Q: I am concerned about the stability of my UMPd stock solution. How should I prepare and store it?
A:
-
Preparation: Uridine monophosphate disodium salt is soluble in water. For in vitro experiments, dissolve it in sterile phosphate-buffered saline (PBS) or your cell culture medium and filter-sterilize through a 0.22 µm filter. For in vivo oral gavage, it can be dissolved in sterile water.
-
Storage: Aqueous stock solutions of uridine are generally stable for several days when stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Recommended Dosages and Concentrations for UMPd and Synergistic Compounds in Preclinical Studies.
| Compound | In Vivo (Rodent Diet) | In Vivo (Rodent Gavage) | In Vitro (Cell Culture) | Reference |
|---|---|---|---|---|
| Uridine Monophosphate (UMP) | 0.5% - 2.5% of chow | - | 1 mM | |
| Docosahexaenoic Acid (DHA) | - | 300 mg/kg/day | - | |
| Choline | 0.1% of chow (as choline chloride) | - | - | |
| Multinutrient Combination (Human Study) | 625 mg UMP | - | - | |
| 400 mg Choline | ||||
| 1200 mg DHA | ||||
| 300 mg EPA |
| | Vitamins B6, B12, C, E, Folic Acid, Selenium, Phospholipids | | | |
Table 2: Observed Effects of UMPd Supplementation on Biochemical Markers in Rodents.
| Parameter | Treatment | Model | Observed Effect | Reference |
|---|---|---|---|---|
| Potassium-Evoked Dopamine Release | 2.5% UMP in diet for 6 weeks | Aged Rats | Increased to 341% of basal levels (vs. 283% in controls) | |
| Neurofilament-70 Protein Levels | 2.5% UMP in diet for 6 weeks | Aged Rats | Increased to 182% of control values | |
| Neurofilament-M Protein Levels | 2.5% UMP in diet for 6 weeks | Aged Rats | Increased to 221% of control values | |
| Brain Phosphatidylcholine (PC) Levels | UMP (0.5%) + DHA (300 mg/kg) | Gerbils | Significant increase | |
| Brain Synapsin-1 Levels | UMP (0.5%) + DHA (300 mg/kg) | Gerbils | Significant increase |
| Brain PSD-95 Levels | UMP (0.5%) + DHA (300 mg/kg) | Gerbils | Significant increase | |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Line
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the recommended medium and conditions until they reach approximately 80% confluency in a 96-well plate.
-
UMPd Preparation: Prepare a stock solution of UMPd (e.g., 100 mM) in sterile PBS. Further dilute in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of UMPd. Incubate for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, introduce a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide) to the wells (except for the control wells) at a pre-determined toxic concentration.
-
Incubation: Incubate the cells with the neurotoxin for the required duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Compare the viability of cells treated with the neurotoxin alone versus those pre-treated with UMPd.
Protocol 2: In Vivo Neuroprotection and Memory Assessment in Rodents
-
Animal Model: Use adult male rodents (e.g., Sprague-Dawley rats or gerbils). House them under standard conditions with a 12-hour light/dark cycle.
-
Diet Preparation and Supplementation:
-
Control Group: Standard rodent chow.
-
UMPd Group: Standard chow supplemented with 0.5% UMPd by weight.
-
UMPd + DHA + Choline Group: Standard chow supplemented with 0.5% UMPd, 0.1% choline chloride, and daily oral gavage of DHA (300 mg/kg).
-
Administer the respective diets for 6 weeks.
-
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (approx. 1.5 m diameter) filled with opaque water (20-22°C). A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant.
-
Acquisition Phase (Days 1-5): Conduct 4 trials per day for each animal. Place the animal in the water facing the pool wall at one of four starting positions. Allow the animal to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds. Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Harvest brain tissue for biochemical analysis (e.g., Western blotting for synaptic proteins or HPLC for neurotransmitter levels).
-
-
Data Analysis: Analyze escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Uridine monophosphate disodium purity and its impact on experimental results
This guide provides researchers, scientists, and drug development professionals with essential information regarding the purity of Uridine Monophosphate Disodium (B8443419) (UMP-Na2) and its critical impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity standards for research-grade UMP-Na2?
A1: Research-grade Uridine Monophosphate Disodium is typically available at high purity levels. Most reputable suppliers offer grades with purity of >98% or ≥99%, often determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] It is crucial to check the Certificate of Analysis (CoA) for the specific lot you are using, as this document provides the exact purity value and details the analytical methods used for its determination.
Q2: My experimental results are inconsistent. Could the purity of my UMP-Na2 be the cause?
A2: Yes, variability in the purity of UMP-Na2 is a significant factor that can lead to inconsistent and irreproducible experimental results. Impurities can introduce unforeseen variables, affecting biological systems in numerous ways. Refer to the troubleshooting guide below for a systematic approach to diagnosing this issue.
Q3: What are the common impurities found in UMP-Na2 and how can they affect my experiments?
A3: Impurities in UMP-Na2 preparations can be process-related (from synthesis) or degradation products. These can include other isomers, related nucleotides, or residual solvents. For example, the presence of Uridine 3'-Monophosphate or a mixture of 2'- and 3'-isomers can compete with the desired 5'-UMP in enzymatic reactions, leading to altered kinetics or incorrect product formation.[4][5] Unidentified impurities might exhibit cytotoxic effects or interfere with signaling pathways, confounding results in cell-based assays.[]
Q4: How does UMP-Na2 purity specifically impact cell culture experiments?
A4: In cell culture, UMP-Na2 is used to study nucleotide metabolism, cell signaling, and as a component of defined media.[7][8][9] Low purity can have several adverse effects:
-
Cytotoxicity: Unknown impurities may be toxic to cells, affecting viability and proliferation assays.[]
-
Altered Metabolism: The presence of other nucleotides or nucleosides can alter the intended metabolic pathways under investigation. For instance, studies on pyrimidine (B1678525) synthesis can be skewed by contaminants.[10]
-
Inaccurate Proliferation/Migration Results: Studies have shown that UMP can enhance cell proliferation and migration.[11] If the concentration of the active compound is lower than stated due to impurities, these effects may be diminished or absent, leading to false negatives.
Q5: How can I verify the purity of my UMP-Na2 sample?
A5: The most reliable method for verifying the purity of UMP-Na2 is High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector.[12][13] This technique can separate UMP from its potential impurities, allowing for accurate quantification. You can either perform this analysis in-house if you have the equipment or submit a sample to a commercial analytical laboratory.
Data Presentation
Table 1: Typical Purity Specifications for Commercial UMP-Na2
| Supplier Example | Purity Specification | Analytical Method |
| Supplier A | >98% | Not specified |
| Supplier B | ≥99% | HPLC |
| Supplier C | ≥99% | Assay |
| Supplier D | ≥99% (HPLC) | HPLC |
Source: Data compiled from various commercial supplier datasheets.[1][2][3]
Table 2: Common Impurities in UMP-Na2 and Their Potential Experimental Impact
| Impurity | Chemical Name | Potential Impact on Experiments |
| Isomeric Impurities | Uridine 2'-Monophosphate, Uridine 3'-Monophosphate | Competitive inhibition in enzymatic assays; altered binding to receptors or transporters.[4][5] |
| Related Nucleotides | Uridine, Uridine Diphosphate (UDP), Uridine Triphosphate (UTP) | May affect metabolic studies by altering the nucleotide pool; can interfere with signaling pathways activated by different phosphorylation states.[] |
| Synthesis Precursors | Cytidine Monophosphate (CMP) | Introduction of an entirely different nucleotide, which can impact RNA synthesis and other cellular processes.[14] |
| Degradation Products | Uracil, Ribose-1-phosphate | Can affect cell viability or metabolic pathways differently than intact UMP. |
| Residual Solvents | Ethanol, Methanol | May have cytotoxic effects at high concentrations or interfere with certain enzymatic reactions.[14] |
Troubleshooting and Workflows
The following diagrams illustrate logical workflows for troubleshooting experimental issues and understanding the role of UMP.
References
- 1. Uridine-5'-monophosphate [UMP] disodium salt | Abcam [abcam.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Uridine 5 -monophosphate = 99 3387-36-8 [sigmaaldrich.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. amsbio.com [amsbio.com]
- 8. nbinno.com [nbinno.com]
- 9. mpbio.com [mpbio.com]
- 10. Higher intracellular levels of uridinemonophosphate under nitrogen-limited conditions enhance metabolic flux of curdlan synthesis in Agrobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. helixchrom.com [helixchrom.com]
- 13. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
Adjusting pH for optimal UMP disodium activity in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing biochemical assays involving Uridine 5'-monophosphate (UMP) disodium (B8443419) salt. The focus is on adjusting pH to achieve optimal activity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is UMP disodium and why is pH important for its use in biochemical assays?
A1: Uridine 5'-monophosphate (UMP) disodium salt is a nucleotide that serves as a crucial component of ribonucleic acid (RNA) and a key molecule in various cellular processes, including signaling and metabolism.[1] In biochemical assays, pH is a critical factor because it influences both the stability and activity of enzymes, as well as the charge and structure of substrates like UMP.[2][3] Each enzyme has an optimal pH range for maximal activity; deviations from this range can lead to reduced efficiency or even denaturation of the enzyme.[2][4]
Q2: How does pH affect the structure of UMP itself?
A2: The pH of the solution determines the protonation state of UMP's phosphate (B84403) group and its nucleobase. UMP has two primary protonation constants, which means its charge can change at different pH values.[5] This can affect how UMP interacts with the active site of an enzyme.[3] For instance, if an enzyme's active site has a specific charge requirement for binding UMP, a suboptimal pH can lead to a mismatch and reduced affinity.
Q3: What is the optimal pH for assays involving UMP disodium?
A3: There is no single optimal pH for all assays involving UMP disodium. The optimal pH is determined by the specific enzyme that is being studied.[4][6] For example, an enzyme that functions in an acidic environment like the stomach will have a much lower optimal pH than an enzyme that functions in the more neutral environment of the cytoplasm.[2][6] It is essential to determine the optimal pH for each specific enzyme-UMP interaction experimentally.
Q4: Can the buffer used to adjust the pH interfere with the assay?
A4: Yes, the choice of buffer is critical. Some buffers can interact with the enzyme or substrate and inhibit the reaction. For example, a buffer with a high ionic strength could disrupt important electrostatic interactions. It is crucial to select a buffer that is effective at the desired pH range and is known to be non-inhibitory for the enzyme system being studied. Always perform control experiments to ensure the buffer itself is not affecting the assay results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal pH is a common cause of reduced enzyme activity.[2][3][4] | Determine the optimal pH for your specific enzyme by performing a pH profile experiment. Test a range of pH values to identify the pH at which the enzyme exhibits maximum activity. |
| UMP disodium solution was prepared at an incorrect pH, leading to degradation or an incorrect protonation state. | Always prepare UMP disodium solutions in a buffer at the desired pH for the assay. Ensure the final pH of the reaction mixture is correct. | |
| High background signal | The buffer components may be interfering with the detection method. | Test different buffer systems that are compatible with your assay's detection method. Run buffer-only controls to assess background signal. |
| Poor reproducibility | Inconsistent pH between experiments. | Always use freshly prepared buffers and calibrate the pH meter before each use. Ensure that the pH of all solutions is consistent across all experimental replicates. |
| Precipitation in the assay well | The pH of the solution may be causing UMP disodium or other components to become insoluble. | Check the solubility of all assay components at the tested pH values. Adjust the pH or consider using a different buffer system if precipitation occurs. |
Experimental Protocols
Protocol: Determining the Optimal pH for an Enzyme Utilizing UMP Disodium
This protocol outlines a general method for determining the optimal pH for an enzyme that uses UMP disodium as a substrate. The specific concentrations and incubation times should be optimized for each particular enzyme.
1. Materials:
- Enzyme of interest
- UMP disodium salt
- A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9)
- Microplate reader or other suitable detection instrument
- 96-well microplates
2. Procedure:
- Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges, for example, in 0.5 pH unit increments from pH 4.0 to 9.0.
- Prepare substrate and enzyme solutions: Prepare a stock solution of UMP disodium in nuclease-free water. Prepare a stock solution of the enzyme in a suitable, neutral buffer that ensures its stability.
- Set up the assay: In a 96-well plate, add the appropriate buffer for each pH value to be tested.
- Add UMP disodium: Add UMP disodium to each well to a final desired concentration.
- Initiate the reaction: Add the enzyme to each well to initiate the reaction. The final volume in each well should be the same.
- Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
- Measure activity: Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence).
- Analyze data: Plot the enzyme activity as a function of pH to determine the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for an enzyme using UMP disodium.
Caption: Simplified signaling pathway involving UMP and its phosphorylated forms.
References
- 1. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 2. monash.edu [monash.edu]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Karl Fischer titration for water content in UMP disodium powder
This technical support center provides guidance for determining the water content in UMP (Uridine 5'-monophosphate) disodium (B8443419) powder using Karl Fischer (KF) titration. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Karl Fischer titration?
A1: Karl Fischer titration is a highly specific and accurate chemical method used for determining the water content in a wide range of solid, liquid, and gaseous samples.[1][2] The principle is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent like methanol (B129727).[2][3] It is considered a gold standard for moisture analysis in the pharmaceutical industry because it is specific to water and does not detect other volatile substances, unlike methods such as Loss on Drying.[2][4]
Q2: Why is measuring the water content in UMP disodium powder critical?
A2: For active pharmaceutical ingredients (APIs) and excipients like UMP disodium powder, water content is a critical quality attribute. It directly impacts the material's potency, stability, shelf life, and processability.[5] Excess moisture can lead to degradation of the product, while values that are too low can affect dissolution characteristics. Therefore, accurate water measurement is essential for quality control and regulatory compliance.[5][6]
Q3: Should I use the volumetric or coulometric Karl Fischer method for UMP disodium powder?
A3: The choice between volumetric and coulometric KF titration depends on the expected water content of your sample.[7][8]
-
Volumetric KF Titration is suitable for samples with a higher water content, typically ranging from 0.1% to 100%.[8][9]
-
Coulometric KF Titration is designed for trace moisture analysis, ideal for samples with very low water content, typically from 0.001% (10 ppm) to 1%.[7][8][9]
For a dry, powdered substance like UMP disodium, the coulometric method is often preferred for its higher sensitivity and accuracy at low moisture levels.[9][10] However, if the water content is expected to be above 1%, the volumetric method is more appropriate.
Q4: How much UMP disodium powder should I use for an analysis?
A4: The optimal sample size depends on the titration method and the expected water content. The goal is to introduce an ideal amount of water into the titration cell for an accurate measurement.
-
For coulometric titration , the ideal sample should contain between 0.1 to 5 mg of water.[5]
-
For volumetric titration (with a standard 5 mL burette), the ideal sample size should result in the consumption of about half the burette's volume.[5]
Always weigh the sample accurately using an analytical balance.[11] Since UMP disodium powder can be hygroscopic, handle it quickly in a controlled environment to prevent absorption of atmospheric moisture.
Q5: Can UMP disodium powder interfere with the Karl Fischer reaction?
A5: Yes, there are potential interferences. The Karl Fischer reaction is pH-dependent, with an optimal range of 5.5 to 8. UMP disodium is the salt of a weak acid and may create a basic environment in the methanol solvent. A pH above 8 can cause interfering side reactions, leading to sluggish endpoints and erroneously high results.[3] To counteract this, the working medium may need to be buffered with a weak acid, such as salicylic (B10762653) or benzoic acid.[3][12]
Data Presentation
Table 1: Comparison of Volumetric and Coulometric Karl Fischer Titration
| Feature | Volumetric Titration | Coulometric Titration |
| Principle | Iodine is added volumetrically via a burette as part of a titrant solution.[3][7] | Iodine is generated electrochemically in situ from an iodide-containing reagent.[3][7] |
| Water Content Range | 0.1% to 100% (1,000 ppm to 100%)[8][9] | 0.001% to 1% (10 ppm to 10,000 ppm)[8][9] |
| Sensitivity | Lower | Higher, ideal for trace amounts[7][10] |
| Sample Size | Larger (milligram to gram range)[7] | Smaller[7][10] |
| Titer Determination | Required; the titrant must be standardized regularly.[6] | Not required; it is an absolute method based on the quantity of current passed.[4] |
| Typical Application | Samples with high moisture content (e.g., raw materials, liquids). | Samples with very low moisture content (e.g., dry pharmaceuticals, plastics, oils).[7] |
Table 2: Recommended Sample Weight (grams) based on Expected Water Content
| Expected Water Content | Volumetric KF (5 mg/mL Titer) | Coulometric KF |
| 10 ppm (0.001%) | Not Recommended | 10 - 20 g |
| 100 ppm (0.01%) | Not Recommended | 1 - 2 g |
| 1000 ppm (0.1%) | 2.5 - 5 g | 0.1 - 0.2 g |
| 1% | 0.25 - 0.5 g | Not Recommended |
| 5% | 0.05 - 0.1 g | Not Recommended |
| Note: These are estimations. The ideal weight aims to consume a significant portion of the burette volume for volumetric analysis or to yield an absolute water amount of 100-5000 µg for coulometric analysis.[5][13] |
Experimental Protocols
Methodology: Water Content Determination by Coulometric KF Titration (Oven Method)
The oven method is often preferred for powders as it prevents direct addition of the solid to the titration cell, which can cause contamination, insolubility issues, and side reactions.[11]
1. Apparatus
-
Coulometric Karl Fischer Titrator.
-
KF Oven with a carrier gas system (e.g., dry nitrogen or air).
-
Analytical Balance (readable to at least 0.1 mg).
-
Gas-tight glass vials with septa.
-
Syringes for handling liquid standards.
2. Reagents and Materials
-
Anode and cathode solutions (Anolyte/Catholyte) appropriate for coulometric KF. Use reagents formulated for ketones if interferences are suspected.[13]
-
Certified water standard for instrument verification.
-
High-purity methanol for cleaning.
-
Molecular sieves to ensure the carrier gas is dry.[14]
3. Instrument Setup and Verification
-
Assemble the titration cell according to the manufacturer's instructions. Ensure all ground-glass joints are lightly greased and properly sealed to prevent atmospheric moisture ingress.[14][15]
-
Fill the cell with fresh anolyte and catholyte. The liquid level must cover the electrode sensors completely.[14]
-
Connect the oven to the titration cell via the carrier gas line.
-
Start the instrument's conditioning process. The titrator will electrochemically neutralize any water present in the solvent until a low, stable drift rate is achieved (e.g., <10 µ g/min ). This may take 15-30 minutes for a freshly prepared cell.[16]
-
Once the system is stable, perform a system suitability test by analyzing a known amount of water using a certified liquid standard. The result should be within the specified limits of the standard.
4. Sample Analysis
-
Accurately weigh an appropriate amount of UMP disodium powder into a dry glass vial.
-
Immediately seal the vial with a septum cap.
-
Set the oven to the appropriate temperature. This temperature must be high enough to release all water of hydration but low enough to prevent decomposition of the UMP disodium powder. An optimal temperature can be determined by running a temperature ramp test.[17]
-
Place the sealed vial into the oven's heating block. The instrument's needle will pierce the septum.
-
Start the analysis. The dry carrier gas flows through the vial, carrying the evaporated moisture from the sample into the titration cell.
-
The titration begins automatically as water enters the cell and continues until all water has been neutralized. The instrument records the total amount of water in micrograms (µg).
5. Calculation The water content is calculated automatically by the instrument's software as a percentage:
Water Content (%) = (Total Water Detected (µg) / Sample Weight (µg)) * 100
Visualizations
Experimental Workflow Diagram
References
- 1. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 2. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 3. quveon.com [quveon.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. wdslifesci.com [wdslifesci.com]
- 8. Karl Fischer titration: When to use volumetry or coulometry | Metrohm [metrohm.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Karl Fischer; coulometric vs volumetric - Chromatography Forum [chromforum.org]
- 11. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals [ysi.com]
- 12. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 13. youtube.com [youtube.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. laafon.com [laafon.com]
- 16. Frequently asked questions in Karl Fischer titration – Part 1 | Metrohm [metrohm.com]
- 17. Frequently asked questions in Karl Fischer titration – Part 2 | Metrohm [metrohm.com]
Validation & Comparative
A Comparative Guide to Uridine Monophosphate Disodium and Triacetyluridine for Brain Uptake
For researchers and professionals in drug development, optimizing the delivery of neuroactive compounds to the brain is a critical challenge. Uridine (B1682114), a fundamental nucleoside, plays a vital role in the synthesis of neuronal membranes and synaptic proteins. Its supplementation has been linked to improved cognitive function and neuroprotection. However, the efficient delivery of uridine across the blood-brain barrier remains a key consideration. This guide provides an objective comparison of two popular uridine prodrugs: Uridine Monophosphate Disodium (UMP-Na2) and Triacetyluridine (TAU), focusing on their brain uptake with supporting experimental data.
Mechanism of Action: The Role of Uridine in the Brain
Once in the brain, uridine serves as a precursor for the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes. The pathway involves the conversion of uridine to uridine triphosphate (UTP), which is then converted to cytidine (B196190) triphosphate (CTP). CTP combines with phosphocholine (B91661) to form cytidine diphosphate-choline (CDP-choline), a key intermediate in the synthesis of PC.[1] This process is crucial for synaptogenesis and the maintenance of neuronal integrity.[2]
Comparative Bioavailability and Brain Uptake
The primary difference between UMP-Na2 and TAU lies in their bioavailability and, consequently, their efficiency in elevating brain uridine levels. TAU, being more lipophilic due to its acetyl groups, is thought to be more readily absorbed from the gastrointestinal tract and to cross the blood-brain barrier more effectively.
Quantitative Data Summary
While direct comparative studies measuring brain concentrations of uridine after oral administration of both UMP-Na2 and TAU in the same animal model are limited, existing data from separate studies on each compound provide valuable insights.
Table 1: Brain and Plasma Uridine Levels after Oral Uridine Monophosphate (UMP) Administration in Gerbils
| Parameter | Control | UMP (1 mmol/kg) | Fold Increase |
| Plasma Uridine (µM) | 6.6 ± 0.58 | 32.7 ± 1.85 | ~5x |
| Brain Uridine (pmol/mg tissue) | 22.6 ± 2.9 | 89.1 ± 8.82 | ~4x |
| Data from Cansev et al., 2005.[3][4] Measurements were taken 30 minutes after administration by gavage. |
Table 2: Plasma Pharmacokinetics of a Triacetyluridine (TAU)-rich Supplement vs. Pure Uridine in Humans
| Parameter | Pure Uridine | TAU-rich Supplement | Fold Increase |
| Cmax (µM) | 36.1 ± 11.3 | 150.9 ± 39.3 | ~4.2x |
| AUC (µM*h) | Not specified | ~4x higher than uridine | ~4x |
| Data from Weinberg et al., 2011.[5][6] Cmax is the maximum plasma concentration. |
Furthermore, a study in mice reported that the relative bioavailability of plasma uridine from orally administered TAU was 7-fold greater than that achieved by an equimolar amount of oral uridine.[6][7]
Experimental Protocols
Study of UMP in Gerbils (Cansev et al., 2005)
-
Animal Model: Adult male Mongolian gerbils.
-
Dosage and Administration: A single dose of Uridine-5'-monophosphate (1 mmol/kg) was administered by oral gavage.
-
Sample Collection: Plasma and brain tissue were collected at various time points between 5 minutes and 8 hours post-administration.
-
Analytical Method: Uridine concentrations in plasma and brain tissue were quantified using high-performance liquid chromatography (HPLC). Brain tissue was homogenized in perchloric acid, and the supernatant was analyzed.[3]
Study of TAU in Humans (Weinberg et al., 2011)
-
Subjects: Healthy human volunteers.
-
Dosage and Administration: A single oral dose of a nutritional supplement containing predominantly triacetyluridine was administered. A separate single-dose study with an equimolar dose of pure uridine was used for comparison.
-
Sample Collection: Blood samples were collected at multiple time points up to 24 hours post-administration.
-
Analytical Method: Plasma uridine levels were measured using a validated HPLC method.[5][6]
Discussion and Conclusion
The available data strongly suggest that triacetyluridine is a more bioavailable prodrug of uridine compared to uridine monophosphate. The significantly higher plasma concentrations of uridine achieved with TAU administration in both human and animal studies indicate a more efficient absorption from the gastrointestinal tract.[5][6][7]
While direct comparative data on brain uridine levels are not yet available, it is reasonable to infer that the higher plasma uridine concentrations resulting from TAU administration would lead to a greater brain uptake. The transport of uridine across the blood-brain barrier is mediated by specific transporters which are not saturated at physiological plasma concentrations.[1] Therefore, an increase in plasma uridine is expected to result in a proportional increase in brain uridine levels.
References
- 1. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement | PLOS One [journals.plos.org]
A Comparative Analysis of UMP Disodium and Cytidine Monophosphate in the Management of Neuralgia
For researchers and drug development professionals navigating the complexities of neuralgia treatment, understanding the nuanced roles of therapeutic agents is paramount. This guide provides an objective comparison of two pyrimidine (B1678525) nucleotides, UMP disodium (B8443419) (uridine monophosphate) and cytidine (B196190) monophosphate (CMP), in the context of neuralgia. While often administered in combination, dissecting their individual and synergistic contributions is crucial for advancing therapeutic strategies. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Quantitative Data Summary
The majority of clinical studies have evaluated the efficacy of a combination of uridine (B1682114) and cytidine nucleotides, often supplemented with vitamin B12, in treating various forms of neuralgia. This makes a direct quantitative comparison of their individual efficacy challenging. However, preclinical and some clinical data provide insights into their combined effects on pain reduction and nerve regeneration.
| Parameter | UMP Disodium + Cytidine Monophosphate Combination Therapy | Control (e.g., Vitamin B12 alone or Placebo) | Study Population | Key Findings |
| Pain Intensity (Visual Analogue Scale - VAS) | Significant reduction in VAS scores.[1][2] In one study, the combination group showed a statistically significant superiority in pain reduction compared to the control group.[1] | Less pronounced or no significant reduction in VAS scores.[1] | Patients with compressive neuralgias, low back pain.[1][2] | The combination therapy is effective in reducing pain associated with neuralgia. |
| Nerve Conduction Velocity | Preclinical studies report increased nerve conduction velocity following administration.[1] | No significant improvement reported. | Animal models of peripheral nerve injury.[1] | Suggests a role in improving nerve function and regeneration. |
| Axon and Myelin Sheath Regeneration | Preclinical evidence indicates accelerated regeneration of nerve and muscle fibers, with increased axon myelin surface area and thickness.[1] | Slower or no significant regeneration. | Animal models of experimentally induced nerve damage.[1] | Highlights the neuroregenerative potential of these nucleotides. |
| Functional Recovery (e.g., Sciatic Functional Index - SFI) | In a rat model of sciatic nerve injury, uridine treatment significantly improved SFI scores at 6 and 12 weeks post-surgery.[3] | No significant improvement in SFI scores. | Rat model of sciatic nerve transection.[3] | Demonstrates the potential for functional recovery with uridine treatment. |
Mechanisms of Action: A Comparative Overview
While both UMP and CMP are pyrimidine nucleotides essential for nucleic acid synthesis and cellular metabolism, they exhibit both distinct and overlapping mechanisms in the context of neuralgia treatment. Their therapeutic effects are primarily attributed to their roles in nerve repair and modulation of pain signaling.
UMP Disodium (Uridine Monophosphate) is a precursor for the synthesis of uridine triphosphate (UTP), which acts as an extracellular signaling molecule by activating P2Y receptors (specifically P2Y2 and P2Y4).[4][5] This activation is linked to:
-
Promotion of Neurite Outgrowth and Axonal Regeneration: Uridine enhances the synthesis of phosphatidylcholine, a key component of neuronal membranes, via the Kennedy pathway.[3] It also stimulates the production of nerve growth factors.
-
Modulation of Pain Signaling: UTP has been shown to have antiallodynic effects in neuropathic pain models, suggesting a role in modulating spinal pain transmission.[5]
Cytidine Monophosphate (CMP) is a precursor for cytidine triphosphate (CTP), which is also crucial for the synthesis of phospholipids (B1166683), particularly cytidine diphosphate-choline (CDP-choline). CDP-choline is a key intermediate in the synthesis of phosphatidylcholine.[3] The mechanisms associated with CMP include:
-
Support of Myelin Sheath Formation: By contributing to the synthesis of essential phospholipids and glycolipids, CMP aids in the formation and repair of the myelin sheath surrounding nerve fibers.
-
Neuroprotective Effects: Cytidine and its metabolites contribute to the maintenance of neuronal cell membrane integrity and have been shown to have neuroprotective properties.[6]
Synergistic Effects: When used in combination, UMP and CMP provide a broader substrate pool for the synthesis of essential components for nerve cell repair and regeneration. They act as anabolic precursors that can support the resynthesis of nerve and glial cell microstructures, potentially leading to a more rapid improvement in neuropathic pain.[7]
Experimental Protocols
The following are examples of experimental methodologies used in studies evaluating the effects of uridine and cytidine nucleotides on neuralgia.
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
A common model to induce neuropathic pain is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with chromic gut sutures, spaced approximately 1 mm apart. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Post-operative Care: The incision is closed, and animals are monitored for recovery.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points post-surgery. Thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test apparatus.
-
Treatment Administration: UMP disodium, cytidine monophosphate, or their combination are administered, typically via oral gavage or intraperitoneal injection, at specified doses and durations.
Assessment of Nerve Regeneration: Sciatic Functional Index (SFI)
The Sciatic Functional Index (SFI) is a widely used method to assess functional recovery after sciatic nerve injury in rats.
-
Walking Track Analysis: The rat's hind paws are dipped in ink, and the animal is allowed to walk down a narrow track lined with paper.
-
Measurement of Paw Prints: Several measurements are taken from the footprints of both the experimental (injured) and normal contralateral paws, including print length, toe spread, and intermediate toe spread.
-
SFI Calculation: The SFI is calculated using a standardized formula that compares the measurements of the experimental and normal paws. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
Signaling Pathways and Experimental Workflow
The therapeutic effects of UMP and CMP in neuralgia are mediated through complex signaling pathways that promote nerve regeneration and modulate pain perception.
References
- 1. A double-blind, randomized, comparative study of the use of a combination of uridine triphosphate trisodium, cytidine monophosphate disodium, and hydroxocobalamin, versus isolated treatment with hydroxocobalamin, in patients presenting with compressive neuralgias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotides Cytidine and Uridine Associated with Vitamin B12 vs B-Complex Vitamins in the Treatment of Low Back Pain: The NUBES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 4. acquirepublications.org [acquirepublications.org]
- 5. ecronicon.net [ecronicon.net]
- 6. Evaluating cytidine, uridine, and gabapentin combinations for pain modulation and p-CREB expression in neuropathic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lowback Pain Management with a Combination of Uridine Triphosphate, Cytidine Monophosphate, and Hydroxocobalamin: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact on Dopamine Receptor Density: A Comparative Analysis of UMP Disodium and Other Nootropic Agents
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds on dopamine (B1211576) receptor density is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of Uridine (B1682114) Monophosphate (UMP) disodium (B8443419) and other compounds—Sulbutiamine (B1681778) and Inositol (B14025)—examining their influence on dopamine D1 and D2 receptor densities, supported by experimental data and detailed methodologies.
While often touted in nootropic circles for enhancing dopaminergic function, scientific evidence presents a complex picture of UMP disodium's effects on dopamine receptor density. In contrast to anecdotal claims of upregulation, preclinical research suggests a more modulatory, and in some cases, down-regulatory role. This guide will delve into the available data for UMP disodium and compare it with the receptor-modulating effects of Sulbutiamine and Inositol.
Comparative Analysis of Dopamine Receptor Density Modulation
The following table summarizes the quantitative effects of UMP disodium, Sulbutiamine, and Inositol on dopamine receptor density as reported in preclinical studies.
| Compound | Dopamine Receptor Subtype | Brain Region | Animal Model | Change in Receptor Density | Reference |
| Uridine Monophosphate | D2 | Striatum | Young Rats | Reduction in [3H]spiperone binding sites | [1] |
| Sulbutiamine | D1 | Prefrontal Cortex | Rats | +26% | |
| D1 | Anterior Cingulate Cortex | Rats | +34% | ||
| Inositol | D2 | Striatum | Guinea Pigs | Significant Increase (Bmax) |
In-Depth Look at the Experimental Findings
UMP Disodium: A Modulatory Role
Contrary to popular belief, chronic administration of uridine in young rats has been shown to reduce the density of striatal D2 dopamine receptors.[1] However, the same study also observed an enhanced turnover rate of these receptors, suggesting a more complex regulatory mechanism than simple upregulation or downregulation.[1] In a different experimental context, prophylactic administration of uridine in a mouse model of epilepsy was found to reverse pilocarpine-induced changes in dopamine receptor levels; pilocarpine (B147212) alone led to an increase in D1 and a decrease in D2 receptor expression, and uridine treatment brought these levels back toward baseline. This indicates that uridine's effect is highly dependent on the baseline neurological state.
Sulbutiamine: Upregulation of D1 Receptors
Chronic administration of Sulbutiamine, a synthetic derivative of thiamine (B1217682) (Vitamin B1), has demonstrated a clear upregulating effect on dopamine D1 receptors in specific brain regions. In one study, rats treated with sulbutiamine for five days showed a significant increase in D1 receptor binding sites in the prefrontal cortex (+26%) and the anterior cingulate cortex (+34%). This targeted effect on D1 receptors in cortical regions is of significant interest for cognitive and motivational research.
Inositol: Enhancing D2 Receptor Density
Chronic oral administration of Inositol, a carbocyclic sugar, has been shown to significantly increase the density (Bmax) of striatal D2 receptors in guinea pigs. This finding suggests a potential mechanism for inositol's observed therapeutic effects in certain neuropsychiatric conditions that may involve dopaminergic dysregulation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key studies cited.
Uridine Monophosphate Study Protocol
-
Animal Model: Young (40 days old) male rats.
-
Compound and Administration: Uridine administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg/day for 14 consecutive days.[1]
-
Receptor Density Measurement: Striatal D2 dopamine receptor density was assessed using [3H]spiperone as a radioligand. The recovery of receptors was measured after irreversible blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[1]
Sulbutiamine Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Compound and Administration: Sulbutiamine administered via intraperitoneal (i.p.) injections. A chronic treatment regimen involved daily injections for 5 days.
-
Receptor Density Measurement: The density of dopamine D1 receptor binding sites was measured in the prefrontal and cingulate cortices using quantitative autoradiography.
Inositol Study Protocol
-
Animal Model: Guinea pigs.
-
Compound and Administration: Oral administration of inositol at a dose of 1.2 g/kg for 12 weeks.
-
Receptor Density Measurement: Striatal D2 receptor density (Bmax) was determined following the chronic administration period.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for assessing dopamine receptor density.
References
A Comparative Guide to the Synergistic Effects of Uridine Monophosphate, DHA, and Choline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of uridine (B1682114) monophosphate (UMP) disodium (B8443419) in combination with docosahexaenoic acid (DHA) and choline (B1196258) on cognitive function, with a focus on its performance relative to other nootropic agents. The information presented herein is supported by experimental data from preclinical and clinical studies.
Introduction
The combination of uridine monophosphate, DHA, and choline has garnered significant attention for its potential to enhance cognitive function and provide neuroprotective benefits. This synergy is rooted in the fundamental role these compounds play in the synthesis of neuronal membranes and the formation of synapses. Uridine, a precursor to cytidine (B196190) triphosphate (CTP), along with choline and DHA, are essential substrates for the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC), a major component of synaptic membranes.[1] Preclinical studies have demonstrated that this combination can increase the production of synaptic proteins, promote the growth of neurites and synapses, and improve performance in memory tasks.[1]
This guide will delve into the experimental evidence supporting these claims, provide detailed methodologies for key experiments, and present a comparative analysis with other cognitive enhancers.
Data Presentation: Quantitative Effects on Synaptic Plasticity and Cognitive Performance
The following tables summarize quantitative data from various studies, illustrating the impact of UMP, DHA, and choline, and offering a comparison with other nootropic agents. It is important to note that direct head-to-head comparative studies are limited, and the data for piracetam (B1677957) and citicoline (B1669096) are drawn from separate experiments, which may have different methodologies.
Table 1: Preclinical Effects on Synaptic Density and Synaptic Proteins
| Treatment Group | Animal Model | Brain Region | Measured Parameter | Percentage Increase vs. Control | Reference |
| DHA + UMP | Gerbil | Hippocampus | Dendritic Spine Density | 36% | [2] |
| DHA alone | Gerbil | Hippocampus | Dendritic Spine Density | 19% | [2] |
| Uridine + DHA | Rat (6-OHDA model) | Striatum | Synapsin-1 Levels | 25% | [3] |
| Piracetam | Rat (LPS-induced) | Brain | IL-6 Levels | Reduction reported (quantitative data not specified) | [4] |
| Citicoline | - | - | - | Data not available in a comparable format | - |
Table 2: Effects on Cognitive Performance in Animal Models
| Treatment Group | Animal Model | Behavioral Test | Key Finding | Reference |
| Uridine + DHA + Choline | Gerbil | Y-Maze | Improved spontaneous alternation | [5] |
| Piracetam + Choline | Aged Rat | Passive Avoidance | Significantly better retention than either compound alone | [6] |
| Citicoline | - | - | Data not available in a comparable format | - |
Table 3: Clinical Effects on Cognitive Function (Souvenaid®)
| Study | Patient Population | Duration | Primary Outcome Measure | Key Result | Reference |
| Souvenir I | Mild Alzheimer's Disease | 12 weeks | WMS-r delayed memory | 40% of patients improved vs. 24.5% in control group | [7] |
| Souvenir II | Mild Alzheimer's Disease | 24 weeks | NTB memory z-score | Statistically significant improvement vs. control | [7][8] |
| S-Connect | Mild-to-moderate AD | 24 weeks | ADAS-cog | No significant difference from control | [9] |
| LipiDiDiet | Prodromal Alzheimer's Disease | 3 years | Cognitive-functional decline | Reduced cognitive-functional decline vs. control | [8] |
Comparative Analysis with Other Nootropics
Piracetam
Piracetam, a member of the racetam family, is a synthetic nootropic that has been studied for its potential cognitive-enhancing effects. Its proposed mechanisms of action include modulation of neurotransmitter systems (cholinergic and glutamatergic), enhancement of neuroplasticity, and improvement of cerebral blood flow.[10] While some studies suggest benefits in cognitive disorders, the evidence remains mixed.[11] In a study with aged rats, the combination of piracetam and choline showed a synergistic effect on memory retention, outperforming either compound administered alone.[6] However, direct comparisons with the UMP/DHA/choline combination are lacking.
Citicoline (CDP-Choline)
Citicoline is an endogenous compound that serves as an intermediate in the Kennedy pathway for phosphatidylcholine synthesis. Upon administration, it is hydrolyzed into choline and cytidine, the latter of which is converted to uridine in humans.[12] This dual contribution of choline and a uridine precursor makes citicoline a relevant compound for comparison. Clinical studies and meta-analyses have suggested that citicoline may have a positive effect on cognitive function, particularly in patients with mild cognitive impairment or post-stroke dementia.[12] However, the quality of some studies has been noted as poor. A direct comparison with the three-component UMP/DHA/choline combination has not been established in clinical trials.
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants. Various extra-maze cues are placed around the room to serve as spatial references.
-
Acquisition Phase: The animal is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[13][14][15]
Y-Maze for Spontaneous Alternation
The Y-maze test is used to assess spatial working memory, based on the innate tendency of rodents to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: An "alternation" is defined as consecutive entries into all three arms without repetition. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation is indicative of better spatial working memory.[3][16][17]
Western Blotting for Synaptic Protein Quantification
Western blotting is a technique used to detect and quantify specific proteins in a tissue sample.
Protocol:
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the synaptic proteins of interest (e.g., synaptophysin for presynaptic terminals, PSD-95 for postsynaptic densities).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Quantification: The resulting bands are visualized and their intensity is quantified using densitometry software. The levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[18][19][20]
Signaling Pathways and Experimental Workflows
Kennedy Pathway for Phosphatidylcholine Synthesis
The synergistic effect of uridine, DHA, and choline is primarily attributed to their roles as precursors in the Kennedy pathway for the de novo synthesis of phosphatidylcholine, a critical component of neuronal membranes.
P2Y Receptor Signaling in Neurite Outgrowth
Uridine, through its conversion to uridine triphosphate (UTP), can also activate P2Y receptors, which are implicated in promoting neurite outgrowth and synaptic protein synthesis.
Experimental Workflow for Preclinical Assessment
This workflow outlines the typical process for evaluating the effects of a nootropic compound in a rodent model.
References
- 1. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Supplementation with Docosahexaenoic Acid and Uridine-5’-Monophosphate Increases Dendritic Spine Density in Adult Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Souvenaid clinical trials [nutricia.com]
- 9. The S-Connect study: results from a randomized, controlled trial of Souvenaid in mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Pre-clinical evaluation of cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ubiquitination Regulates PSD-95 Degradation and AMPA Receptor Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UMP Disodium from Leading Chemical Suppliers for Researchers and Drug Development Professionals
An objective guide to selecting the optimal Uridine (B1682114) 5'-Monophosphate Disodium (B8443419) Salt for your research needs, supported by comparative data and detailed experimental protocols.
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Uridine 5'-Monophosphate (UMP) disodium salt, a crucial nucleotide in various biological processes, is no exception. Its applications range from neuroscience research, where it has been shown to enhance cognitive function, to its role as a precursor in the synthesis of other essential nucleotides like UTP, vital for RNA synthesis and cellular metabolism.[1] This guide provides a comparative analysis of UMP disodium salt from several prominent chemical suppliers, offering a clear, data-driven overview to inform your procurement decisions.
Key Quality Parameters: A Side-by-Side Comparison
The quality of UMP disodium can be assessed through several key parameters, primarily purity, moisture content, and endotoxin (B1171834) levels. Data has been compiled from publicly available Certificates of Analysis (COA) from leading suppliers to provide a snapshot of typical product specifications. It is important to note that lot-to-lot variability is inherent in chemical manufacturing, and researchers should always consult the COA for their specific batch.
| Parameter | Supplier A (MilliporeSigma) | Supplier B (Thermo Fisher Scientific) | Supplier C (Cayman Chemical) | Supplier D (LGC Standards) | Supplier E (Santa Cruz Biotechnology) |
| Purity (by HPLC) | ≥99% | >98.5%[2] | ≥98%[3] | Information not readily available on product page | ≥98% |
| Moisture Content (Karl Fischer) | Information not specified on product page | <26.0%[2] | Information not specified on product page | Information not readily available on product page | Information not specified on product page |
| Endotoxin Level | Not specified | Not specified | Not specified | Not specified | Not specified |
| Appearance | White to off-white powder | White powder[2] | A solid[3] | Neat | Crystalline |
| Solubility | Water: 50 mg/mL, clear, colorless | Information not specified | PBS (pH 7.2): 10 mg/ml[4] | Information not specified | Information not specified |
Experimental Protocols for Quality Assessment
To ensure the reliability and reproducibility of experimental results, it is crucial to employ standardized methods for verifying the quality of UMP disodium salt. Below are detailed protocols for the key analytical tests cited in this guide.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For UMP disodium, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. The concentration of UMP is quantified by measuring its absorbance at a specific wavelength (typically around 262 nm) using a UV detector.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and data acquisition software.
-
Reagents:
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH adjusted to a suitable range)
-
UMP Disodium Salt Reference Standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a specified ratio. The exact ratio may need to be optimized for the specific column and system. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of UMP Disodium Salt Reference Standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the UMP disodium salt sample from the supplier and dissolve it in the same diluent as the standard to achieve a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength to the λmax of UMP (approximately 262 nm).
-
Inject a defined volume of the standard and sample solutions (e.g., 10 µL).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the UMP standard against its concentration.
-
Determine the concentration of UMP in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample as a percentage of the measured concentration relative to the expected concentration based on the weighed amount.
-
-
Moisture Content Determination by Karl Fischer Titration
Principle: The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[5][6] It is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent (typically methanol). The endpoint of the titration is detected potentiometrically.
Methodology:
-
Instrumentation: A Karl Fischer titrator (either volumetric or coulometric, depending on the expected water content).
-
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Water standard for titrator calibration
-
-
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes filling the burette with the Karl Fischer reagent and conditioning the titration vessel to a dry state.
-
Titrator Calibration: Calibrate the titrator by titrating a known amount of a water standard. This determines the titer of the Karl Fischer reagent (the amount of water equivalent to 1 mL of reagent).
-
Sample Analysis:
-
Accurately weigh a suitable amount of the UMP disodium salt sample and introduce it into the titration vessel.
-
Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted.
-
The instrument will automatically detect the endpoint and calculate the amount of water in the sample.
-
-
Calculation: The moisture content is typically expressed as a percentage by weight.
-
Bacterial Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
Principle: The LAL test is a highly sensitive assay for the detection and quantification of bacterial endotoxins, which are pyrogenic substances found in the outer membrane of Gram-negative bacteria.[7][8] The test utilizes a lysate derived from the amebocytes of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[9] The reaction can be measured turbidimetrically, chromogenically, or by gel-clot formation.[8]
Methodology:
-
Instrumentation: A microplate reader capable of kinetic turbidimetric or chromogenic measurements, or an incubating block for the gel-clot method. Depyrogenated glassware and pipette tips are essential.
-
Reagents:
-
LAL reagent kit (containing LAL, endotoxin standard, and LAL Reagent Water)
-
Sample to be tested
-
-
Procedure (Kinetic Turbidimetric/Chromogenic Method):
-
Standard Curve Preparation: Prepare a series of endotoxin standards of known concentrations using LAL Reagent Water.
-
Sample Preparation: Dissolve the UMP disodium salt sample in LAL Reagent Water to a suitable concentration. It may be necessary to determine the maximum valid dilution (MVD) to overcome any potential product inhibition.
-
Assay Performance:
-
In a microplate, add the prepared standards, samples, and negative controls (LAL Reagent Water).
-
Add the LAL reagent to all wells.
-
Place the microplate in the reader and incubate at 37°C. The reader will monitor the change in turbidity or color over time.
-
-
Data Analysis:
-
The time it takes for the reaction to reach a predetermined absorbance (onset time) is inversely proportional to the endotoxin concentration.
-
A standard curve is generated by plotting the log of the endotoxin concentration against the log of the onset time.
-
The endotoxin concentration in the sample is determined by interpolating its onset time on the standard curve. The results are typically expressed in Endotoxin Units per milligram (EU/mg).
-
-
UMP Biosynthesis and Metabolic Pathway
Uridine 5'-monophosphate is a central molecule in nucleotide metabolism. It is synthesized de novo from glutamine, aspartate, and bicarbonate.[10] UMP then serves as the precursor for the synthesis of other pyrimidine (B1678525) nucleotides, including uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis and various metabolic processes.[4]
Caption: De novo biosynthesis and metabolic fate of Uridine 5'-monophosphate (UMP).
Conclusion
The selection of a UMP disodium salt supplier should be guided by a thorough evaluation of their product specifications, consistency of quality as demonstrated by lot-specific Certificates of Analysis, and the specific requirements of the intended application. While most reputable suppliers provide products of high purity, subtle differences in moisture content, endotoxin levels, and the presence of other trace impurities can significantly impact sensitive assays and downstream applications. Researchers are encouraged to perform their own quality control testing using the standardized protocols outlined in this guide to ensure the integrity of their experimental outcomes. By making an informed decision based on comprehensive data, the scientific community can enhance the reliability and reproducibility of their research and development efforts.
References
- 1. Uridine 5'-monophosphate, disodium salt, hydrate, 98% 5 g | Request for Quote [thermofisher.com]
- 2. Uridine-5'-monophosphate disodium salt, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Uridine-5'-monophosphate (sodium salt hydrate) - Cayman Chemical [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. rapidmicrobiology.com [rapidmicrobiology.com]
- 9. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 10. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]
A Comparative Guide to Uridine Monophosphate Alternatives for RNA Synthesis
For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of precursor is a critical determinant of yield and efficiency. While uridine (B1682114) monophosphate (UMP) disodium (B8443419) is a standard precursor, several alternative compounds can also serve as effective substrates for the synthesis of uridine triphosphate (UTP), the direct building block for RNA transcription. This guide provides an objective comparison of key alternatives to UMP, supported by metabolic pathway illustrations, experimental protocols, and a summary of their performance characteristics.
Overview of Uridine Monophosphate and its Alternatives
Uridine monophosphate is a nucleotide that, through a series of phosphorylation steps, is converted into UTP for incorporation into RNA. The primary alternatives—uridine, cytidine, and the uridine prodrug triacetyluridine (TAU)—leverage cellular salvage pathways to generate UTP. The efficiency of these compounds as RNA precursors depends on their cellular uptake and the kinetics of their conversion to UTP.
Uridine , a nucleoside, is readily transported into cells and is phosphorylated to UMP by uridine-cytidine kinase. It serves as the most direct alternative to UMP.
Cytidine , another nucleoside, can also be utilized for UTP synthesis. It is first converted to uridine through deamination, after which it enters the same phosphorylation pathway as uridine.
Triacetyluridine (TAU) is a more bioavailable prodrug of uridine. Its acetyl groups enhance its lipophilicity, leading to increased absorption. Once inside the cell, esterases cleave the acetyl groups, releasing uridine to be phosphorylated.
Metabolic Pathways to Uridine Triphosphate (UTP)
The conversion of UMP and its alternatives to UTP is a critical process for RNA synthesis. The following diagrams illustrate the key metabolic routes.
Performance Comparison
While direct, quantitative comparisons of in vitro RNA synthesis yield using these precursors are not extensively documented in publicly available literature, their efficiency can be inferred from their metabolic pathways and bioavailability.
| Precursor | Key Advantages | Key Disadvantages | Expected Relative Efficiency for RNA Synthesis |
| Uridine Monophosphate (UMP) Disodium | Direct precursor, bypassing initial phosphorylation. | Lower cell permeability compared to nucleosides. | Baseline |
| Uridine | Good cell permeability via nucleoside transporters. | Requires an initial phosphorylation step. | Potentially higher than UMP in cellular systems due to better uptake. |
| Triacetyluridine (TAU) | Excellent bioavailability and cellular uptake.[1][2] | Requires enzymatic conversion to uridine. | Likely the most efficient in cellular systems due to superior uptake. |
| Cytidine | Readily available and utilizes the same salvage pathway. | Requires an additional deamination step to become uridine. | Potentially lower than uridine due to the extra conversion step. |
Experimental Protocols
To facilitate comparative studies, the following section details a standard experimental workflow for in vitro RNA synthesis and subsequent quantification. This can be adapted to test the efficiency of different UTP precursors.
I. In Vitro Transcription (IVT)
This protocol is a standard method for high-yield RNA synthesis using T7 RNA Polymerase.[3][4]
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP, UTP solutions (or the alternative precursor to be tested)
-
T7 RNA Polymerase mix
-
RNase inhibitor
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents, keeping the T7 RNA Polymerase mix on ice.
-
Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube, in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL each of ATP, GTP, CTP (final concentration, e.g., 7.5 mM each)
-
2 µL of UTP or an equimolar amount of the alternative precursor
-
1 µg of DNA template
-
1 µL RNase inhibitor
-
2 µL T7 RNA Polymerase mix
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
II. RNA Purification
Following transcription, the synthesized RNA must be purified to remove unincorporated nucleotides, enzymes, and the DNA template.[5][6]
Materials:
-
Nuclease-free water
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695)
-
70% Ethanol
-
0.1 mM EDTA or nuclease-free water for resuspension
Procedure:
-
Adjust the volume of the IVT reaction to 180 µL with nuclease-free water.
-
Add 20 µL of 3 M sodium acetate and mix.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add 2.5 volumes of 100% ethanol, mix, and incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the ethanol wash and air dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in a suitable volume of 0.1 mM EDTA or nuclease-free water.
III. RNA Quantification
Accurate quantification of the synthesized RNA is crucial for comparing the efficiency of different precursors. Fluorometric methods are recommended for their sensitivity and specificity for RNA.[7][8]
Materials:
-
Fluorometric RNA quantification kit (e.g., QuantiFluor® RNA System or similar)
-
Fluorometer
-
Nuclease-free tubes and pipette tips
Procedure:
-
Prepare the working solution of the fluorescent RNA-binding dye according to the manufacturer's instructions.
-
Prepare a set of RNA standards with known concentrations to generate a standard curve.
-
Dilute the purified RNA samples to fall within the linear range of the assay.
-
Add the dye working solution to the standards and unknown samples in appropriate assay tubes or plates.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Calculate the concentration of the unknown RNA samples based on the standard curve.
Conclusion
While uridine monophosphate disodium remains a reliable precursor for RNA synthesis, uridine, and particularly its prodrug triacetyluridine, present compelling alternatives, especially in cellular contexts where bioavailability is a key factor. Cytidine also serves as a viable, albeit potentially less direct, precursor. For in vitro applications, the direct use of UTP is standard, but when starting from nucleosides or monophosphates, the choice of precursor can impact the overall efficiency of the process. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal precursor for their specific RNA synthesis needs. Further research directly comparing the RNA yields from these precursors in a controlled in vitro transcription setting would be highly valuable to the scientific community.
References
- 1. QuantiFluor® RNA System Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. RNAT7 < Lab < TWiki [barricklab.org]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to UMP Disodium and Other Nootropic Agents in Enhancing Acetylcholine Production in Aged Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UMP (Uridine Monophosphate) disodium's performance in stimulating acetylcholine (B1216132) (ACh) production in aged rats against other prominent nootropic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.
UMP Disodium (B8443419): A Potent Modulator of Cholinergic Function
Uridine, a fundamental component of ribonucleic acid (RNA), plays a crucial role in the synthesis of brain phospholipids (B1166683) and synaptic proteins. Administered as UMP disodium for enhanced bioavailability, it serves as a precursor to cytidine (B196190) triphosphate (CTP), a key player in the Kennedy pathway for phosphatidylcholine (PC) synthesis. PC is a major component of neuronal membranes and can be hydrolyzed to provide choline (B1196258) for the synthesis of the neurotransmitter acetylcholine.
Studies have demonstrated that dietary supplementation with UMP disodium significantly increases acetylcholine levels and release in the striatum of aged rats.[1][2][3] This enhancement of cholinergic function is believed to be a result of increased brain phosphatide levels, which provide a larger reservoir of choline for acetylcholine synthesis.[1][2][3]
Comparative Analysis: UMP Disodium vs. Alternative Acetylcholine Precursors
Several other compounds are utilized in research for their potential to enhance acetylcholine synthesis in the aging brain. This section compares UMP disodium with Choline Alphoscerate, Acetyl-L-Carnitine, and Citicoline (CDP-choline), based on available data from studies on aged rats.
Quantitative Data Summary
The following tables summarize the quantitative effects of UMP disodium and alternative compounds on acetylcholine levels and related markers in aged rats. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect of UMP Disodium on Acetylcholine Levels in Aged Rats
| Compound | Dosage | Duration | Brain Region | Measurement | Result | Reference |
| UMP Disodium | 2.5% (w/w) in diet | 1 week | Striatum | Baseline ACh in dialysates | Increase from 73 fmol/min to 148 fmol/min (P<0.05) | [1][2] |
| UMP Disodium | 2.5% (w/w) in diet | 6 weeks | Striatum | Baseline ACh in dialysates | Increase from 73 fmol/min to 197 fmol/min (P<0.05) | [1][2] |
| UMP Disodium | 0.5% in diet | 1 week | Striatum | Baseline ACh in dialysates | Increase from 75 fmol/min to 92 fmol/min (P<0.05) | [1][2] |
| UMP Disodium | 0.5% in diet | 1 week | Striatum | Atropine-enhanced ACh release | Increase from 386 fmol/min (control) to 680 fmol/min (UMP) (P<0.05) | [1][2] |
Table 2: Effects of Alternative Compounds on Cholinergic Markers in Aged Rats
| Compound | Dosage | Duration | Brain Region | Measurement | Result | Reference |
| Choline Alphoscerate | 100 mg/kg/day | 6 months | Hippocampus | ChAT immunoreactivity | Partial restoration in old rats | [1] |
| Acetyl-L-Carnitine | 100 mg/kg/day | 3 months | Brain Cortices | High-affinity choline uptake | Enhanced | [2] |
| Acetyl-L-Carnitine | 100 mg/kg/day | 3 months | Brain Cortices | ACh synthesis | Enhanced | [2] |
| Acetyl-L-Carnitine | 100 mg/kg/day | 3 months | Brain Cortices | Depolarization-evoked ACh release | Enhanced | [2] |
| Citicoline (CDP-choline) | Not specified in aged rats | - | Cerebellum | Acetylcholine levels | Increased | [4] |
Signaling Pathways and Experimental Workflows
UMP Disodium and the Kennedy Pathway
UMP disodium enhances acetylcholine production primarily through the Kennedy pathway, which is the main route for the synthesis of phosphatidylcholine (PC).
Caption: UMP Disodium's role in the Kennedy Pathway for Acetylcholine synthesis.
Experimental Workflow: In Vivo Microdialysis
The primary technique used to measure extracellular acetylcholine levels in the studies cited is in vivo microdialysis.
References
- 1. Choline acetyltransferase and acetylcholinesterase in the hippocampus of aged rats: sensitivity to choline alphoscerate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-L-carnitine improves aged brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
Efficacy of UMP Disodium vs. Vitamin B12 in the Management of Neuropathies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Uridine (B1682114) Monophosphate (UMP) disodium (B8443419) and Vitamin B12 in the treatment of peripheral neuropathies. The information is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction
Peripheral neuropathies, characterized by damage to the peripheral nerves, present a significant clinical challenge. Therapeutic strategies often aim to alleviate symptoms and promote nerve repair. Both Uridine Monophosphate (UMP), a pyrimidine (B1678525) nucleotide, and Vitamin B12 (cobalamin), an essential nutrient, have been investigated for their roles in nerve regeneration and functional recovery. This guide offers a comparative analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their use.
Mechanisms of Action
UMP Disodium: Promoting Nerve Repair and Regeneration
Uridine plays a crucial role as a precursor for the synthesis of key components of cell membranes and RNA. In the context of nerve repair, UMP is thought to contribute to:
-
Schwann Cell Proliferation and Myelination: Uridine nucleotides are essential for the synthesis of phospholipids, which are critical components of the myelin sheath produced by Schwann cells.[1] Preclinical studies suggest that UMP administration can enhance myelin area and thickness in regenerating nerve fibers.[2]
-
Axonal Regeneration: Uridine may enhance neurite outgrowth and is involved in the synthesis of CDP-choline, a key intermediate in the synthesis of phosphatidylcholine, a major component of neuronal membranes.[3][4]
-
Modulation of P2Y Receptors: Uridine triphosphate (UTP), derived from UMP, is an agonist for P2Y receptors, which are implicated in Schwann cell migration and cytoskeletal reorganization, processes vital for nerve repair.[3][5]
Vitamin B12: Essential for Myelination and Neuronal Health
Vitamin B12 is a critical cofactor for two key enzymatic reactions in the body with direct implications for nervous system health:
-
Methionine Synthase: This enzyme is crucial for the methylation cycle, which is essential for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor required for the methylation of myelin basic protein, a key component of the myelin sheath.[6]
-
Methylmalonyl-CoA Mutase: This enzyme is involved in the metabolism of odd-chain fatty acids. A deficiency in Vitamin B12 leads to the accumulation of methylmalonic acid (MMA), which is thought to be incorporated into myelin, leading to the formation of abnormal, unstable myelin sheaths.[7]
-
Neurotransmitter Synthesis and Nerve Growth: Vitamin B12 is also involved in the production of neurotransmitters and may have a role in regulating glial migration and synapse formation.[8]
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing UMP disodium monotherapy with Vitamin B12 monotherapy for neuropathies are limited. The available evidence is derived from separate studies on each agent or on combination therapies.
Preclinical Data
Table 1: Summary of Preclinical Efficacy Data
| Parameter | UMP Disodium | Vitamin B12 |
| Model | Rat Sciatic Nerve Crush Injury[2][9] | Various models of peripheral neuropathy |
| Nerve Conduction Velocity (NCV) | Significantly accelerated afferent NCV 40 days post-injury.[2] At 12 weeks, NCV was 64.9 ± 2.8 m/s in the uridine group vs. 45.9 ± 2.3 m/s in the control group.[9][10] | Improves NCV in deficient states.[11] |
| Axon Regeneration | Significant increase in nerve fiber area, myelin area, and axon area 60 days post-injury.[2] Increased number of myelinated axons at 12 weeks.[10][12] | Promotes nerve regeneration. |
| Myelination | Trend towards increased myelin area and thickness.[2] | Essential for myelin sheath formation and maintenance.[6][13] |
| Pain Metrics | UTP (a UMP derivative) showed antiallodynic effects in a neuropathic pain model.[4][14] | Reduces pain behaviors in animal models of neuropathy. |
Clinical Data
The majority of clinical studies on UMP for neuropathy involve its use in combination with Vitamin B12 and folic acid.
Table 2: Summary of Clinical Efficacy Data
| Parameter | UMP Disodium (in combination) | Vitamin B12 Monotherapy |
| Study Population | Patients with peripheral entrapment neuropathies[15], diabetic peripheral neuropathy[14], and other peripheral neuropathies.[1] | Patients with diabetic neuropathy.[16][17][18] |
| Pain Scores | Significant reduction in painDETECT global score from 17.3 ± 5.9 to 10.3 ± 6.1 after 2 months.[15] Reduction in VAS score from 5.4 ± 1.6 to 3.4 ± 1.7 after 60 days in diabetic neuropathy.[14] | Significant improvement in pain scores.[16][17][18] |
| Nerve Conduction Velocity (NCV) | Some studies with nucleotide combinations showed an increase in sensory conduction velocity.[14] | Significant improvement in sural nerve conduction velocity.[16][17][18] In subclinical deficiency, sensory NCV significantly increased after supplementation.[19] |
| Quality of Life (QoL) | Improvement in QoL questionnaires. | Significant improvement in QoL.[16][17][18] |
| Adverse Events | Generally well-tolerated with few mild adverse events reported.[14] | Well-tolerated. |
Experimental Protocols
Preclinical Sciatic Nerve Injury Model (Uridine)
-
Surgical Procedure: Unilateral transection of the right sciatic nerve followed by immediate primary repair.[9][10][12]
-
Treatment: Intraperitoneal injection of uridine (500 mg/kg) or saline for seven consecutive days.[9][10][12]
-
Outcome Measures:
-
Functional Recovery: Sciatic Functional Index (SFI) at 6 and 12 weeks.[9][10][12]
-
Electrophysiology: Electromyography (EMG) to measure sciatic nerve conduction velocity at 6 and 12 weeks.[9][10][12]
-
Histomorphology: Macroscopic and histomorphologic examination of the sciatic nerve at 12 weeks to assess nerve adherence, separability, and the number of myelinated axons.[9][10][12]
-
Clinical Trial of Vitamin B12 in Diabetic Neuropathy
-
Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[16][17][18]
-
Participants: Patients with type 2 diabetes on metformin (B114582) for at least four years with both peripheral and autonomic diabetic neuropathy and Vitamin B12 levels <400 pmol/L.[16][17][18]
-
Intervention: Oral methylcobalamin (B1676134) (1000 µ g/day ) or placebo for one year.[16][17][18]
-
Outcome Measures:
-
Neurophysiological: Sural nerve conduction velocity (SNCV), sural nerve action potential (SNAP), and vibration perception threshold (VPT).[16][17][18]
-
Autonomic Function: Cardiovascular autonomic reflex tests (CARTs).[16][17][18]
-
Sudomotor Function: Electrochemical skin conductance in hands and feet (SUDOSCAN).[16][17][18]
-
Clinical Assessments: Michigan Neuropathy Screening Instrument Questionnaire (MNSIQ) and Examination (MNSIE), Quality of Life (QoL) questionnaires, and pain scores.[16][17][18]
-
Signaling Pathways
UMP and Nerve Repair Signaling
Vitamin B12 and Myelination Signaling
Conclusion
Both UMP disodium and Vitamin B12 demonstrate significant potential in the management of peripheral neuropathies through distinct yet complementary mechanisms. Vitamin B12 is well-established as an essential nutrient for myelin integrity and overall nerve health, with clinical trials supporting its efficacy in improving nerve function and alleviating symptoms in deficient states.[16][17][18] UMP shows promise in promoting nerve repair and regeneration, particularly through its role in the synthesis of crucial cellular components and modulation of Schwann cell activity.[2][9][10][12]
While direct comparative clinical data is lacking, the available evidence suggests that both agents are effective. The common clinical practice of combining UMP with B vitamins, including B12, may leverage their synergistic effects on nerve repair.[1][14][15] Future research, including head-to-head randomized controlled trials, is warranted to definitively establish the comparative efficacy of UMP disodium and Vitamin B12 as monotherapies and to elucidate optimal therapeutic strategies for different types of neuropathies.
References
- 1. Effect of the combination of uridine nucleotides, folic acid and vitamin B12 on the clinical expression of peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of nerve fibre regeneration by nucleotides after peripheral nerve crush damage. Electrophysiologic and morphometric investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acquirepublications.org [acquirepublications.org]
- 4. acquirepublications.org [acquirepublications.org]
- 5. umj.com.ua [umj.com.ua]
- 6. 11.21 Vitamin B12 Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B12 Regulates Glial Migration and Synapse Formation through Isoform-Specific Control of PTP-3/LAR PRTP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uridine Treatment Improves Nerve Regeneration and Functional Recovery in a Rat Model of Sciatic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profdrahmetbekar.com [profdrahmetbekar.com]
- 11. The Relationship of Vitamin B12 and Sensory and Motor Peripheral Nerve Function in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ecronicon.net [ecronicon.net]
- 15. Uridine monophosphate, folic acid and vitamin B12 in patients with symptomatic peripheral entrapment neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin B12 Supplementation in Diabetic Neuropathy: A 1-Year, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin B12 Supplementation in Diabetic Neuropathy: A 1-Year, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpp.com [ijpp.com]
Cross-validation of UMP disodium's impact on cognitive function in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UMP (Uridine Monophosphate) disodium's effects on cognitive function in various animal models, juxtaposed with other cognitive-enhancing alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to facilitate a thorough understanding for research and development purposes.
I. Comparative Efficacy of UMP Disodium (B8443419) and Alternatives
Uridine (B1682114), a fundamental component of RNA, has emerged as a promising agent for enhancing cognitive function. Administered as UMP disodium for stability and bioavailability, it plays a crucial role in the synthesis of brain phospholipids (B1166683) and the modulation of synaptic transmission. Animal studies have demonstrated its potential in improving memory and learning, particularly when combined with other neuro-nutrients like choline (B1196258) and docosahexaenoic acid (DHA).
This section compares the cognitive-enhancing effects of UMP disodium with CDP-Choline (Citicoline), another source of uridine, and the classic nootropic, Piracetam (B1677957).
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key animal studies, offering a side-by-side comparison of different interventions on cognitive performance.
Table 1: Effect of UMP Disodium and DHA on Spatial Learning and Memory in Gerbils (Radial Arm Maze)
| Treatment Group | Animal Model | Cognitive Task | Key Metric | Result |
| Control | Gerbil | 4-Arm Radial Maze | Reference Memory Errors | Baseline |
| UMP (0.5% in diet) | Gerbil | 4-Arm Radial Maze | Reference Memory Errors | Significant decrease vs. Control |
| DHA (300 mg/kg) | Gerbil | 4-Arm Radial Maze | Reference Memory Errors | Significant decrease vs. Control |
| UMP + DHA | Gerbil | 4-Arm Radial Maze | Reference Memory Errors | Significantly greater decrease than UMP or DHA alone[1] |
Table 2: Effect of UMP Disodium on Hippocampal-Dependent Memory in Rats (Morris Water Maze)
| Treatment Group | Animal Model | Cognitive Task | Key Metric | Result |
| Enriched Environment + Control Diet | Sprague-Dawley Rat | Morris Water Maze | Escape Latency | Baseline |
| Impoverished Environment + Control Diet | Sprague-Dawley Rat | Morris Water Maze | Escape Latency | Increased latency vs. Enriched Control |
| Impoverished Environment + UMP (0.1% in diet) | Sprague-Dawley Rat | Morris Water Maze | Escape Latency | Significantly reduced latency vs. Impoverished Control |
Table 3: Comparative Effects of Nootropic Agents on Scopolamine-Induced Amnesia in Rats (Morris Water Maze)
| Treatment Group | Animal Model | Cognitive Task | Key Metric | Result |
| Control | Wistar Rat | Morris Water Maze | Time in Target Quadrant | Baseline |
| Scopolamine (Amnesia Induction) | Wistar Rat | Morris Water Maze | Time in Target Quadrant | Significant decrease vs. Control |
| Scopolamine + Piracetam (52.5 mg/kg) | Wistar Rat | Morris Water Maze | Time in Target Quadrant | Significant increase vs. Scopolamine alone |
| Scopolamine + Modafinil (2.5 mg/kg) | Wistar Rat | Morris Water Maze | Time in Target Quadrant | Significant increase vs. Scopolamine alone; greater than Piracetam |
| Scopolamine + Citicoline (CDP-Choline) (2.5 mg/kg) | Wistar Rat | Morris Water Maze | Time in Target Quadrant | Significant increase vs. Scopolamine alone; greater than Piracetam[2] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key behavioral assays cited in this guide.
Morris Water Maze Protocol
The Morris Water Maze (MWM) is a widely used test for spatial learning and memory in rodents.[3][4][5]
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint or milk powder. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues on the walls.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the water at different starting locations around the edge of the pool and must use the distal cues to find the hidden platform. Each animal undergoes several trials per day for several consecutive days. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency, swim distance, swim speed, and time spent in the target quadrant during the probe trial.
Radial Arm Maze Protocol
The Radial Arm Maze (RAM) is used to assess spatial working and reference memory.[6][7][8][9][10]
-
Apparatus: The maze consists of a central platform with multiple arms (typically eight) radiating outwards. Food rewards can be placed at the end of the arms.
-
Procedure:
-
Habituation: Animals are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Testing Phase:
-
Working Memory Task: All arms are baited. The animal is placed in the center and must retrieve all the rewards without re-entering an arm from which the reward has already been consumed. Re-entry into a previously visited arm is counted as a working memory error.
-
Reference Memory Task: Only a subset of arms is consistently baited across trials. The animal must learn to visit only the baited arms. Entry into an unbaited arm is counted as a reference memory error.
-
-
-
Data Analysis: The number of working memory errors and reference memory errors are the primary outcome measures. The time taken to complete the task can also be recorded.
III. Signaling Pathways and Mechanisms of Action
UMP disodium exerts its cognitive-enhancing effects through several interconnected molecular pathways. The primary mechanism involves its role as a precursor for the synthesis of brain phospholipids, essential components of neuronal membranes. Additionally, uridine and its phosphorylated derivatives act as signaling molecules by activating specific purinergic receptors.
Kennedy Pathway for Phosphatidylcholine Synthesis
Uridine is a critical substrate for the Kennedy Pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of synaptic membranes.
Caption: The Kennedy Pathway for Phosphatidylcholine synthesis in a neuron.
Uridine-Mediated P2Y Receptor Signaling
Uridine nucleotides, such as uridine triphosphate (UTP) and uridine diphosphate (B83284) (UDP), can act as extracellular signaling molecules by activating P2Y receptors, a class of G protein-coupled receptors. This signaling cascade is implicated in neurite outgrowth and synaptogenesis.
Caption: Uridine nucleotide-mediated P2Y receptor signaling pathway.
IV. Conclusion
The available evidence from animal models strongly suggests that UMP disodium has a positive impact on cognitive function, particularly when administered in conjunction with choline and DHA. Its primary mechanism of action is through the enhancement of synaptic membrane synthesis via the Kennedy pathway, with additional contributions from P2Y receptor-mediated signaling.
While direct comparative data with a wide range of other nootropics is still emerging, studies involving CDP-choline, which also provides uridine to the brain, indicate comparable or superior efficacy to some established cognitive enhancers like piracetam in certain models of cognitive impairment.
For researchers and drug development professionals, UMP disodium represents a compelling compound for further investigation in the context of age-related cognitive decline and neurodegenerative diseases. Future studies should focus on direct, head-to-head comparisons with other nootropic agents across a standardized battery of cognitive tests to further elucidate its relative efficacy and therapeutic potential.
References
- 1. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. How Does a Radial Arm Maze Test Memory? [sandiegoinstruments.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. noldus.com [noldus.com]
A Comparative Analysis of UMP Disodium and 5-Azacytidine on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Uridine Monophosphate (UMP) disodium (B8443419) and 5-azacytidine (B1684299) on lipid metabolism. The information presented is based on experimental data from peer-reviewed studies, offering an objective overview to inform research and development in metabolic diseases and related therapeutic areas.
Executive Summary
UMP disodium and 5-azacytidine, while seemingly disparate in their primary applications, converge on the intricate pathways of lipid metabolism through the nexus of pyrimidine (B1678525) biosynthesis. 5-Azacytidine, a DNA methyltransferase inhibitor, indirectly impacts lipid metabolism by inhibiting UMP synthase, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to a reduction in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis. Conversely, direct supplementation with UMP has been shown to alleviate obesity and related metabolic dysregulations by activating the HIF2α-ACER2-ceramide signaling axis. This guide will delve into the experimental evidence, quantitative data, and underlying molecular mechanisms of these two compounds.
Quantitative Data Comparison
The following tables summarize the quantitative effects of 5-azacytidine and UMP disodium on key markers of lipid metabolism as reported in scientific literature.
Table 1: Effects of 5-Azacytidine on Lipid Metabolism Gene Expression in HepG2 Cells
| Gene | Treatment | Concentration | Duration | Change in mRNA Expression | Reference |
| PCSK9 | 5-Azacytidine | 10 µM | 24h | ↓ ~90% | [1] |
| HMGCR | 5-Azacytidine | 10 µM | 24h | ↓ Significantly | [1][2] |
| FASN | 5-Azacytidine | 10 µM | 24h | ↓ Significantly | [2] |
| LDLR | 5-Azacytidine | 10 µM | 24h | ↑ Robustly | [1] |
| SREBF2 | 5-Azacytidine | 10 µM | 24h | No significant change | [1] |
Table 2: Effects of UMP Supplementation on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | HFD + UMP | 1 mg/mL in drinking water | - | ↓ Significantly vs. HFD | [3] |
| Liver Weight | HFD + UMP | 1 mg/mL in drinking water | - | ↓ Significantly vs. HFD | [3] |
| Serum Total Cholesterol | HFD + UMP | 1 mg/mL in drinking water | - | ↓ Significantly vs. HFD | [3] |
| Serum Triglycerides | HFD + UMP | 1 mg/mL in drinking water | - | ↓ Significantly vs. HFD | [3] |
| Acer2 mRNA expression in eWAT | HFD + UMP | 1 mg/mL in drinking water | - | ↑ Significantly vs. HFD | [3] |
| Hif2α protein expression in eWAT | HFD + UMP | 1 mg/mL in drinking water | - | ↑ Significantly vs. HFD | [3] |
Table 3: Effects of UMP Supplementation on Serum Biochemical Indices in Early-Weaned Piglets
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Serum LDL | UMP | - | 10 days | ↑ Significantly vs. Control | [4][5] |
| Serum Total Cholesterol (TC) | UMP | - | 10 days | ↑ Tendency to increase vs. Control | [4][5] |
| Serum Total Bile Acid (TBA) | UMP | - | 10 days | ↓ Significantly vs. Control | [4][5] |
| Plasma Free Fatty Acids (FFA) | UMP | - | 10 days | ↓ Significantly vs. Control | [4] |
Signaling Pathways and Mechanisms of Action
The distinct effects of 5-azacytidine and UMP disodium on lipid metabolism are governed by their unique interactions with cellular signaling pathways.
5-Azacytidine: Inhibition of UMP Synthase and SREBP Activation
5-Azacytidine's primary impact on lipid metabolism is an indirect consequence of its inhibition of UMP synthase. This enzyme is pivotal for the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, 5-azacytidine leads to a depletion of downstream pyrimidines, which in turn disturbs subcellular cholesterol homeostasis. This disruption impedes the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1 and SREBP-2.[2][6] These transcription factors are crucial for the expression of genes involved in cholesterol and fatty acid biosynthesis. The reduced nuclear translocation of SREBPs results in a potent downregulation of key lipogenic genes.[1][6] Notably, the effects of 5-azacytidine on lipid metabolism can be reversed by the co-administration of UMP, confirming the central role of UMP synthase inhibition.[2]
Caption: Mechanism of 5-azacytidine's effect on lipid metabolism.
UMP Disodium: Activation of the HIF2α-ACER2-Ceramide Axis
In contrast to the inhibitory action of 5-azacytidine, direct supplementation with UMP has been demonstrated to have beneficial effects on lipid metabolism, particularly in the context of obesity.[3] Studies have shown that UMP administration can alleviate high-fat diet-induced obesity and its associated metabolic complications.[3] The proposed mechanism involves the activation of the Hypoxia-Inducible Factor 2α (HIF2α).[3][7] Activated HIF2α, in turn, transcriptionally upregulates Alkaline Ceramidase 2 (ACER2).[3][7] ACER2 plays a crucial role in the breakdown of ceramides, which are lipid molecules implicated in insulin (B600854) resistance and metabolic dysfunction. By promoting ceramide catabolism, UMP helps to restore cellular lipid homeostasis and improve overall metabolic health.[3]
Caption: UMP disodium's signaling pathway in lipid metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
5-Azacytidine Studies
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells are a commonly used model. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are treated with varying concentrations of 5-azacytidine (e.g., 0-25 µM) for specified durations (e.g., 24 hours).[2]
-
Quantitative Real-Time PCR (qRT-PCR): To quantify gene expression changes, total RNA is extracted from treated and control cells. RNA is then reverse-transcribed into cDNA, which serves as the template for qRT-PCR using gene-specific primers for targets such as PCSK9, HMGCR, FASN, LDLR, and SREBF2.
-
Western Blotting: Protein levels of key regulators like SREBP-2 are assessed by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the protein of interest, followed by a secondary antibody for detection.
-
Animal Studies: In vivo effects are often studied in mice. For instance, mice can be injected intraperitoneally with a low dose of 5-azacytidine. Livers are then harvested for gene expression analysis to confirm the in vitro findings.[1]
UMP Disodium Studies
-
Animal Models and Diet: High-fat diet (HFD)-induced obese mice are a standard model to study metabolic disorders. Mice are fed an HFD for a specified period to induce obesity, and then a treatment group receives UMP disodium, often administered in drinking water (e.g., 1 mg/mL).[3]
-
Metabolic Parameter Analysis: At the end of the study period, various metabolic parameters are measured. This includes monitoring body weight, and measuring the weights of liver and adipose tissue. Blood samples are collected to determine serum levels of total cholesterol and triglycerides using standard biochemical assays.[3]
-
Gene and Protein Expression Analysis: Epididymal white adipose tissue (eWAT) is often collected for molecular analysis. qRT-PCR is used to measure the mRNA expression of genes in the HIF2α-ACER2 pathway, such as Acer2 and Hif2a. Western blotting is performed to quantify the protein levels of HIF2α and ACER2.[3]
-
Histology: Liver and adipose tissue samples may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) to visualize lipid accumulation and tissue morphology.[3]
Caption: Comparative experimental workflows.
Conclusion
This comparative guide highlights the distinct yet interconnected roles of UMP disodium and 5-azacytidine in the regulation of lipid metabolism. 5-Azacytidine exerts its influence indirectly by disrupting pyrimidine synthesis, leading to a downstream suppression of lipogenic pathways. In contrast, UMP disodium appears to have a direct, beneficial impact by activating a signaling cascade that promotes the breakdown of pro-metabolic disease lipids. For researchers and drug development professionals, this comparison underscores the importance of the pyrimidine metabolic network as a potential target for therapeutic intervention in metabolic disorders. Further investigation into the nuanced interplay between these pathways could unveil novel strategies for the treatment of conditions such as non-alcoholic fatty liver disease, obesity, and dyslipidemia.
References
- 1. Event Website - Fourwaves [event.fourwaves.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrophilic Metabolite UMP Alleviates Obesity Traits through a HIF2α‐ACER2‐Ceramide Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Term Oral UMP/UR Administration Regulates Lipid Metabolism in Early-Weaned Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Term Oral UMP/UR Administration Regulates Lipid Metabolism in Early-Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epigenetic Drug 5-Azacytidine Interferes with Cholesterol and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hydrophilic Metabolite UMP Alleviates Obesity Traits through a HIF2α-ACER2-Ceramide Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine Monophosphate and Cytidine Monophosphate in Mitochondrial Biogenesis: A Comparative Analysis
For Immediate Release
In the intricate landscape of cellular bioenergetics, the roles of nucleotide precursors in promoting mitochondrial biogenesis are of paramount interest to researchers in metabolic diseases, neurodegenerative disorders, and drug development. This guide provides a comparative analysis of two such pyrimidine (B1678525) nucleotides, Uridine (B1682114) Monophosphate (UMP) and Cytidine (B196190) Monophosphate (CMP), focusing on their respective abilities to stimulate the creation of new mitochondria. This document synthesizes available experimental data to offer a clear comparison for the scientific community.
A key study directly comparing the effects of 5'-UMP disodium (B8443419) and 5'-CMP disodium on mitochondrial biogenesis in mouse myoblast C2C12 cells revealed that both compounds are capable of inducing critical markers of this process. The findings indicate that both nucleotides upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and increase the mitochondrial DNA (mtDNA) copy number.[1]
Quantitative Comparison of UMP and CMP on Mitochondrial Biogenesis Markers
The following table summarizes the quantitative effects of UMP and CMP on key markers of mitochondrial biogenesis as reported in a pivotal comparative study.
| Marker | Uridine Monophosphate (UMP) | Cytidine Monophosphate (CMP) | Cell Type | Experimental Conditions | Source |
| PGC-1α mRNA Expression | ~1.6-fold increase | ~1.8-fold increase | C2C12 myotubes | 1 mM for 5 days | [1] |
| Mitochondrial DNA (mtDNA) Copy Number | ~1.4-fold increase | ~1.5-fold increase | C2C12 myotubes | 1 mM for 5 days | [1] |
| PGC-1α Protein Expression | Data not available in direct comparison | Increased expression | C2C12 myotubes | 100 µM H2O2 + CMP | [2] |
Note: The quantitative data for PGC-1α mRNA and mtDNA copy number are estimations based on graphical representations in the cited literature, as exact numerical values were not provided in the text.
Signaling Pathways and Experimental Workflow
The primary mechanism by which both UMP and CMP appear to promote mitochondrial biogenesis is through the activation of the PGC-1α signaling pathway. This coactivator, in turn, stimulates the expression of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are essential for the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins.
The evaluation of these compounds typically involves a series of in vitro experiments to quantify changes in mitochondrial mass and function. A generalized workflow for such an investigation is outlined below.
Detailed Experimental Protocols
The following protocols are based on the methodologies reported in the comparative study of UMP and CMP on mitochondrial biogenesis in C2C12 cells.[1]
1. Cell Culture and Treatment:
-
Cell Line: Mouse myoblast C2C12 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency.
-
Treatment: Differentiated C2C12 myotubes are treated with 1 mM 5'-UMP disodium or 1 mM 5'-CMP disodium for 5 days. The medium is changed every 48 hours with fresh nucleotide-supplemented medium.
2. RNA Extraction and RT-qPCR for PGC-1α Expression:
-
RNA Isolation: Total RNA is extracted from the C2C12 myotubes using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green master mix. The relative expression of PGC-1α mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH for normalization.
3. DNA Extraction and qPCR for Mitochondrial DNA Copy Number:
-
Total DNA Isolation: Total genomic DNA (including nuclear and mitochondrial DNA) is extracted from the C2C12 myotubes using a DNA extraction kit.
-
qPCR for mtDNA and nDNA: The relative mitochondrial DNA copy number is determined by qPCR by quantifying the ratio of a mitochondrial-encoded gene (e.g., MT-CO1) to a nuclear-encoded gene (e.g., β-actin). Specific primers for both the mitochondrial and nuclear genes are used in separate qPCR reactions. The ratio is calculated based on the Ct values.
Concluding Remarks
The available evidence strongly suggests that both uridine monophosphate and cytidine monophosphate are effective in promoting mitochondrial biogenesis in vitro, primarily through the activation of the PGC-1α pathway. The direct comparative data indicates that CMP may have a slightly more potent effect on increasing both PGC-1α mRNA and mtDNA copy number than UMP, although the differences are not substantial.[1] It is also noteworthy that another study has shown CMP to increase the protein expression of PGC-1α, further supporting its role in this pathway.[2]
For researchers and drug development professionals, these findings highlight the potential of both UMP and CMP as therapeutic agents for conditions associated with mitochondrial dysfunction. However, further in-depth studies are warranted to explore their effects on a broader range of mitochondrial function parameters, such as ATP production and oxygen consumption, and to validate these findings in in vivo models. The potential for synergistic effects when used in combination should also be a subject of future investigation.
References
- 1. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Mitochondrial DNA Precursors during Myogenesis, an Analysis in Purified C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Uridine Monophosphate Disodium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety. This guide provides detailed, step-by-step procedures for the proper disposal of uridine (B1682114) monophosphate disodium (B8443419), a non-hazardous substance, ensuring adherence to safety protocols and regulatory standards.
Summary of Key Data
To facilitate safe handling and disposal, the following table summarizes the essential physical, chemical, and safety data for uridine monophosphate disodium.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁N₂Na₂O₉P | [1] |
| Molecular Weight | 368.15 g/mol | [1] |
| Appearance | White powder/solid | [2] |
| Odor | Odorless | [2] |
| Melting Point | 208 - 210 °C (406.4 - 410 °F) | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1][3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1][2][3] |
Standard Disposal Protocol
This compound is not classified as a hazardous substance; however, proper disposal is necessary to maintain a safe and compliant laboratory environment. The following protocol outlines the recommended disposal procedure.
Step 1: Waste Identification and Segregation
-
Unused Product: If the this compound is pure and unused, it should be clearly labeled and kept in its original or a suitable, sealed container.
-
Contaminated Materials: Any materials, such as personal protective equipment (gloves, weigh boats, etc.), that have come into contact with the chemical should be considered contaminated and segregated from regular trash.
Step 2: Spill Management
In the event of a spill, follow these steps:
-
Personal Protection: Ensure appropriate PPE (gloves, safety glasses, and lab coat) is worn before cleaning up the spill.[3]
-
Containment: For solid spills, sweep up the material carefully to avoid generating dust.[1][3]
-
Collection: Place the swept-up material into a suitable, labeled, and sealed container for disposal.[1][3]
-
Decontamination: Clean the spill area with soap and water.[1]
Step 3: Disposal of Unused Product
For the disposal of surplus or non-recyclable this compound:
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department or local waste management authority for specific disposal guidelines.[3]
-
Licensed Disposal Company: The recommended method of disposal is to offer the material to a licensed disposal company.[1]
-
Landfill or Incineration: If a licensed disposal company is not an option, disposal may involve burial in a licensed landfill or incineration in a licensed facility.[3]
-
Do Not Discharge into Drains: Under no circumstances should this compound be disposed of down the drain, as this can negatively impact aquatic environments.[1][6]
Step 4: Disposal of Contaminated Materials
-
Gloves and other solid waste: Contaminated gloves and other solid materials should be placed in a designated chemical waste container.[1]
-
Empty Containers: Empty containers should be decontaminated before recycling or disposal. If decontamination is not possible, they should be handled in the same manner as the substance itself.[3][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Uridine monophosphate disodium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Uridine Monophosphate Disodium (B8443419). The following procedures detail operational and disposal plans to ensure safe laboratory practices.
Uridine monophosphate disodium is not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn to prevent contact with skin and eyes.[4] The following table summarizes the recommended PPE for handling this compound.
| Operation | PPE | Rationale |
| Weighing and Handling Solid | Lab coat, safety glasses with side shields, nitrile gloves | Prevents contact with skin and eyes. A dust mask or respirator should be used if dust is generated.[1][5] |
| Preparing Solutions | Lab coat, safety glasses with side shields, nitrile gloves | Protects against splashes. |
| General Laboratory Use | Lab coat, safety glasses, nitrile gloves | Standard good laboratory practice.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Read the Safety Data Sheet (SDS) before starting work.
-
Ensure a clean and uncluttered workspace.[4]
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Assemble all necessary materials: this compound, appropriate glassware, spatula, weighing paper/boat, and solvent (e.g., deionized water).
2. Weighing the Compound:
-
Perform weighing in a well-ventilated area. If the material is dusty or if large quantities are being used, use a chemical fume hood or a ventilated balance enclosure.[6]
-
Wear the appropriate PPE as outlined in the table above.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.
-
Avoid generating dust.[7]
-
Once weighed, securely close the main container of this compound.
3. Dissolving the Compound (Example Experimental Protocol):
-
Transfer the weighed this compound into a suitable beaker or flask.
-
Add the desired volume of solvent (e.g., water) to the beaker.
-
Stir the mixture using a magnetic stirrer or by swirling the flask until the solid is completely dissolved.
-
Label the container with the name of the compound, concentration, date, and your initials.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[8]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert others in the vicinity.
-
If the spill is large or if you are unsure how to handle it, contact your institution's environmental health and safety department.
-
Disposal Plan
This compound is not classified as hazardous waste. However, all chemical waste should be disposed of according to local, state, and federal regulations.
-
Unused Product: Dispose of as unused product in a suitable, closed container.[1]
-
Contaminated Materials: Dispose of contaminated materials (e.g., gloves, weighing paper) in accordance with applicable laws and good laboratory practices.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Uridine 5′-monophosphate disodium salt SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. carlroth.com [carlroth.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. chemos.de [chemos.de]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
